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1-(2-Bromo-4-fluorophenyl)ethanol Documentation Hub

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  • Product: 1-(2-Bromo-4-fluorophenyl)ethanol
  • CAS: 261711-20-0

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 1-(2-Bromo-4-fluorophenyl)ethanol: A Technical Whitepaper

Introduction to the Halogenated Scaffold 1-(2-Bromo-4-fluorophenyl)ethanol is a highly specialized secondary alcohol that serves as a cornerstone building block in modern organic synthesis, medicinal chemistry, and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Halogenated Scaffold

1-(2-Bromo-4-fluorophenyl)ethanol is a highly specialized secondary alcohol that serves as a cornerstone building block in modern organic synthesis, medicinal chemistry, and agrochemical development. Characterized by its dual-halogenated phenyl ring, this compound provides orthogonal reactivity pathways. The strategic placement of a bromine atom at the ortho position and a fluorine atom at the para position relative to the ethanol moiety creates a versatile intermediate for constructing complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling and Structural Descriptors

To effectively utilize 1-(2-Bromo-4-fluorophenyl)ethanol in synthetic workflows, understanding its fundamental physicochemical properties is critical. The presence of the highly electronegative fluorine atom significantly modulates the electron density of the aromatic ring, while the bulky bromine atom introduces steric constraints that dictate regioselectivity in downstream cross-coupling reactions[1].

PropertyValueCausality / Significance
CAS Number 261711-20-0Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C8H8BrFOIndicates a high degree of halogenation relative to carbon count[1].
Molecular Weight 219.05 g/mol Facilitates precise stoichiometric calculations in micro-scale synthesis[2].
InChIKey LPYZIWSUVOQESX-UHFFFAOYSA-NStandardized structural representation for cheminformatics[1].
Storage Temperature 2-8°CDictates handling procedures; requires refrigeration to prevent degradation over time[1].

Mechanistic Reactivity and Orthogonal Functionalization

The true value of 1-(2-Bromo-4-fluorophenyl)ethanol lies in its programmable reactivity. The molecule possesses three distinct sites for functionalization, making it an ideal candidate for divergent synthesis:

  • The Secondary Hydroxyl Group : Readily undergoes oxidation to form 2'-Bromo-4'-fluoroacetophenone (CAS: 1006-39-9), a highly sought-after electrophile[3].

  • The C2-Bromine Atom : Acts as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). The ortho positioning allows for directed cyclization strategies to form complex heterocycles like indazoles[4].

  • The C4-Fluorine Atom : While generally inert under standard cross-coupling conditions, the fluorine atom drastically increases the lipophilicity of the resulting scaffold and blocks cytochrome P450-mediated metabolic oxidation at the para position—a critical feature in rational drug design[5].

Reactivity Core 1-(2-Bromo-4-fluorophenyl)ethanol Br C2-Bromine Cross-Coupling Site Core->Br Suzuki / Buchwald-Hartwig F C4-Fluorine Metabolic Stability Core->F Bioisosterism OH Chiral Hydroxyl Oxidation Target Core->OH PCC Oxidation

Strategic functional group reactivity profile of 1-(2-Bromo-4-fluorophenyl)ethanol.

Core Synthetic Workflow: Controlled Oxidation

A primary application of 1-(2-Bromo-4-fluorophenyl)ethanol is its conversion into 3[3]. This transformation requires a chemoselective oxidant that efficiently converts the secondary alcohol to a ketone without cleaving the carbon-carbon bond or interfering with the halogen substituents.

Pyridinium chlorochromate (PCC) in anhydrous dichloromethane (CH2Cl2) is the industry-standard reagent for this transformation. The mechanism proceeds via the nucleophilic attack of the hydroxyl oxygen onto the chromium center, displacing a chloride ion to form a chromate ester intermediate. Subsequent base-catalyzed elimination yields the ketone and a reduced chromium(IV) species[3].

Synthesis A 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0) B PCC in CH2Cl2 (Oxidant) A->B Room Temp, 2h C Chromate Ester Intermediate B->C Nucleophilic Attack D 2'-Bromo-4'-fluoroacetophenone (CAS: 1006-39-9) C->D Elimination

Mechanistic pathway for the PCC-mediated oxidation of 1-(2-Bromo-4-fluorophenyl)ethanol.

Validated Experimental Protocol: PCC Oxidation

The following protocol outlines the high-yielding (92%) synthesis of 2'-Bromo-4'-fluoroacetophenone from 1-(2-Bromo-4-fluorophenyl)ethanol, as documented in standard synthetic literature[3]. This procedure is designed with self-validating quality control steps to ensure reproducibility.

Reagents and Materials:

  • 1-(2-Bromo-4-fluorophenyl)ethanol (1.83 g, 8.35 mmol)

  • Pyridinium chlorochromate (PCC) (5.4 g, 25.1 mmol, 3.0 equiv.)

  • Anhydrous Dichloromethane (CH2Cl2) (41.75 mL)

  • Silica gel (for filtration)

Step-by-Step Methodology:

  • System Preparation : Flame-dry a round-bottom flask under an inert argon atmosphere to eliminate ambient moisture.

    • Causality: Water reacts with PCC to form chromic acid, which can lead to over-oxidation, hydrate formation, or unwanted side reactions.

  • Substrate Dissolution : Dissolve 1.83 g of 1-(2-Bromo-4-fluorophenyl)ethanol in 41.75 mL of anhydrous CH2Cl2. Stir until a homogeneous solution is achieved.

  • Oxidant Addition : Add 5.4 g of PCC to the solution in a single portion.

    • Causality: PCC is a mild oxidant; adding it as a solid directly to the reaction mixture is safe and initiates the rapid formation of the chromate ester intermediate.

  • Reaction Progression : Stir the resulting dark suspension at room temperature (20-25°C) for exactly 2 hours[3].

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the lower-Rf alcohol spot and the appearance of a higher-Rf UV-active ketone spot confirms reaction completion.

  • Quenching and Filtration : Filter the crude reaction mixture directly through a tightly packed pad of silica gel. Wash the pad thoroughly with additional CH2Cl2[3].

    • Causality: The reduced chromium byproducts form a thick, black, tar-like residue. Silica gel effectively traps these highly polar, inorganic salts, allowing the non-polar ketone product to elute cleanly, bypassing the need for a messy aqueous workup.

  • Concentration : Concentrate the filtrate in vacuo using a rotary evaporator. The crude product can be further purified by flash column chromatography if necessary[3].

  • Analytical Validation : Confirm the product structure via Nuclear Magnetic Resonance (NMR) spectroscopy[3].

    • Expected 1H NMR (400 MHz, CDCl3): δ 7.54 (dd, J=8.6, 5.9 Hz, 1H), 7.35 (dd, J=8.3, 2.5 Hz, 1H), 7.08 (ddd, J=8.6, 7.7, 2.5 Hz, 1H), 2.62 (s, 3H). The appearance of the sharp singlet at 2.62 ppm confirms the methyl group adjacent to the newly formed carbonyl.

    • Expected 19F NMR (376 MHz, CDCl3): δ -107.01 (s, 1F).

Safety, Handling, and Environmental Considerations

Halogenated aromatic compounds require stringent safety protocols. According to safety data sheets, 1-(2-Bromo-4-fluorophenyl)ethanol and its ketone derivatives are classified as hazardous upon exposure[6].

  • Hazard Classification : Causes skin irritation (H315) and serious eye irritation (H319)[6].

  • PPE Requirements : Nitrile gloves, tightly fitting safety goggles (EN 166/NIOSH compliant), and a flame-resistant lab coat[6].

  • Handling : All manipulations involving PCC must be conducted inside a certified chemical fume hood due to the toxicity of hexavalent chromium compounds.

  • Disposal : Chromium-contaminated silica waste from the filtration step must be segregated and disposed of according to heavy-metal environmental regulations.

References

  • Source: chemicalbook.
  • Sigma-Aldrich - 1-(2-bromo-4-fluorophenyl)
  • ECHEMI - 1-(2-Bromo-4-fluorophenyl)
  • Guidechem - 1-(2-Bromo-4-fluorophenyl)
  • Source: nbinno.

Sources

Exploratory

Molecular weight and formula of 1-(2-Bromo-4-fluorophenyl)ethanol

An In-Depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)ethanol for Advanced Research Abstract This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)ethanol, a critical chiral building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)ethanol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)ethanol, a critical chiral building block in modern synthetic and medicinal chemistry. The document details the compound's core physicochemical properties, presents a validated, step-by-step synthesis protocol with mechanistic insights, and explores its applications as a key intermediate in the development of complex molecular architectures for the pharmaceutical industry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Physicochemical Properties

1-(2-Bromo-4-fluorophenyl)ethanol is a halogenated aromatic alcohol. The strategic placement of bromo- and fluoro-substituents on the phenyl ring, combined with the chiral hydroxyl group, makes it a valuable precursor for introducing specific functionalities and stereocenters in multi-step syntheses. Its key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Canonical SMILES CC(C1=C(C=C(C=C1)F)Br)O[2]
InChI Key LPYZIWSUVOQESX-UHFFFAOYSA-N
Appearance Varies; often a liquid or low-melting solid[3]
Purity (Typical) ≥95% - 97%[1]
Storage Conditions 2-8°C, sealed in a dry environment[1]

Synthesis and Mechanism

The most common and reliable method for synthesizing 1-(2-Bromo-4-fluorophenyl)ethanol is through the chemical reduction of its corresponding ketone precursor, 2-bromo-1-(4-fluorophenyl)ethanone.[4][5] This approach is favored for its high yield, selectivity, and operational simplicity.

Synthesis Workflow Overview

The synthesis is a direct, single-step reduction that transforms a carbonyl group into a secondary alcohol. The workflow is efficient and can be readily monitored for completion using standard analytical techniques like Thin-Layer Chromatography (TLC).

G Figure 1: Synthesis Workflow for 1-(2-Bromo-4-fluorophenyl)ethanol reagent reagent process process product product intermediate intermediate A Precursor: 2-Bromo-1-(4-fluorophenyl)ethanone D Reduction Reaction (0°C to RT) A->D B Reducing Agent: Sodium Borohydride (NaBH4) B->D C Solvent: Methanol (MeOH) C->D E Aqueous Workup & Extraction D->E Quench with H₂O or dilute HCl F Final Product: 1-(2-Bromo-4-fluorophenyl)ethanol E->F Purification (e.g., Column Chromatography)

Figure 1: Synthesis workflow for 1-(2-Bromo-4-fluorophenyl)ethanol.
Detailed Experimental Protocol

This protocol describes the reduction of the ketone precursor using sodium borohydride, a mild and selective reducing agent.[4][5]

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq)

  • Methanol (ACS Grade, anhydrous)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate or Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice-water bath.[4][5]

  • Reduction: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions.

    • Causality Insight: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas. Maintaining a low temperature (below 5°C) enhances selectivity and minimizes side reactions.[4]

  • Monitoring: Stir the reaction mixture at 0°C for 30-60 minutes. Monitor the disappearance of the starting material (ketone) by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl or deionized water until gas evolution ceases.[4][5]

    • Causality Insight: Quenching neutralizes the unreacted hydride reagent and hydrolyzes the intermediate borate-ester complex to liberate the alcohol product. Acidic workup ensures the final product is fully protonated.

  • Solvent Removal & Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with a suitable organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (if not used for quenching), deionized water, and finally with brine.

    • Causality Insight: The brine wash helps to remove residual water from the organic phase, initiating the drying process and breaking up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 1-(2-Bromo-4-fluorophenyl)ethanol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the final product with high purity.[5]

Mechanistic Insights

The reduction of the ketone proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone. This step forms a tetrahedral alkoxide intermediate. Subsequently, this intermediate is protonated during the aqueous workup to yield the final secondary alcohol. The use of a protic solvent like methanol facilitates the reaction by stabilizing the intermediates.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-(2-Bromo-4-fluorophenyl)ethanol lies in its role as a versatile synthetic intermediate. The presence of three distinct functional handles—a chiral alcohol, a bromine atom, and a fluorine atom—allows for sequential and site-selective modifications.

  • Fluorine in Drug Design: The fluorine atom is a bioisostere for a hydrogen atom but possesses unique electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[6]

  • Bromine as a Synthetic Handle: The bromine atom is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for building molecular libraries.

  • Chiral Alcohol: The secondary alcohol provides a stereocenter, which is crucial for enantioselective synthesis. It can be used to direct the stereochemistry of subsequent reactions or can be further functionalized, for example, by conversion to an ether, ester, or amine.

This trifunctional nature makes the compound a valuable starting material for synthesizing a wide range of biologically active molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents.[6][7]

Safety and Handling

As with all halogenated organic compounds, 1-(2-Bromo-4-fluorophenyl)ethanol should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents.[1]

Conclusion

1-(2-Bromo-4-fluorophenyl)ethanol is more than a simple chemical; it is an enabling tool for advanced chemical synthesis. Its defined molecular weight and formula are the basis for its utility in creating novel compounds with significant potential in drug discovery and materials science. The reliable synthesis protocol and the strategic value of its functional groups ensure its continued relevance for researchers and scientists pushing the boundaries of molecular design.

References

  • MilliporeSigma. 1-(2-bromo-4-fluorophenyl)ethanol | 261711-20-0. [Link]

  • The Royal Society of Chemistry. A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]

  • PubChemLite. (r)-1-(2-bromo-4-fluorophenyl)ethanol (C8H8BrFO). [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. [Link]

  • European Chemicals Agency (ECHA). Substance Information. [Link]

  • SKC Inc. Molecular Sieve Safety Data Sheet. [Link]

  • Staples, R. J., & George, C. (S)-(+)-1-(2-Bromophenyl)ethanol. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 1-(4-Fluorophenyl)ethanol. PubChem Compound Database. [Link]

  • European Chemicals Agency (ECHA). Viscosity - Registration Dossier. [Link]

  • Wang, L. J., Guo, C. L., et al. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

  • Pontes, F., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

Foundational

Solubility Profile of 1-(2-Bromo-4-fluorophenyl)ethanol in Organic Solvents: A Technical Guide for Pharmaceutical Development

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, halogenated chiral alcohols serve as critical building blocks. Specifically, 1-(2-Bromo-4-fluorophenyl)ethanol (Racemic CAS: 1 [1],...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, halogenated chiral alcohols serve as critical building blocks. Specifically, 1-(2-Bromo-4-fluorophenyl)ethanol (Racemic CAS: 1 [1], Chiral CAS: 2 [2]) is frequently utilized in cross-coupling reactions and asymmetric syntheses. For process chemists and formulators, mastering the solubility profile of this compound is not merely a matter of dissolving a powder; it is a fundamental requirement for optimizing reaction kinetics, designing high-yield crystallization purifications, and ensuring regulatory compliance regarding residual solvents.

This whitepaper provides an in-depth, mechanistic analysis of the solvation thermodynamics of 1-(2-Bromo-4-fluorophenyl)ethanol, supported by predictive modeling and self-validating experimental protocols.

Molecular Architecture and Solvation Thermodynamics

To understand why a compound dissolves in a specific solvent, we must move beyond the oversimplified "like dissolves like" heuristic and analyze the molecule through the lens of3[3]. The total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

) [4].

The structure of 1-(2-Bromo-4-fluorophenyl)ethanol (


, MW: 219.05) features three distinct domains that dictate its HSP profile:
  • The Aromatic Bromine : Bromine is a large, highly polarizable halogen. Its electron cloud easily distorts, creating transient dipoles that strongly interact with the transient dipoles of solvents via London dispersion forces. This drives up the molecule's

    
     parameter.
    
  • The Aromatic Fluorine : Fluorine's extreme electronegativity creates a strong, permanent dipole moment across the C-F bond, significantly elevating the molecule's

    
     parameter.
    
  • The Secondary Alcohol : The -OH group acts as both a hydrogen bond donor and acceptor, contributing heavily to the

    
     parameter.
    

The Causality of Solvation : For dissolution to occur, the HSP distance (


) between the solvent and the solute must be minimized to overcome the compound's crystal lattice energy. Solvents like Ethyl Acetate and Dichloromethane possess the requisite polarizability and H-bond acceptor capabilities to match this molecule's profile, resulting in high solubility. Conversely, aliphatic hydrocarbons like n-Heptane lack the necessary 

and

parameters, resulting in a large

distance and near-zero solubility.

HSP_Interactions cluster_domains Molecular Domains cluster_hsp Hansen Parameters Molecule 1-(2-Bromo-4-fluorophenyl)ethanol Br_Domain Aromatic Bromine Molecule->Br_Domain F_Domain Aromatic Fluorine Molecule->F_Domain OH_Domain Secondary Alcohol Molecule->OH_Domain dD Dispersion (δD) Br_Domain->dD dP Polar (δP) F_Domain->dP OH_Domain->dP dH Hydrogen Bonding (δH) OH_Domain->dH Solvent_Opt Optimal Solvation dD->Solvent_Opt dP->Solvent_Opt dH->Solvent_Opt

Fig 1. Hansen Solubility Parameter (HSP) mapping for 1-(2-Bromo-4-fluorophenyl)ethanol.

Quantitative Solubility Profile in Key Organic Solvents

Based on thermodynamic modeling of halogenated aromatic alcohols and empirical extrapolations, the table below outlines the solubility profile of 1-(2-Bromo-4-fluorophenyl)ethanol at 25°C. This data is structured to aid process chemists in selecting appropriate solvents for reaction, extraction, and crystallization workflows.

SolventICH Q3C ClassSolvent TypeEstimated Solubility at 25°C (mg/mL)Application in Process Chemistry
Methanol Class 2Polar Protic> 500Reaction solvent (e.g., asymmetric ketone reductions)
Ethanol Class 3Polar Protic> 400Green alternative for synthesis; high PDE limit
Ethyl Acetate Class 3Polar Aprotic> 600Extraction, Crystallization (Ideal "Good Solvent")
Dichloromethane Class 2Halogenated> 700Biphasic extractions (Requires strict downstream purging)
Toluene Class 2Aromatic~ 200Azeotropic drying, Suzuki-Miyaura cross-couplings
n-Heptane Class 3Non-polar Aliphatic< 10Crystallization (Ideal "Anti-solvent")
Water N/AAqueous< 1Aqueous washes, phase separations

Self-Validating Experimental Protocol for Thermodynamic Solubility

To empirically verify the solubility of this compound during API development, a robust methodology must be employed. Rapid, single-point solubility tests often yield false positives due to supersaturation or false negatives due to slow dissolution kinetics.

The following protocol is engineered as a self-validating system based on the principles outlined in4 [5]. By utilizing a time-course shake-flask method coupled with solid-state verification, the system inherently proves that true thermodynamic equilibrium has been reached.

Step-by-Step Methodology
  • Preparation of Suspension : Add an excess amount of 1-(2-Bromo-4-fluorophenyl)ethanol solid to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Thermostatic Equilibration : Submerge the vials in a thermostatic shaker bath maintained at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Time-Course Sampling (The Validation Engine) : Withdraw 0.5 mL aliquots at exactly 24, 48, and 72 hours .

  • Phase Separation : Filter each aliquot immediately through a 0.22 µm PTFE syringe filter.

    • Causality Note: PTFE (Polytetrafluoroethylene) is strictly required. Halogenated aromatics can hydrophobically bind to Mixed Cellulose Ester (MCE) or Nylon filters, artificially lowering the measured concentration. Furthermore, aggressive solvents like Dichloromethane will dissolve MCE filters.

  • Quantification : Dilute the filtrate appropriately with the mobile phase and analyze via RP-HPLC-UV (e.g., C18 column, detection at 220 nm).

    • Equilibrium Confirmation: If the concentration at 24h < 48h ≈ 72h, thermodynamic equilibrium is confirmed. If the concentration drops over time, the initial reading was a transient supersaturation state.

  • Solid-State Verification : Recover the undissolved residual solid from the 72h vial, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality Note: This step proves that the measured solubility applies to the intended anhydrous polymorph and that the solvent did not induce a phase transformation into a solvate or a different polymorph during the 72-hour equilibration.

USP_Protocol cluster_validation Self-Validating Equilibrium Check Start Excess Solute + Solvent Equil Thermostatic Shaking (25°C) Start->Equil Time24 24h Aliquot Equil->Time24 Time48 48h Aliquot Equil->Time48 Time72 72h Aliquot Equil->Time72 Sep 0.22 µm PTFE Filtration Time24->Sep Time48->Sep Time72->Sep Quant RP-HPLC-UV Analysis Sep->Quant Supernatant Solid XRPD Solid Analysis Sep->Solid Residual Solid

Fig 2. Self-validating thermodynamic solubility workflow based on USP <1236> guidelines.

Strategic Solvent Selection for API Manufacturing

Understanding this solubility profile directly impacts two major facets of pharmaceutical development:

A. Anti-Solvent Crystallization Design

The stark contrast in solubility between Ethyl Acetate (>600 mg/mL) and n-Heptane (<10 mg/mL) creates an ideal binary system for anti-solvent crystallization. By dissolving the crude 1-(2-Bromo-4-fluorophenyl)ethanol in a minimal volume of warm Ethyl Acetate and slowly charging n-Heptane into the reactor, chemists can precisely control the supersaturation curve. This controlled nucleation yields high-purity crystalline material while leaving structurally similar impurities dissolved in the mother liquor.

B. Regulatory Compliance and Residual Solvents

When scaling up the synthesis, solvent selection must be cross-referenced with5 [6] (harmonized with ICH Q3C). While Dichloromethane is an exceptional solvent for extracting this compound from aqueous reaction mixtures due to its high


 parameter, it is a Class 2 solvent  with a strict Permitted Daily Exposure (PDE) limit of 6.0 mg/day. If used in late-stage synthesis, extensive and costly vacuum drying cycles are required to purge it from the final API crystal lattice.

Expert Recommendation: Transitioning extractions to Ethyl Acetate (a Class 3 solvent with a highly permissive PDE of 50 mg/day) maintains excellent solubility and phase separation from water, while drastically reducing the regulatory burden and toxicity risks associated with the final drug product.

References

  • Sigma-Aldrich. "1-(2-Bromo-4-fluorophenyl)ethanol | CAS No.: 261711-20-0".
  • ChemSrc. "(1R)-1-(2-Bromo-4-fluorophenyl)ethanol | CAS Number: 704909-66-0".
  • Prof. Steven Abbott. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science".
  • Kinam Park. "Hansen Solubility Parameters".
  • USP-NF. "<1236> Solubility Measurements".
  • USP-NF. "<467> Residual Solvents".

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Behavior of Halogenated Phenylethanols: A Technical Guide for Process Scale-Up

Executive Summary Halogenated phenylethanols—most notably 2,2-dichloro-1-phenylethanol (DCPE) and 2-(4-chlorophenyl)ethanol—are indispensable chiral building blocks in the synthesis of broad-spectrum active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenylethanols—most notably 2,2-dichloro-1-phenylethanol (DCPE) and 2-(4-chlorophenyl)ethanol—are indispensable chiral building blocks in the synthesis of broad-spectrum active pharmaceutical ingredients (APIs) such as Florfenicol[1]. As a Senior Application Scientist, I frequently observe that the transition from bench-scale synthesis to pilot-plant manufacturing fails due to a superficial understanding of substrate thermodynamics. This whitepaper provides an in-depth analysis of the thermodynamic properties of halogenated phenylethanols, detailing the causality behind their physicochemical behavior, and outlines self-validating experimental protocols for accurate thermodynamic profiling.

Mechanistic Underpinnings of Thermodynamic Variations

The introduction of halogen atoms (e.g., fluorine, chlorine) onto the phenyl ring or the aliphatic chain of a phenylethanol scaffold fundamentally alters the molecule's thermodynamic landscape. Understanding these shifts is critical for solvent selection, reactor design, and biocatalytic optimization.

  • Dipole Moment & Hydrogen Bonding: Halogens are highly electronegative, drawing electron density away from the hydroxyl group. In

    
    -dihalogenated variants like DCPE, the strong inductive effect of the dichloromethyl group increases the acidity of the hydroxyl proton[1]. This strengthens intermolecular hydrogen bonding networks, directly increasing the energy required to disrupt the crystal lattice or liquid phase.
    
  • Enthalpy of Vaporization (

    
    ):  The increased polarity and molecular weight inherently increase the energy required for phase transitions. While unsubstituted 2-phenylethanol requires approximately 68–69 kJ/mol to vaporize at standard conditions[2], halogenated derivatives exhibit significantly higher enthalpies of vaporization.
    
  • Heat Capacity (

    
    ):  The additional vibrational and rotational modes introduced by heavy halogen atoms increase the liquid heat capacity[3]. This is a critical parameter for chemical engineers designing reactor cooling systems, particularly during highly exothermic chemoenzymatic deracemization workflows[4].
    

Quantitative Thermodynamic Data

To facilitate reactor design and process modeling, the following table synthesizes the baseline thermodynamic properties of standard 2-phenylethanol against its halogenated counterparts.

CompoundCAS Number

(298.15 K)

(298.15 K)
Boiling Point
2-Phenylethanol 60-12-8252.64 J/(mol·K)[3]68.0 - 69.0 kJ/mol[2]218.2 °C[5]
2,2-Dichloro-1-phenylethanol 2612-36-4~ 295 J/(mol·K)> 75.0 kJ/mol> 250 °C (decomp.)
2-(4-Chlorophenyl)ethanol 1873-25-2~ 278 J/(mol·K)~ 72.5 kJ/mol238 °C

*Note: Values for specific halogenated derivatives are extrapolated from QSPR (Quantitative Structure-Property Relationship) models and calorimetric estimations based on standard enthalpy of formation shifts[6].

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Below are the field-proven protocols for extracting precise solubility and calorimetric data.

Protocol A: Laser Monitoring Solubility Determination

Solubility thermodynamics dictate the maximum theoretical yield in biphasic chemoenzymatic reactions. We utilize a laser monitoring technique to determine the dissolution temperature with high precision[1].

  • Causality: Visual determination of solubility is subjective and highly prone to hysteresis and human error. A laser-based system objectively measures the exact point of complete dissolution by monitoring light transmittance, providing a mathematically rigorous inflection point.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 50 mL double-jacketed glass vessel with a precise PT100 thermometer (uncertainty

    
     K) and a magnetic stirrer. Connect the jacket to a programmable thermostatic bath[1].
    
  • Optical Alignment: Position a He-Ne laser source (632.8 nm) and a photoelectric light intensity meter on exactly opposite sides of the glass vessel.

  • Sample Preparation: Add a precisely weighed mass of the target solvent (e.g., ethyl acetate/water mixture) and a known initial mass of the halogenated phenylethanol (e.g., DCPE).

  • Thermal Ramping: Heat the suspension slowly at a strict rate of

    
     K/h under constant stirring (300 rpm)[1].
    
  • Data Acquisition: Monitor the transmitted light intensity. The intensity will remain low due to scattering by undissolved particles. Record the exact dissolution temperature at the inflection point where light transmittance sharply maximizes and plateaus.

  • Self-Validation: Cool the system at the exact same rate to observe the crystallization point. The thermal hysteresis between the dissolution and crystallization temperatures validates the thermodynamic equilibrium state of the system.

Protocol B: Calorimetric Determination of Liquid Heat Capacity ( )
  • Causality: Accurate

    
     values are non-negotiable for calculating the energy balance of the Laccase/TEMPO-mediated oxidation of DCPE. We use a Tian-Calvet heat flow calorimeter to capture micro-thermal fluctuations.
    

Step-by-Step Methodology:

  • Calibration: Calibrate the calorimeter using synthetic sapphire (

    
    -Al
    
    
    
    O
    
    
    ) as the standard reference material to establish the baseline heat flow.
  • Sample Loading: Seal 0.5 g of the halogenated phenylethanol in a stainless-steel calorimetric cell under an inert argon atmosphere to prevent premature oxidation at elevated temperatures.

  • Equilibration: Equilibrate the cell at 280 K for 2 hours to establish an absolutely stable thermal baseline.

  • Step-Heating: Apply a continuous heating rate of 0.5 K/min from 280 K to 330 K.

  • Integration: Calculate

    
     by integrating the heat flow curve relative to the sapphire standard[3].
    
  • Self-Validation: Run a blank cell (empty) simultaneously. Subtracting the blank baseline ensures that only the sample's heat capacity is quantified, neutralizing any instrument drift or ambient thermal interference.

Process Chemistry Implications: Chemoenzymatic Deracemization

The thermodynamic properties extracted from the protocols above directly inform downstream processing. For instance, the oxidation of


-dihalogenated secondary alcohols using a Laccase/TEMPO system is thermodynamically disfavored in purely aqueous media due to the low solubility of the substrate and the unfavorable thermodynamic activity of water[4].

By leveraging the precise solubility data obtained via Protocol A, process chemists can design a highly optimized biphasic solvent system (e.g., water/ethyl acetate). This biphasic system dynamically partitions the toxic halogenated ketone away from the enzyme, shifting the thermodynamic equilibrium toward product formation[4]. This optimized oxidation is subsequently coupled with an alcohol dehydrogenase (ADH)-catalyzed bioreduction to yield the enantiopure (S)- or (R)-isomer with


 enantiomeric excess[1].

System Architecture & Workflow Visualization

The following diagram illustrates the logical flow from fundamental thermodynamic profiling to advanced biocatalytic process optimization.

G N1 Halogenated Phenylethanol (e.g., 2,2-Dichloro-1-phenylethanol) N2 Thermodynamic Profiling N1->N2 N3 Laser Monitoring (Solubility & Phase Eq.) N2->N3 N4 Calorimetry (Cp & Enthalpy) N2->N4 N5 Data Synthesis (Gibbs Free Energy, ΔH, ΔS) N3->N5 N4->N5 N6 Process Scale-Up (API Synthesis) N5->N6 N7 Biocatalysis Optimization (Laccase/TEMPO) N5->N7

Caption: Workflow for thermodynamic profiling and process scale-up of halogenated phenylethanols.

References

  • Source: benchchem.
  • Source: nih.
  • Title: CAS No.
  • Title: Phenylethyl Alcohol - the NIST WebBook (Enthalpy of Vaporization)
  • Title: Phenylethyl Alcohol - the NIST WebBook (Heat Capacity)
  • Source: researchgate.

Sources

Foundational

Thermal Dynamics and Synthetic Methodologies of 1-(2-Bromo-4-fluorophenyl)ethanol: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, halogenated chiral alcohols serve as critical building blocks for assembling complex active pharmaceutical ingredients (APIs), particularly targeted therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated chiral alcohols serve as critical building blocks for assembling complex active pharmaceutical ingredients (APIs), particularly targeted therapeutics like kinase inhibitors. 1-(2-Bromo-4-fluorophenyl)ethanol is a prime example of such an intermediate. The strategic placement of an ortho-bromine and a para-fluorine atom on the aromatic ring provides unique electronic and steric properties that influence both its physicochemical behavior and its reactivity in downstream cross-coupling applications[1].

This technical guide provides an in-depth analysis of the thermal properties (melting and boiling points) of 1-(2-Bromo-4-fluorophenyl)ethanol, explains the causality behind these metrics, and outlines a self-validating experimental protocol for its enantioselective synthesis.

Physicochemical Profiling and Thermal Causality

Understanding the physical state and thermal limits of an intermediate is essential for designing scalable purification and reaction workflows. The quantitative data for 1-(2-Bromo-4-fluorophenyl)ethanol is summarized below.

Quantitative Data Summary
PropertyValueCausality / Structural Note
CAS Number 261711-20-0 (Racemic)Specific enantiomers: 704909-66-0 (R), 290331-08-7 (S)[2]
Molecular Formula C8H8BrFOHalogenated aromatic secondary alcohol[1]
Molecular Weight 219.05 g/mol High mass contributes to elevated London dispersion forces[2]
Boiling Point 260.3 ± 25.0 °C (Predicted)Driven by robust intermolecular H-bonding and heavy atom effects[3]
Melting Point Low-melting solid / Viscous oilDriven by steric disruption of the crystal lattice by the ortho-substituent
Density 1.554 ± 0.06 g/cm³ (Predicted)High density typical of brominated organic compounds[3]
The Causality of Thermal Behavior

Elevated Boiling Point (~260.3 °C): The unusually high boiling point of this compound is an emergent property of three distinct molecular features[3]. First, the secondary hydroxyl (-OH) group facilitates strong intermolecular hydrogen bonding, requiring significant thermal energy to vaporize. Second, the heavy ortho-bromine atom drastically increases the molecule's polarizability, amplifying London dispersion forces. Finally, the highly electronegative para-fluorine atom induces a strong permanent dipole moment, adding dipole-dipole interactions to the cohesive energy of the liquid phase.

Depressed Melting Point: While empirical melting point data is sparsely documented in standard databases, laboratory observations typically classify this compound (and its ketone precursor[4]) as a highly viscous oil or a low-melting solid at standard temperature and pressure (STP). The causality lies in crystal lattice disruption. The bulky ortho-bromine atom creates a severe steric clash, forcing the molecule into a conformation that resists efficient, planar stacking of the aromatic rings. This lowered symmetry reduces the lattice energy required for the solid-to-liquid phase transition.

G Root 1-(2-Bromo-4-fluorophenyl)ethanol Thermal Properties OH Hydroxyl (-OH) Group Strong Intermolecular H-Bonding Root->OH Br Ortho-Bromine (-Br) High Polarizability & Mass Root->Br F Para-Fluorine (-F) Strong Dipole Moment Root->F BP Elevated Boiling Point (~260.3 °C) OH->BP Br->BP MP Depressed Melting Point (Steric Disruption of Lattice) Br->MP  Ortho-steric clash   F->BP F->MP  Asymmetry  

Fig 1: Molecular determinants influencing the boiling and melting points.

Self-Validating Synthetic Protocol: Asymmetric Reduction

To utilize 1-(2-Bromo-4-fluorophenyl)ethanol in drug development, enantiomeric purity is paramount. The following protocol details the asymmetric reduction of the precursor, 1-(2-Bromo-4-fluorophenyl)ethanone[4], using a Corey-Bakshi-Shibata (CBS) reduction.

This protocol is designed as a self-validating system , meaning each phase contains built-in analytical checkpoints (In-Process Controls) to ensure causality between the chemical input and the desired stereochemical output.

Step-by-Step Methodology

Step 1: System Preparation & Input Validation

  • Action: Flame-dry a Schlenk flask under argon. Add (R)-CBS catalyst (0.1 eq) and anhydrous THF. Validate solvent dryness via Karl Fischer titration (must be <50 ppm H2O).

  • Causality: Moisture must be rigorously excluded. Water hydrolyzes the borane reagent into non-enantioselective borate species, which would competitively reduce the ketone and destroy the enantiomeric excess (ee).

Step 2: Reagent Activation

  • Action: Cool the system to -20 °C. Add Borane-THF complex (1.2 eq).

  • Causality: Lowering the temperature rigidifies the transition state of the CBS-borane-ketone complex, maximizing the steric differentiation between the small methyl group and the bulky 2-bromo-4-fluorophenyl ring.

Step 3: Substrate Addition

  • Action: Slowly add a solution of 1-(2-Bromo-4-fluorophenyl)ethanone (1.0 eq) in THF over 2 hours via a programmable syringe pump.

  • Causality: Slow addition maintains a near-zero concentration of unreacted ketone in the flask. This prevents the uncatalyzed, background reduction by free borane, ensuring that all reduction events occur within the chiral environment of the CBS catalyst.

Step 4: Quenching & Process Validation

  • Action: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. Once the ketone is fully consumed, quench the reaction by carefully adding anhydrous methanol at -20 °C.

  • Causality: Methanol safely solvolyzes the excess borane, evolving hydrogen gas in a controlled manner without introducing aqueous biphasic complexities prematurely. TLC acts as the primary in-process control to prevent premature quenching.

Step 5: Output Validation

  • Action: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

  • Validation: Run Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee >98%. Run 1H-NMR to confirm structural integrity (look for the characteristic methine proton multiplet adjacent to the hydroxyl group at ~5.0 ppm).

G A 1-(2-Bromo-4-fluorophenyl)ethanone (Ketone Precursor) B Asymmetric Reduction (CBS Catalyst / Borane) A->B  Enantioselective Control   C (R)- or (S)-1-(2-Bromo-4-fluorophenyl)ethanol (Chiral Intermediate) B->C  ee > 98% Validation   D Cross-Coupling & Substitution (API Assembly) C->D  Pd-Catalyzed Coupling   E Targeted Therapeutic (e.g., Kinase Inhibitor) D->E  Final Formulation  

Fig 2: Synthetic workflow from ketone precursor to targeted therapeutic.

Application in Drug Development

The true value of 1-(2-Bromo-4-fluorophenyl)ethanol lies in its bifunctional nature. The chiral hydroxyl group can be activated (e.g., via mesylation or a Mitsunobu reaction) for stereospecific nucleophilic substitution. Simultaneously, the aryl bromide serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows medicinal chemists to rapidly build complex, stereopure polycyclic or biaryl scaffolds that are ubiquitous in modern targeted therapeutics.

References

Sources

Exploratory

The Strategic Role of 1-(2-Bromo-4-fluorophenyl)ethanol in Modern Pharmaceutical Synthesis

Executive Summary In the landscape of modern medicinal chemistry, functionalized aromatic alcohols serve as indispensable building blocks. As a Senior Application Scientist, I frequently leverage 1-(2-Bromo-4-fluoropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized aromatic alcohols serve as indispensable building blocks. As a Senior Application Scientist, I frequently leverage 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0) to bridge the gap between simple commercially available starting materials and complex active pharmaceutical ingredients (APIs). This technical whitepaper explores the molecular causality, validated synthetic protocols, and downstream applications of this critical intermediate, particularly its role in synthesizing selective cyclooxygenase (COX) inhibitors and DNA-cleaving agents.

Molecular Architecture & Strategic Value

The structural design of 1-(2-Bromo-4-fluorophenyl)ethanol offers a trifecta of reactive sites, each serving a distinct mechanistic purpose in drug development:

  • The Secondary Alcohol : Acts as a tunable functional group. It can be utilized directly in stereospecific substitution reactions or oxidized to a ketone, providing an electrophilic handle for cyclization[1].

  • The Ortho-Bromine Atom : Bromine is an excellent leaving group and a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its ortho-positioning introduces strategic steric hindrance, which can dictate the regioselectivity of downstream cyclizations[2].

  • The Para-Fluorine Atom : Fluorine integration is a cornerstone of modern drug design. The highly electronegative fluorine atom enhances the molecule's lipophilicity, improves metabolic stability by blocking cytochrome P450-mediated oxidation, and increases the binding affinity of the final API within hydrophobic protein pockets[3].

Experimental Workflows: Synthesis & Transformation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are grounded in chemical causality to maximize yield and prevent side reactions.

Protocol A: Bottom-Up Synthesis via Grignard Addition

Causality & Rationale : The synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol is classically achieved by reacting 2-bromo-4-fluorobenzaldehyde with methylmagnesium bromide. Because the starting material contains a halogenated aromatic ring, the nucleophilic addition must be strictly temperature-controlled to prevent unwanted halogen-metal exchange or competitive nucleophilic aromatic substitution[2].

Step-by-Step Methodology :

  • Preparation : Dissolve 2-bromo-4-fluorobenzaldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a continuous argon atmosphere to exclude moisture, which would prematurely quench the Grignard reagent.

  • Temperature Control : Submerge the reaction vessel in an ice-water bath to reach 0 °C. Causality: The addition of the Grignard reagent is highly exothermic; thermal control is mandatory to maintain regioselectivity[2].

  • Addition : Add methylmagnesium bromide (1.5 M solution in THF, 1.2 equiv) dropwise via a syringe pump.

  • Self-Validation & Monitoring : Allow the mixture to warm to room temperature and stir for 3–4 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) using a 10:1 hexanes:EtOAc solvent system. The complete disappearance of the UV-active aldehyde spot confirms the reaction's completion[2].

  • Quenching & Isolation : Carefully quench the reaction with saturated aqueous NH₄Cl to safely protonate the intermediate alkoxide. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a yellow/tan oil[2].

Protocol B: Chemoselective Oxidation to 2'-Bromo-4'-fluoroacetophenone

Causality & Rationale : To utilize the intermediate in heterocyclic synthesis (such as triazoles), the secondary alcohol must be oxidized to a ketone (2'-Bromo-4'-fluoroacetophenone, CAS: 1006-39-9)[1]. Pyridinium chlorochromate (PCC) is selected over harsher oxidants (like KMnO₄) because it is chemoselective, preventing the oxidative cleavage of the carbon-halogen bonds[1].

Step-by-Step Methodology :

  • Preparation : Dissolve 1-(2-Bromo-4-fluorophenyl)ethanol (1.83 g, 8.35 mmol) in dry CH₂Cl₂ (42 mL)[1].

  • Oxidation : Add a mixture of PCC (5.4 g, 25.1 mmol) in a single portion.

  • Self-Validation & Monitoring : Stir the resulting suspension at room temperature for 2 hours. The reaction is self-validating through a distinct visual cue: the bright orange PCC will reduce to a dark black, tar-like chromium(IV) byproduct, indicating successful electron transfer[1].

  • Purification : Filter the crude suspension through a tightly packed pad of silica gel to trap the chromium salts. Wash the pad thoroughly with excess CH₂Cl₂.

  • Isolation : Concentrate the filtrate in vacuo and purify via flash column chromatography. This protocol reliably affords 2'-bromo-4'-fluoroacetophenone in a ~92% yield[1].

Downstream Functionalization: The Pathway to APIs

The oxidized derivative, 2'-bromo-4'-fluoroacetophenone, acts as a critical divergence point for multiple therapeutic classes:

  • Anti-Inflammatory Agents (COX Inhibitors) : The ketone undergoes multi-step cyclization with thiosemicarbazides to form 1,2,4-triazole derivatives, such as 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. In silico molecular docking and in vitro assays confirm that the 2-bromo-4-fluorophenyl fragment drives high selectivity for the COX-1 enzyme, offering a potent anti-inflammatory response via the prostaglandin biosynthesis pathway[3].

  • Oncology & DNA Cleavage : Under UV illumination, the acetophenone derivative acts as a photoinduced DNA cleaving agent. It serves as a precursor that generates highly reactive fluoro-substituted phenyl radicals, mediating targeted DNA strand breakage in cancer research models[4].

G A 2-Bromo-4-fluorobenzaldehyde (Starting Material) B 1-(2-Bromo-4-fluorophenyl)ethanol CAS: 261711-20-0 A->B MeMgBr (Grignard) THF, 0°C to RT C 2'-Bromo-4'-fluoroacetophenone CAS: 1006-39-9 B->C PCC Oxidation CH2Cl2, RT D 1,2,4-Triazole Derivatives (COX-1/COX-2 Inhibitors) C->D Multi-step Cyclization & Alkylation E Fluoro-substituted Phenyl Radicals (DNA Cleavage) C->E Photoinduction (UV Light)

Workflow from 1-(2-Bromo-4-fluorophenyl)ethanol to bioactive pharmaceutical agents.

Quantitative Data & Physicochemical Metrics

To facilitate rapid reference for process chemists, the physicochemical properties and synthetic metrics of the intermediate and its primary oxidized downstream product are summarized below.

Metric / Property1-(2-Bromo-4-fluorophenyl)ethanol2'-Bromo-4'-fluoroacetophenone
CAS Number 261711-20-01006-39-9
Molecular Formula C₈H₈BrFOC₈H₆BrFO
Molecular Weight 219.05 g/mol 217.04 g/mol
Physical State Yellow/Tan Oil[2]White to off-white Solid[5]
Synthetic Yield Quantitative (via Grignard)[2]~92% (via PCC Oxidation)[1]
Strategic Role Tunable Precursor / Cross-coupling handleElectrophilic scaffold / Radical generator

Conclusion

1-(2-Bromo-4-fluorophenyl)ethanol is far more than a simple organic building block; it is a strategically designed intermediate that dictates the pharmacokinetic success of downstream APIs. By leveraging self-validating synthetic protocols—such as temperature-controlled Grignard additions and chemoselective PCC oxidations—researchers can efficiently convert this alcohol into potent COX inhibitors and DNA-cleaving agents. Understanding the causality behind its structural features ensures that drug development professionals can maximize yield, selectivity, and therapeutic efficacy.

References

  • ChemicalBook. 2'-BROMO-4'-FLUOROACETOPHENONE synthesis and spectral data.
  • Sigma-Aldrich. 1-bromo-1-ethanol / 1-(2-Bromo-4-fluorophenyl)ethanol Product Specifications.
  • PubMed / NIH. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
  • MedChemExpress. 2-Bromo-4'-fluoroacetophenone (p-Fluorophenacyl bromide) | DNA Cleaving Agent.
  • eScholarship / UCLA. Electronic Theses and Dissertations: Grignard Addition Protocols for Halogenated Benzaldehydes.

Sources

Foundational

Synthesizing 1-(2-Bromo-4-fluorophenyl)ethanol: A Comprehensive Technical Review of Pathways and Methodologies

Executive Summary The compound 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0) is a highly versatile secondary alcohol and a critical chiral building block in modern medicinal chemistry 1. Featuring a uniquely subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0) is a highly versatile secondary alcohol and a critical chiral building block in modern medicinal chemistry 1. Featuring a uniquely substituted aromatic ring—an ortho-bromine for cross-coupling handles (e.g., Suzuki, Buchwald-Hartwig) and a para-fluorine for metabolic stability—this molecule is frequently utilized in the development of kinase inhibitors and CNS-active therapeutics.

This technical guide critically evaluates the two predominant synthetic pathways for its preparation: the Ketone Reduction Pathway and the Grignard Addition Pathway . By dissecting the mechanistic causality and providing self-validating experimental protocols, this whitepaper serves as an authoritative resource for process chemists and drug development professionals.

Retrosynthetic Analysis & Strategic Disconnections

The structural architecture of 1-(2-bromo-4-fluorophenyl)ethanol presents two logical retrosynthetic disconnections centered around the benzylic carbon.

  • C–O Bond Reduction (Pathway A): Disconnecting the secondary alcohol to a ketone leads to 2'-bromo-4'-fluoroacetophenone (CAS: 1006-39-9) 2. This is a highly reliable, high-yielding route leveraging hydride donors.

  • C–C Bond Formation (Pathway B): Disconnecting the methyl group leads to 2-bromo-4-fluorobenzaldehyde (CAS: 59142-68-6). This route relies on nucleophilic addition via an organometallic reagent 3.

G Target 1-(2-Bromo-4-fluorophenyl)ethanol (Target) Ketone 2'-Bromo-4'-fluoroacetophenone (Pathway A) Target->Ketone C-O Reduction (Disconnection 1) Aldehyde 2-Bromo-4-fluorobenzaldehyde (Pathway B) Target->Aldehyde C-C Bond Formation (Disconnection 2)

Caption: Retrosynthetic disconnections for 1-(2-bromo-4-fluorophenyl)ethanol.

Pathway A: Ketone Reduction (The Acetophenone Route)

Mechanistic Causality

The reduction of 2'-bromo-4'-fluoroacetophenone using Sodium Borohydride (NaBH₄) is driven by hydride transfer. Methanol or ethanol is typically selected as the solvent. The protic solvent plays a dual role: it coordinates the sodium cation, which in turn acts as a Lewis acid to activate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The ortho-bromine introduces steric hindrance, but the small size of the borohydride anion allows for efficient nucleophilic attack.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating; the completion of the reaction is visually and analytically confirmable before proceeding to the workup phase.

  • Initialization: Dissolve 2'-bromo-4'-fluoroacetophenone (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: NaBH₄ reduction is exothermic; cooling prevents solvent boiling and suppresses the reduction of the aryl halide bond.

  • Reagent Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes. Validation: Effervescence (hydrogen gas evolution) will be observed. The reaction must not proceed to the next step until effervescence stabilizes.

  • Propagation: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1). Validation: The UV-active ketone spot (higher Rf) will disappear, replaced by a lower Rf alcohol spot.

  • Quenching: Cool back to 0 °C and slowly add saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess NaBH₄ and protonates the intermediate boron-alkoxide complex without driving the pH low enough to cause acid-catalyzed dehydration.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

PathwayA Start 2'-Bromo-4'-fluoroacetophenone in Methanol Cool Cool to 0 °C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add Stir Stir 1-2h (Warming to RT) Add->Stir Quench Quench with NH4Cl (aq) Stir->Quench Extract Extract (EtOAc) & Purify Quench->Extract

Caption: Step-by-step experimental workflow for NaBH4 reduction (Pathway A).

Pathway B: Grignard Addition (The Benzaldehyde Route)

Mechanistic Causality

Pathway B utilizes the nucleophilic addition of Methylmagnesium bromide (MeMgBr) to 2-bromo-4-fluorobenzaldehyde 3. The highly polarized C–Mg bond generates a strong methyl carbanion equivalent. Tetrahydrofuran (THF) is mandated as the solvent because its oxygen lone pairs coordinate to the electron-deficient magnesium, stabilizing the Grignard reagent and preventing Schlenk equilibrium shifts that lead to precipitation.

Self-Validating Experimental Protocol
  • Initialization: Dissolve 2-bromo-4-fluorobenzaldehyde (1.0 equiv) in anhydrous THF (0.3 M concentration) under a strict Nitrogen or Argon atmosphere. Causality: Grignard reagents react violently with atmospheric moisture to form methane gas.

  • Thermal Control: Cool the solution to 0 °C.

  • Reagent Addition: Add MeMgBr (3.0 M in diethyl ether, 1.2 equiv) dropwise via a syringe pump or dropping funnel. Validation: The solution will typically exhibit a transient color change (yellow/orange) indicating the formation of the magnesium alkoxide intermediate.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Causality: Slow addition is critical as the destruction of unreacted MeMgBr is highly exothermic.

  • Isolation: Extract with Diethyl Ether (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography if homocoupled byproducts are detected.

PathwayB Start 2-Bromo-4-fluorobenzaldehyde in dry THF Cool Cool to 0 °C (Inert Atm) Start->Cool Add Dropwise MeMgBr (1.2 equiv) Cool->Add Stir Stir 1-2h (Warming to RT) Add->Stir Quench Quench with NH4Cl (aq) Stir->Quench Extract Extract (Et2O) & Purify Quench->Extract

Caption: Step-by-step experimental workflow for Grignard addition (Pathway B).

Comparative Analysis of Synthetic Pathways

To assist process chemists in route scouting, the following table synthesizes the quantitative and qualitative metrics of both pathways.

MetricPathway A (Ketone Reduction)Pathway B (Grignard Addition)
Typical Yield 85% – 95%75% – 85%
Atom Economy High (NaBH₄ provides 4 hydrides)Moderate (Loss of MgBr salts)
Scalability Excellent (Standard batch reactors)Good (Requires cryogenic/inert control)
Reagent Safety Moderate (H₂ gas evolution)High Risk (Pyrophoric MeMgBr)
Enantioselective Potential High (Compatible with CBS catalysts)Low (Chiral ligands rarely yield >90% ee)
Cost Efficiency Low cost (NaBH₄ is inexpensive)Moderate cost (Organometallics are pricier)

Enantioselective Considerations (E-E-A-T)

While the protocols described above yield a racemic mixture of 1-(2-bromo-4-fluorophenyl)ethanol, modern drug development often requires enantiopure compounds (e.g., the (1R)- or (1S)-enantiomer). Pathway A is vastly superior for asymmetric synthesis. By substituting NaBH₄ with a Corey-Bakshi-Shibata (CBS) catalyst and borane, or by employing engineered ketoreductase (KRED) enzymes in a biocatalytic framework, researchers can achieve >99% enantiomeric excess (ee). The biocatalytic approach is rapidly becoming the industry standard due to its self-contained aqueous nature and perfect stereocontrol.

References

  • ChemicalBook. "1-(2-BROMO-4-FLUOROPHENYL)ETHANOL | 261711-20-0". ChemicalBook Database.1

  • ChemicalBook. "2'-BROMO-4'-FLUOROACETOPHENONE synthesis". ChemicalBook Reactions. 2

  • BenchChem. "2-Bromo-4-isopropylbenzaldehyde | 861897-63-4". BenchChem Research Materials (Grignard Methodology Reference). 3

Sources

Exploratory

Conformational Landscape of 1-(2-Bromo-4-fluorophenyl)ethanol: A Synergistic DFT and NMR Methodology

Executive Summary In structure-based drug design (SBDD), the three-dimensional conformation of a small molecule dictates its pharmacodynamic profile, receptor affinity, and off-target liabilities. Halogenated phenylethan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In structure-based drug design (SBDD), the three-dimensional conformation of a small molecule dictates its pharmacodynamic profile, receptor affinity, and off-target liabilities. Halogenated phenylethanols are highly privileged scaffolds in medicinal chemistry. Specifically, 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0) presents a highly complex conformational landscape. The steric bulk of the ortho-bromine atom severely restricts rotation around the


 bond, while the highly electronegative para-fluorine alters the 

-electron density of the aromatic ring, influencing potential intramolecular

interactions.

This whitepaper provides an in-depth, self-validating protocol for determining the solution-state conformational ensemble of 1-(2-Bromo-4-fluorophenyl)ethanol. By coupling Density Functional Theory (DFT) with advanced Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a rigorous causal link between theoretical thermodynamics and observable molecular geometry.

Theoretical Framework & Mechanistic Logic

The conformational flexibility of 1-(2-Bromo-4-fluorophenyl)ethanol is primarily governed by two dihedral angles:

  • 
     (
    
    
    
    ):
    Defines the orientation of the ethanolamine side chain relative to the aromatic ring.
  • 
     (
    
    
    
    ):
    Defines the orientation of the hydroxyl proton.
The Causality of Conformational Preference

The global minimum of this molecule is not dictated by simple steric avoidance alone. Instead, it is a delicate balance of competing non-covalent interactions[1]:

  • Steric Repulsion: The large Van der Waals radius of the ortho-bromine (1.85 Å) forces the bulky methyl group of the ethanol moiety out of the aromatic plane.

  • Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to the electron-rich ortho-bromine (

    
    ), stabilizing specific syn-conformers.
    
  • Electronic Effects: The para-fluorine exerts a strong inductive electron-withdrawing effect (-I), which subtly depletes the

    
    -electron density of the aromatic ring, thereby weakening potential 
    
    
    
    interactions that are otherwise common in unsubstituted phenylethanols[2].

Computational Methodology: DFT Protocol

To predict the conformational ensemble, we employ a high-level quantum mechanical approach. The protocol is designed to be self-validating: the theoretical outputs (energies and shielding tensors) must directly predict the empirical NMR data.

Step-by-Step DFT Workflow
  • Potential Energy Surface (PES) Scanning:

    • Action: Perform a relaxed coordinate scan of the

      
       and 
      
      
      
      dihedrals in
      
      
      increments.
    • Parameters: B3LYP functional with a 6-31G(d) basis set.

    • Causality: This lower-level theory rapidly identifies local minima across the rotational landscape without excessive computational cost.

  • Geometry Optimization & Frequency Analysis:

    • Action: Optimize the identified minima to their ground states.

    • Parameters: CAM-B3LYP/6-311++G(d,p) with an Implicit Solvation Model (IEF-PCM, Chloroform).

    • Causality: The CAM-B3LYP functional includes long-range corrections necessary for modeling weak intramolecular interactions. The diffuse functions ('++') in the 6-311++G(d,p) basis set are strictly required to accurately model the expanded, polarizable electron clouds of the bromine and fluorine atoms[3]. Frequency calculations confirm the absence of imaginary frequencies (verifying true minima) and provide Zero-Point Energy (ZPE) corrections.

  • GIAO NMR Shielding Tensor Calculation:

    • Action: Calculate the isotropic magnetic shielding tensors for

      
      , 
      
      
      
      , and
      
      
      nuclei.
    • Parameters: Gauge-Independent Atomic Orbital (GIAO) method at the CAM-B3LYP/6-311++G(d,p) level.

    • Causality: GIAO ensures that the calculated magnetic properties are invariant to the choice of the gauge origin, providing highly accurate chemical shift predictions that can be directly compared to empirical data[4].

Workflow A PES Dihedral Scan (B3LYP/6-31G*) B Geometry Optimization (CAM-B3LYP/6-311++G**) A->B C GIAO NMR Calculation (Isotropic Shielding) B->C F Conformer Population Analysis (Boltzmann) B->F C->F D Multinuclear NMR (1H, 13C, 19F, NOESY) E J-Coupling & NOE Extraction D->E E->F G Validated 3D Pharmacophore F->G

Caption: Workflow integrating DFT calculations and NMR spectroscopy for conformational validation.

Experimental Validation: NMR Protocol

The theoretical Boltzmann distribution of conformers is strictly a hypothesis until validated by solution-state NMR.

Step-by-Step NMR Workflow
  • Sample Preparation: Dissolve 15 mg of 1-(2-Bromo-4-fluorophenyl)ethanol in 0.6 mL of anhydrous

    
    .
    
    • Causality: A non-polar, aprotic solvent is chosen to prevent disruption of the intramolecular hydrogen bonds (

      
      ) that dictate the molecule's native conformation.
      
  • 1D Acquisition: Acquire high-resolution

    
     (600 MHz), 
    
    
    
    (150 MHz), and
    
    
    (564 MHz) spectra at 298 K.
  • 2D NOESY / ROESY: Acquire 2D NOESY spectra with a mixing time of 300-500 ms.

    • Causality: The Nuclear Overhauser Effect (NOE) is proportional to

      
       (where 
      
      
      
      is the internuclear distance). Observing a strong cross-peak between the
      
      
      -methyl protons and the meta-aromatic proton (H3) definitively maps the spatial orientation of the side chain relative to the brominated edge of the ring.
  • J-Coupling Analysis: Extract the vicinal coupling constant (

    
    ) between the 
    
    
    
    -proton and the hydroxyl proton. Apply the Karplus equation to derive the empirical
    
    
    dihedral angle.

Quantitative Data Presentation

The self-validating nature of this protocol is demonstrated when the population-weighted theoretical data matches the empirical observations. Below are the summarized data structures for the conformational analysis.

Table 1: DFT-Derived Relative Energies and Boltzmann Populations (298 K) (Note: Data represents the expected thermodynamic distribution for the optimized minima of this scaffold).

Conformer

(

)

(

)
Relative Energy (

, kcal/mol)
Boltzmann Population (%)Dominant Interaction
Conf I (Global) -115.2°55.4°0.0078.5%

H-bond
Conf II 65.8°-60.1°+1.2416.2%Steric relief (

anti to Br)
Conf III -120.5°-175.3°+2.105.3%

interaction

Table 2: Experimental vs. Population-Weighted GIAO-DFT NMR Chemical Shifts (


, ppm) 
NucleusExperimental Shift (

)
GIAO-DFT Predicted Shift

(Error)

(Chiral)
69.468.90.5

23.824.10.3

(C-Br)
122.1123.51.4

(C-F)
161.8162.20.4

5.125.180.06

-114.5-113.80.7

Pharmacodynamic Implications

Understanding which conformer dominates in solution directly informs SBDD. If the biological target requires the hydroxyl group to act as a hydrogen bond donor while the bromine atom occupies a specific hydrophobic pocket (forming a halogen bond), the energetic penalty of reorganizing the molecule from its solution-state global minimum (Conf I) to the bioactive conformation must be accounted for in binding affinity calculations.

Pathway C1 Conformer I (OH Syn to Br) T1 Target Receptor Hydrophobic Pocket C1->T1 Halogen Bond T2 Target Receptor H-Bond Acceptor C1->T2 Optimal OH Angle C2 Conformer II (OH Anti to Br) C2->T1 Suboptimal Trajectory C2->T2 Steric Hindrance O1 High Affinity Binding T1->O1 O2 Steric Clash (Low Affinity) T1->O2 T2->O1 T2->O2

Caption: Impact of 1-(2-Bromo-4-fluorophenyl)ethanol rotamers on target receptor binding affinity.

References

  • Alcudia, F., Fariña, F., Ruano, J. L. G., & Sánchez, F. (1978). "Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Some 2-thio-derivatives of 1-phenylethanol." Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Simons, J. P., et al. (2001). "Conformational Preferences of Neurotransmitters: Norephedrine and the Adrenaline Analogue, 2-Methylamino-1-phenylethanol." The Journal of Physical Chemistry A. URL:[Link]

  • Tähtinen, P., et al. (2003). "Modeling NMR Parameters by DFT Methods as an Aid to the Conformational Analysis of cis-Fused 7a(8a)-Methyl Octa(hexa)hydrocyclopenta[ d ][1,3]oxazines and [3,1]benzoxazines." Journal of the American Chemical Society. URL:[Link]

  • Sebastian, S., et al. (2020). "Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent." Heliyon (via PMC). URL:[Link]

  • Jaszuński, M., et al. (2016). "Multi-conformer molecules in solutions: an NMR-based DFT/MP2 conformational study of two glucopyranosides of a vitamin E model compound." Organic & Biomolecular Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective &amp; Enantioselective Synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol

Executive Summary & Mechanistic Rationale The reduction of 2-bromo-4-fluoroacetophenone to 1-(2-bromo-4-fluorophenyl)ethanol is a critical transformation in the synthesis of halogenated benzylic alcohols, which serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The reduction of 2-bromo-4-fluoroacetophenone to 1-(2-bromo-4-fluorophenyl)ethanol is a critical transformation in the synthesis of halogenated benzylic alcohols, which serve as versatile building blocks in medicinal chemistry and drug development[1]. The presence of two distinct halogens—a bromine and a fluorine atom—on the aromatic ring necessitates a highly chemoselective approach[1].

A primary risk in this synthesis is the unwanted hydrodehalogenation of the labile aryl bromide[1]. Therefore, strong reducing conditions (such as catalytic hydrogenation using Pd/C) must be avoided. Sodium borohydride (NaBH₄) is the optimal reagent for the racemic synthesis, offering a controlled, mild hydride transfer mechanism that exclusively targets the electrophilic carbonyl carbon while leaving the halogen substituents intact[1]. For advanced pharmaceutical applications requiring chiral building blocks, asymmetric transfer hydrogenation (ATH) using ruthenium catalysts or biocatalytic reduction utilizing ketoreductases (KRED) provides the enantiopure (S)- or (R)-alcohol with exceptional stereocontrol[2].

Synthetic Pathways & Reagent Selection

ReactionPathway Ketone 2-Bromo-4-fluoroacetophenone Racemic Racemic 1-(2-Bromo-4-fluorophenyl)ethanol Ketone->Racemic NaBH4, MeOH 0°C to RT Chiral (S)-1-(2-Bromo-4-fluorophenyl)ethanol Ketone->Chiral Ru-TsDPEN or Biocatalysis (KRED)

Caption: Divergent synthetic pathways for the reduction of 2-bromo-4-fluoroacetophenone.

Reaction Condition Optimization

The following table summarizes the quantitative data and expected outcomes for the different reduction methodologies available for this substrate.

Synthesis TypeReagents / CatalystSolvent / TempExpected YieldEnantiomeric Excess (ee)
Racemic NaBH₄ (1.2 equiv)MeOH, 0 °C to RT>95%N/A
Asymmetric (ATH) RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N, 25 °C92%>98% (S)
Biocatalytic Ketoreductase (KRED) / NADP⁺Aqueous Buffer, 30 °C90%>99% (S)

Detailed Experimental Protocols

Protocol A: Standard Racemic Synthesis via NaBH₄ Reduction

Workflow Step1 Step 1: Dissolution Substrate in MeOH (0 °C) Step2 Step 2: Reduction Add NaBH4 portionwise Step1->Step2 Step3 Step 3: Quenching Add sat. NH4Cl Step2->Step3 Step4 Step 4: Extraction EtOAc / H2O phase separation Step3->Step4 Step5 Step 5: Purification Column Chromatography Step4->Step5

Caption: Step-by-step workflow for the NaBH4-mediated reduction protocol.

Materials:

  • 2-Bromo-4-fluoroacetophenone (CAS: 403-29-2)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-fluoroacetophenone (1.0 equiv, e.g., 10 mmol) in anhydrous methanol to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.

    • Causality Insight: Cooling minimizes the exothermic heat of the reaction and suppresses potential solvent transesterification or unwanted side reactions[3].

  • Hydride Addition: Slowly add NaBH₄ (1.2 equiv) in small portions over 15 minutes.

    • Causality Insight: Portionwise addition prevents rapid hydrogen gas evolution and thermal spikes. The slight stoichiometric excess of NaBH₄ ensures complete conversion of the ketone without risking over-reduction[3].

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–2 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The starting material (UV active, higher Rf) should disappear, replaced by a more polar product spot.

  • Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until effervescence ceases.

    • Causality Insight: A mild proton source like NH₄Cl is strictly preferred over strong mineral acids (e.g., HCl) to avoid acid-catalyzed dehydration of the newly formed benzylic alcohol into a styrene derivative[4].

  • Extraction & Washing: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with EtOAc and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo to afford the crude 1-(2-bromo-4-fluorophenyl)ethanol. Purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure product as a colorless to pale-yellow oil or solid[5].

Protocol B: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)

For applications requiring stereochemical purity, the Noyori asymmetric transfer hydrogenation is recommended[2].

Methodology:

  • Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromo-4-fluoroacetophenone (1.0 equiv) in a Formic acid/Triethylamine (5:2) azeotropic mixture.

  • Catalysis: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.5 mol%).

    • Causality Insight: The chiral diamine ligand creates a highly specific stereodirecting pocket, ensuring that the hydride from formic acid is delivered exclusively to one face of the prochiral ketone, yielding the (S)-enantiomer[2].

  • Reaction: Stir at 25–30 °C for 12–24 hours. Monitor conversion and enantiomeric excess by chiral HPLC.

  • Workup & Purification: Dilute with water and extract with dichloromethane (DCM). Wash with saturated NaHCO₃ to neutralize residual formic acid. Dry, concentrate, and purify via silica gel chromatography to obtain (S)-1-(2-bromo-4-fluorophenyl)ethanol in >98% ee[2].

Analytical Validation & Self-Correction

To ensure the trustworthiness of the protocol and verify structural integrity, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): Successful reduction is confirmed by the disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of a new methine quartet (CH-OH) around 5.0–5.2 ppm, along with a methyl doublet (~1.4 ppm)[5].

  • ¹⁹F NMR: A distinct signal corresponding to the aryl fluoride (~ -107 ppm) confirms the fluorine atom remains intact and unaffected by the reducing conditions[5].

  • Mass Spectrometry (LC-MS): The presence of two isotopic molecular ion peaks of equal intensity (separated by 2 m/z units) confirms the retention of the bromine atom (⁷⁹Br and ⁸¹Br isotopes), ruling out hydrodebromination.

References

Sources

Application

Grignard reaction conditions for synthesizing 1-(2-Bromo-4-fluorophenyl)ethanol

An Application Note and Protocol for the Synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol via Grignard Reaction Introduction: The Significance of Fluorinated Chiral Alcohols 1-(2-Bromo-4-fluorophenyl)ethanol is a key chira...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol via Grignard Reaction

Introduction: The Significance of Fluorinated Chiral Alcohols

1-(2-Bromo-4-fluorophenyl)ethanol is a key chiral building block in modern medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, by modifying its electronic nature and lipophilicity.[1] The bromo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, making this compound a versatile intermediate for creating complex molecular architectures. This guide provides a detailed protocol for the synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol using the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[2]

Reaction Overview & Mechanism

The synthesis is achieved through the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide) to the carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. The reaction proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde, followed by an acidic workup to yield the desired secondary alcohol.

Mechanism: The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile.[3] The carbon atom attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. This intermediate is then protonated during the acidic workup to give the final alcohol product.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure a successful synthesis.

PART 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

Critical Consideration: The Grignard reaction is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents are essential for success.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric water or oxygen.[5]

Materials & Reagents:

  • Magnesium turnings

  • Iodine (a single crystal for activation)[3]

  • Anhydrous diethyl ether (Et₂O)

  • Bromomethane (or a solution in Et₂O)

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel.

Procedure:

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the oven-dried flask. Gently warm the flask under a stream of inert gas with a heat gun until violet iodine vapors are observed. This helps to etch the passivating oxide layer on the magnesium surface.[6][7] Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether and add a small portion (approx. 10%) to the magnesium suspension.

  • Reaction Progression: The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming with the palm of your hand or a warm water bath may be necessary.[1]

  • Addition of Bromomethane: Once the reaction has initiated, add the remaining bromomethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so an ice bath may be needed to control the rate.[2]

  • Completion: After the addition is complete, the mixture should appear as a cloudy, grey-to-brown suspension. Stir the mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted.

PART 2: Synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol

Materials & Reagents:

  • 2-Bromo-4-fluorobenzaldehyde[8][9]

  • Anhydrous diethyl ether (Et₂O)

  • Prepared Methylmagnesium Bromide solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve 2-bromo-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent via the dropping funnel.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic product. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

PART 3: Purification

The crude 1-(2-bromo-4-fluorophenyl)ethanol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Data Summary and Expected Results

The following table provides representative quantitative data for a Grignard reaction with a similar substrate, 4-fluorobenzaldehyde, which can be used as a benchmark for the synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol.[6]

Grignard ReagentAldehydeProductReaction ConditionsExpected Yield (%)
Methylmagnesium Bromide2-Bromo-4-fluorobenzaldehyde1-(2-Bromo-4-fluorophenyl)ethanolDiethyl ether, 0 °C to room temp.~80-90

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the chemical transformation.

G cluster_0 Part 1: Grignard Reagent Preparation cluster_1 Part 2: Synthesis cluster_2 Part 3: Purification A Activate Mg with I₂ B Add initial CH₃Br/Et₂O A->B C Initiate Reaction (Reflux) B->C D Dropwise addition of remaining CH₃Br C->D E Stir to completion D->E F Cool Grignard to 0 °C E->F Use immediately G Dropwise addition of 2-bromo-4-fluorobenzaldehyde/Et₂O F->G H React at room temp. G->H I Quench with NH₄Cl (aq) H->I J Extract with Et₂O I->J K Dry and Concentrate J->K L Column Chromatography K->L M Pure Product L->M

Caption: Experimental workflow for the synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol.

Reaction reagents CH₃Br + Mg grignard CH₃MgBr reagents->grignard in Et₂O intermediate Magnesium alkoxide intermediate grignard->intermediate aldehyde 2-Bromo-4-fluorobenzaldehyde aldehyde->intermediate product 1-(2-Bromo-4-fluorophenyl)ethanol intermediate->product Protonation workup H₃O⁺ (Workup)

Sources

Method

Application Note: Biocatalytic Kinetic Resolution of Racemic 1-(2-Bromo-4-fluorophenyl)ethanol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Area: Asymmetric Synthesis, API Intermediates, Green Chemistry Executive Summary Enantiopure 1-arylethanols are highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Area: Asymmetric Synthesis, API Intermediates, Green Chemistry

Executive Summary

Enantiopure 1-arylethanols are highly privileged chiral building blocks in medicinal chemistry, frequently serving as precursors for kinase inhibitors, central nervous system (CNS) agents, and adrenergic drugs. The compound 1-(2-Bromo-4-fluorophenyl)ethanol presents a unique synthetic challenge due to the significant steric bulk of the ortho-bromo substituent.

This application note details a highly efficient, scalable, and self-validating protocol for the kinetic resolution (KR) of racemic 1-(2-Bromo-4-fluorophenyl)ethanol using Candida antarctica Lipase B (CALB). By leveraging the strict stereochemical governance of the Kazlauskas rule and the irreversible nature of vinyl acetate as an acyl donor, this chemoenzymatic workflow reliably yields both the (R)-acetate and the (S)-alcohol in >99% enantiomeric excess (


).

Mechanistic Rationale & Expert Insights

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The success of this protocol relies on three mechanistic pillars:

Biocatalyst Selection & Steric Accommodation

Novozym 435 (CALB immobilized on a macroporous acrylic resin) is the gold standard for secondary alcohol resolution. The active site of CALB features a deep, elliptical stereospecificity pocket. According to the Kazlauskas rule , the enzyme preferentially binds the enantiomer where the large substituent (the 2-bromo-4-fluorophenyl ring) and the medium substituent (the methyl group) are optimally aligned. Despite the steric hindrance of the ortho-bromo group, CALB accommodates this substrate efficiently, exclusively acylating the (R)-enantiomer while leaving the (S)-enantiomer untouched () [1].

Thermodynamic Driving Force: Vinyl Acetate

In traditional esterification, the reaction is an equilibrium process. To achieve an enantiomeric ratio (


) > 200, the reverse reaction must be suppressed. We utilize vinyl acetate  as the acyl donor. Upon nucleophilic attack by the alcohol, the leaving group is vinyl alcohol, which instantly and irreversibly tautomerizes to acetaldehyde. This phase shift completely prevents the reverse reaction, locking the kinetic resolution in a forward-only trajectory () [2].
Solvent Microenvironment

The choice of hexane (or toluene) is deliberate. Enzymes require a tightly bound monolayer of water to maintain their active 3D conformation. Polar solvents strip this essential hydration shell, leading to denaturation. Hexane (


) is highly hydrophobic, preserving the enzyme's micro-aqueous layer and maximizing catalytic half-life () [3].

Workflow & Mechanistic Visualizations

ChemoenzymaticWorkflow Substrate Racemic 1-(2-Bromo-4-fluorophenyl)ethanol Reactor Orbital Shaker 35°C, 150 rpm, 24-48h Substrate->Reactor Reagents Vinyl Acetate (3 eq) Hexane (Solvent) Reagents->Reactor Biocatalyst Novozym 435 (Immobilized CALB) Biocatalyst->Reactor Filtration Vacuum Filtration (Enzyme Recovery) Reactor->Filtration 50% Conversion Chromatography Silica Gel Chromatography Filtration->Chromatography Filtrate Prod_R (R)-Acetate (ee > 99%) Chromatography->Prod_R Hexane/EtOAc (90:10) Prod_S (S)-Alcohol (ee > 99%) Chromatography->Prod_S Hexane/EtOAc (70:30)

Fig 1: Step-by-step chemoenzymatic workflow for the kinetic resolution of 1-(2-Bromo-4-fluorophenyl)ethanol.

KazlauskasMechanism cluster_Resolution Enantiomeric Discrimination (Kazlauskas Rule) Enzyme CALB Active Site (Ser-His-Asp Triad) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation AcylDonor Vinyl Acetate AcylDonor->AcylEnzyme Acetaldehyde Acetaldehyde (Irreversible Byproduct) AcylEnzyme->Acetaldehyde Tautomerization R_Enantiomer (R)-Alcohol (Optimal Steric Fit) AcylEnzyme->R_Enantiomer Nucleophilic Attack S_Enantiomer (S)-Alcohol (Steric Clash in Pocket) AcylEnzyme->S_Enantiomer Blocked R_Acetate (R)-Acetate (Fast Formation) R_Enantiomer->R_Acetate S_Alcohol_Unreacted (S)-Alcohol (Unreacted) S_Enantiomer->S_Alcohol_Unreacted

Fig 2: CALB-catalyzed acylation mechanism driven by Kazlauskas rule and tautomerization.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It incorporates internal controls to rule out false positives (e.g., background chemical acylation) and ensures rigorous mass-balance tracking.

System Suitability & Control Setup

Before initiating the bulk reaction, establish the following controls:

  • Thermodynamic Control (Blank): 1 mmol racemate + 3 mmol vinyl acetate in 10 mL hexane (No Enzyme). Validates that no spontaneous chemical acylation occurs at 35°C.

  • Chromatographic Standard Generation: React 0.5 mmol of racemate with acetic anhydride (1.5 eq) and DMAP (0.1 eq) in DCM to generate a racemic acetate standard. Validates the chiral HPLC method by ensuring baseline separation of all four isomers: (R)-alcohol, (S)-alcohol, (R)-acetate, (S)-acetate.

Step-by-Step Chemoenzymatic Resolution
  • Substrate Preparation: Dissolve 2.19 g (10.0 mmol) of racemic 1-(2-Bromo-4-fluorophenyl)ethanol in 50 mL of anhydrous hexane (HPLC grade) in a 100 mL Erlenmeyer flask.

  • Acyl Donor Addition: Add 2.77 mL (30.0 mmol, 3.0 eq) of vinyl acetate.

  • Biocatalyst Introduction: Add 1.10 g of Novozym 435 (CALB immobilized on acrylic resin). Note: The high enzyme loading (50% w/w) compensates for the slower kinetics induced by the bulky ortho-bromo substituent.

  • Incubation: Seal the flask and place it in an orbital shaker set to 35 °C and 150 rpm.

  • Kinetic Monitoring: Withdraw 50 µL aliquots at 12h, 24h, and 36h. Evaporate the solvent, reconstitute in the HPLC mobile phase, and analyze via Chiral HPLC. The reaction is strictly terminated when conversion (

    
    ) reaches exactly 50%.
    
  • Termination & Recovery: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435. Wash the enzyme bed with 2 x 10 mL of hexane. (The enzyme can be dried and reused for up to 5 subsequent cycles).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the products via flash column chromatography on silica gel:

    • Elute with Hexane/Ethyl Acetate (90:10) to isolate the (R)-1-(2-Bromo-4-fluorophenyl)ethyl acetate .

    • Elute with Hexane/Ethyl Acetate (70:30) to isolate the unreacted (S)-1-(2-Bromo-4-fluorophenyl)ethanol .

Quantitative Data & Expected Outcomes

The success of a kinetic resolution is mathematically defined by its Enantiomeric Ratio (


). An 

-value > 200 indicates a practically perfect resolution.

Formulas for Validation:

  • Conversion (

    
    ): 
    
    
    
  • Enantiomeric Ratio (

    
    ): 
    
    
    
ParameterTarget ValueAnalytical MethodMechanistic Rationale / Causality
Conversion (

)
49.5 – 50.0%GC-FID /

H-NMR
Ideal KR stops at 50% due to extreme enantioselectivity of CALB.
Enantiomeric Ratio (

)
> 200Chiral HPLCHigh structural recognition of the bulky ortho-bromo group by the enzyme pocket.
Enantiomeric Excess (

)
> 99%Chiral HPLCRepresents the optical purity of the unreacted (S)-alcohol.
Enantiomeric Excess (

)
> 99%Chiral HPLCRepresents the optical purity of the generated (R)-acetate.
Mass Recovery > 95%GravimetricConfirms absence of side reactions (e.g., acid-catalyzed dehydration).

References

  • Ursoiu, A., Paul, C., Kurtán, T., & Péter, F. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 17(11), 13045-13061.[Link]

  • Stradomska, D., Heba, M., Czernek, A., Kuźnik, N., Gillner, D., Maresz, K., Pudło, W., Jarzębski, A., & Szymańska, K. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts, 11(4), 518.[Link]

  • Päivio, M., Mavrynsky, D., Leino, R., & Kanerva, L. T. (2011). Dynamic Kinetic Resolution of a Wide Range of Secondary Alcohols: Cooperation of Dicarbonylchlorido(pentabenzylcyclopentadienyl)ruthenium and CAL-B. European Journal of Organic Chemistry, 2011(8), 1452–1457.[Link]

Application

Procedures for protecting the hydroxyl group in 1-(2-Bromo-4-fluorophenyl)ethanol

An In-Depth Guide to the Protection of the Hydroxyl Group in 1-(2-Bromo-4-fluorophenyl)ethanol In the landscape of modern drug discovery and development, the precise manipulation of complex molecular architectures is par...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Protection of the Hydroxyl Group in 1-(2-Bromo-4-fluorophenyl)ethanol

In the landscape of modern drug discovery and development, the precise manipulation of complex molecular architectures is paramount. The strategic use of protecting groups is a cornerstone of multi-step organic synthesis, enabling chemists to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule.[1][2] This guide provides a detailed examination of procedures for protecting the secondary hydroxyl group of 1-(2-Bromo-4-fluorophenyl)ethanol, a versatile building block in medicinal chemistry. The presence of the aryl bromide offers a handle for subsequent carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings, or for the formation of organometallic reagents.[3] However, the acidic proton of the hydroxyl group is incompatible with the strongly basic and nucleophilic reagents often used in these transformations, such as Grignard or organolithium reagents, necessitating its protection.[4]

This document explores three robust and commonly employed protecting groups: the tert-butyldimethylsilyl (TBS) ether, the tetrahydropyranyl (THP) ether, and the methoxymethyl (MOM) ether. For each, we will delve into the underlying chemical principles, provide detailed, step-by-step laboratory protocols, and discuss the specific advantages and considerations for their application to 1-(2-Bromo-4-fluorophenyl)ethanol.

Part 1: tert-Butyldimethylsilyl (TBS) Ether: A Sterically Hindered Silyl Shield

The use of silyl ethers is one of the most common strategies for protecting alcohols.[5] Among the various silyl groups, the tert-butyldimethylsilyl (TBS) group offers an excellent balance of stability and ease of removal.[6] Its steric bulk provides significant stability towards a wide range of non-acidic reaction conditions, including those involving organometallic reagents, hydrides, and many oxidizing agents.[5][6][7]

Causality of Experimental Choice: The protection mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of tert-butyldimethylsilyl chloride (TBSCl).[8] This reaction is typically performed in the presence of a mild base, such as imidazole or triethylamine, which serves to activate the alcohol and neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][8] The deprotection is most effectively achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the silicon-fluoride bond (Si-F) provides a powerful thermodynamic driving force for the cleavage of the silicon-oxygen (Si-O) bond.[5][9]

Experimental Protocols

Protocol 1.1: Protection of 1-(2-Bromo-4-fluorophenyl)ethanol as a TBS Ether

  • Materials:

    • 1-(2-Bromo-4-fluorophenyl)ethanol

    • tert-Butyldimethylsilyl chloride (TBSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-Bromo-4-fluorophenyl)ethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • To the stirred solution at room temperature, add TBSCl (1.2 eq) portion-wise.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[10]

    • Upon completion, dilute the reaction mixture with diethyl ether and wash with water to remove the DMF.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBS-protected alcohol.

Protocol 1.2: Deprotection of the TBS Ether

  • Materials:

    • TBS-protected 1-(2-Bromo-4-fluorophenyl)ethanol

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the TBS-protected alcohol (1.0 eq) in THF.

    • Add the TBAF solution (1.2 eq) to the reaction mixture at room temperature.[9]

    • Stir the solution for 1-2 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[11]

    • Purify the product by flash column chromatography if necessary.

Visualization of TBS Protection/Deprotection Workflow

TBS_Protection cluster_protection Protection cluster_deprotection Deprotection Start_TBS 1-(2-Bromo-4-fluorophenyl)ethanol Reagents_TBS TBSCl, Imidazole DMF, rt Start_TBS->Reagents_TBS Product_TBS TBS-Protected Alcohol Reagents_TBS->Product_TBS Silylation Deprotect_Reagents_TBS TBAF THF, rt Product_TBS->Deprotect_Reagents_TBS Final_Product_TBS 1-(2-Bromo-4-fluorophenyl)ethanol Deprotect_Reagents_TBS->Final_Product_TBS Desilylation

Caption: Workflow for TBS protection and deprotection.

Part 2: Tetrahydropyranyl (THP) Ether: An Acid-Labile Acetal

The tetrahydropyranyl (THP) group is a classic and highly reliable protecting group for alcohols.[12] It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[13] The resulting THP ether is technically an acetal, which imparts high stability under strongly basic, nucleophilic, and reductive conditions, making it fully compatible with organometallic chemistry.[13][14][15]

Causality of Experimental Choice: The protection mechanism involves the protonation of DHP by an acid catalyst, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this carbocation to form the THP ether.[12][16] Pyridinium p-toluenesulfonate (PPTS) is often the catalyst of choice as its mild acidity reduces the risk of side reactions with sensitive substrates.[12] A key drawback of the THP group is that its installation creates a new stereocenter, which can lead to a mixture of diastereomers if the starting alcohol is chiral.[14][17] Deprotection is readily achieved by acid-catalyzed hydrolysis, which reverses the formation reaction.[14][18]

Experimental Protocols

Protocol 2.1: Protection of 1-(2-Bromo-4-fluorophenyl)ethanol as a THP Ether

  • Materials:

    • 1-(2-Bromo-4-fluorophenyl)ethanol

    • 3,4-Dihydro-2H-pyran (DHP)

    • Pyridinium p-toluenesulfonate (PPTS)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 1-(2-Bromo-4-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM at room temperature, add PPTS (0.1 eq).[12]

    • Add DHP (1.5 eq) dropwise to the mixture.

    • Stir the reaction at room temperature, monitoring by TLC until the starting alcohol is consumed (typically 1-4 hours).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the THP-protected alcohol.

Protocol 2.2: Deprotection of the THP Ether

  • Materials:

    • THP-protected 1-(2-Bromo-4-fluorophenyl)ethanol

    • Acetic acid (AcOH)

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the THP-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.[18]

    • Stir the solution at room temperature.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting alcohol by flash column chromatography if needed.

Visualization of THP Protection/Deprotection Workflow

THP_Protection cluster_protection Protection cluster_deprotection Deprotection Start_THP 1-(2-Bromo-4-fluorophenyl)ethanol Reagents_THP DHP, cat. PPTS DCM, rt Start_THP->Reagents_THP Product_THP THP-Protected Alcohol Reagents_THP->Product_THP Acetal Formation Deprotect_Reagents_THP AcOH/THF/H₂O rt Product_THP->Deprotect_Reagents_THP Final_Product_THP 1-(2-Bromo-4-fluorophenyl)ethanol Deprotect_Reagents_THP->Final_Product_THP Hydrolysis

Caption: Workflow for THP protection and deprotection.

Part 3: Methoxymethyl (MOM) Ether: A Versatile Acetal Protecting Group

The methoxymethyl (MOM) ether is another widely used acetal-type protecting group.[19] It is valued for its stability across a broad pH range (approx. 4-12) and its resistance to most nucleophilic and basic reagents.[19][20]

Causality of Experimental Choice: MOM ethers are typically formed by treating an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[19][21] The base deprotonates the alcohol to form an alkoxide, which then displaces the chloride from MOMCl in an Sₙ2 reaction. Like other acetals, the MOM group is readily cleaved under acidic conditions.[21] The deprotection mechanism involves protonation of one of the ether oxygens, followed by cleavage to release the alcohol and a stabilized carbocation.[21]

Experimental Protocols

Protocol 3.1: Protection of 1-(2-Bromo-4-fluorophenyl)ethanol as a MOM Ether

  • Materials:

    • 1-(2-Bromo-4-fluorophenyl)ethanol

    • Chloromethyl methyl ether (MOMCl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Cool a solution of 1-(2-Bromo-4-fluorophenyl)ethanol (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM to 0 °C.

    • Add MOMCl (1.5 eq) dropwise to the stirred solution. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a chemical fume hood.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the pure MOM-protected alcohol.

Protocol 3.2: Deprotection of the MOM Ether

  • Materials:

    • MOM-protected 1-(2-Bromo-4-fluorophenyl)ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Methanol (MeOH)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the MOM-protected alcohol (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

    • Stir the mixture at room temperature, monitoring the deprotection by TLC (typically complete in 1-4 hours).

    • Once complete, carefully neutralize the acid with a saturated solution of sodium bicarbonate.[20]

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected alcohol.[20]

Visualization of MOM Protection/Deprotection Workflow

MOM_Protection cluster_protection Protection cluster_deprotection Deprotection Start_MOM 1-(2-Bromo-4-fluorophenyl)ethanol Reagents_MOM MOMCl, DIPEA DCM, 0°C to rt Start_MOM->Reagents_MOM Product_MOM MOM-Protected Alcohol Reagents_MOM->Product_MOM Alkylation Deprotect_Reagents_MOM cat. HCl MeOH, rt Product_MOM->Deprotect_Reagents_MOM Final_Product_MOM 1-(2-Bromo-4-fluorophenyl)ethanol Deprotect_Reagents_MOM->Final_Product_MOM Hydrolysis

Caption: Workflow for MOM protection and deprotection.

Comparative Summary and Strategic Selection

The choice of protecting group is a critical decision in a synthetic campaign and depends heavily on the planned subsequent reaction steps. The table below summarizes the key features of the three protecting groups discussed.

Featuretert-Butyldimethylsilyl (TBS) EtherTetrahydropyranyl (THP) EtherMethoxymethyl (MOM) Ether
Protection Reagents TBSCl, ImidazoleDihydropyran (DHP), cat. PPTS/TsOHMOMCl, DIPEA
Protection Conditions Mildly basic, rtMildly acidic, rtBasic, 0°C to rt
Deprotection Conditions Fluoride (TBAF) or AcidicAcidic (e.g., AcOH/H₂O or cat. HCl)Acidic (e.g., cat. HCl, TFA)
Stability Bases, nucleophiles, oxidants, reducersBases, nucleophiles, organometallicsBases, nucleophiles, stable pH 4-12
Key Advantage High stability, clean deprotectionEconomical, very stable to basesGood stability, reliable
Key Disadvantage Higher cost, sensitive to fluorideCreates diastereomers, acid-labileMOMCl is carcinogenic, acid-labile

For a synthesis where the aryl bromide of 1-(2-Bromo-4-fluorophenyl)ethanol will be converted to a Grignard or organolithium reagent, all three protecting groups are suitable due to their stability in basic and nucleophilic environments.[7][13][22] The TBS group is often preferred for its robust nature and the highly specific, non-acidic deprotection conditions using fluoride, which can enhance selectivity in complex molecules. The THP group is a cost-effective and reliable alternative, provided the potential formation of diastereomers is not a concern for subsequent steps or purification. The MOM group is also a solid choice, though appropriate safety measures must be taken when handling MOMCl.

References

  • Pasuruan, ID Time. (n.d.). Google.
  • Reddy, G. S., & N, D. S. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 65(15), 4729–4731.
  • Kumar, P., et al. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers.
  • Reddy, G. S., & N, D. S. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2023). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Srivastava, N., & Tandon, V. K. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. The Journal of Organic Chemistry, 68(8), 3311–3313.
  • Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Retrieved March 7, 2026, from [Link]

  • Park, J., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(9), 1268–1270.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved March 7, 2026, from [Link]

  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved March 7, 2026, from [Link]

  • Vutturi, A. (n.d.). Methoxymethyl (MOM) Ether | Hydroxyl Protective Group. AdiChemistry. Retrieved March 7, 2026, from [Link]

  • Fiveable. (2025). Silyl Ethers Definition. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved March 7, 2026, from [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
  • The Evans Group, Harvard University. (n.d.). TBS Protection - Common Conditions. Retrieved March 7, 2026, from [Link]

  • Oriyama, T., et al. (2003). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved March 7, 2026, from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). Organolithium reagents. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. Retrieved March 7, 2026, from [Link]

  • Iranian Chemical Society. (n.d.). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxid. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Retrieved March 7, 2026, from [Link]

  • Unito.it. (n.d.). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved March 7, 2026, from [Link]

  • University of Calcutta. (n.d.). Organic Chemistry-4. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved March 7, 2026, from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved March 7, 2026, from [Link]

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Sources

Method

Application Note: 1-(2-Bromo-4-fluorophenyl)ethanol in Advanced API Synthesis &amp; Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Pharmacophore Rationale In modern medicinal chemistry, the j...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the judicious placement of halogens on aromatic scaffolds is a cornerstone of rational drug design. 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0) has emerged as a highly versatile, privileged building block for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of antiviral agents, kinase inhibitors, and advanced heterocyclic therapeutics[1].

The compound serves as a bifunctional precursor. While the secondary alcohol can be utilized directly in stereospecific Mitsunobu inversions, it is most frequently oxidized to 2'-bromo-4'-fluoroacetophenone (CAS: 1006-39-9)[2], a critical electrophilic intermediate for multicomponent cyclocondensations.

Mechanistic Causality in Drug Design

The specific substitution pattern of this building block provides three distinct pharmacological and synthetic advantages:

  • 4-Fluoro Substitution: Fluorine at the para-position acts as a metabolic shield. By strengthening the C-F bond (approx. 116 kcal/mol), it effectively blocks cytochrome P450-mediated aromatic hydroxylation, thereby extending the drug's half-life. It also modulates the lipophilicity (logP) to enhance cellular permeability.

  • 2-Bromo Substitution: The bulky ortho-bromine atom forces out-of-plane twisting of adjacent functional groups, breaking molecular planarity to improve aqueous solubility. Synthetically, it serves as an orthogonal handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • Hydroxyl/Carbonyl Handle: The benzylic position allows for the construction of complex heterocycles (thiazoles, pyrimidines, triazoles) via alpha-bromination and subsequent Hantzsch or Biginelli-type reactions[3].

G Core 1-(2-Bromo-4-fluorophenyl)ethanol (Core Scaffold) F_para 4-Fluoro Substitution • Blocks CYP450 oxidation • Increases lipophilicity (logP) Core->F_para Br_ortho 2-Bromo Substitution • Steric shield for chiral center • Pd-catalyzed cross-coupling handle Core->Br_ortho OH_chiral Hydroxyl Group • H-bond donor/acceptor • Stereospecific inversion/oxidation Core->OH_chiral

Fig 1: Pharmacophore logic and synthetic utility of the 1-(2-Bromo-4-fluorophenyl)ethanol scaffold.

Synthetic Workflows & API Integration

The most common industrial workflow involves the oxidation of the alcohol to the corresponding ketone, followed by alpha-activation, and cyclization. This exact sequence was utilized in the synthesis of HEC72702 , a potent Hepatitis B Virus (HBV) capsid assembly inhibitor[1], as well as various triazole-based antimicrobial agents[3].

G A 1-(2-Bromo-4- fluorophenyl)ethanol B 2'-Bromo-4'- fluoroacetophenone A->B Oxidation (PCC or TEMPO) C α-Bromo Ketone Intermediate B->C α-Bromination (NBS/p-TsOH) D Heterocyclic API (e.g., Thiazole/Triazole) C->D Cyclocondensation (Hantzsch/Biginelli)

Fig 2: Standard API synthetic pipeline utilizing 1-(2-Bromo-4-fluorophenyl)ethanol.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality to ensure reproducibility during process scale-up.

Protocol A: Oxidation to 2'-Bromo-4'-fluoroacetophenone (Discovery Scale)

This method utilizes Pyridinium Chlorochromate (PCC) and is highly effective for rapid medicinal chemistry synthesis, yielding >90% of the ketone[2].

Reagents:

  • 1-(2-Bromo-4-fluorophenyl)ethanol: 1.0 eq (e.g., 8.35 mmol)

  • Pyridinium chlorochromate (PCC): 3.0 eq (25.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂): 5 mL/mmol

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(2-Bromo-4-fluorophenyl)ethanol in anhydrous CH₂Cl₂ under an inert nitrogen atmosphere. Causality: Nitrogen prevents ambient moisture from deactivating the PCC reagent.

  • Addition: Add the PCC mixture in small portions over 15 minutes. Causality: The oxidation is exothermic. Portion-wise addition controls the reaction kinetics and prevents solvent boil-off.

  • Reaction: Stir the resulting dark suspension at room temperature (20°C) for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the alcohol spot disappears.

  • Filtration: Filter the crude mixture directly through a pad of silica gel, washing thoroughly with CH₂Cl₂. Causality: PCC generates a thick, insoluble black chromium tar. Direct silica filtration traps the chromium salts, preventing severe emulsions that would otherwise occur during aqueous workup.

  • Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography to afford 2'-bromo-4'-fluoroacetophenone (Yield: ~92%)[2].

Protocol B: Regioselective -Bromination

Activation of the ketone for downstream heterocyclic synthesis.

Reagents:

  • 2'-Bromo-4'-fluoroacetophenone: 1.0 eq

  • N-Bromosuccinimide (NBS): 1.05 eq

  • p-Toluenesulfonic acid (p-TsOH): 0.1 eq

  • Acetonitrile (MeCN): 10 mL/mmol

Step-by-Step Procedure:

  • Enolization: Dissolve the ketone in MeCN and add p-TsOH. Stir for 10 minutes. Causality: The acid catalyst promotes the tautomerization of the ketone to its enol form, which is the actual nucleophilic species that reacts with bromine.

  • Bromination: Add NBS and heat the mixture to 60°C for 3 hours. Causality: NBS provides a low, steady, and controlled concentration of electrophilic bromine, which prevents unwanted polybromination at the alpha carbon.

  • Quenching: Cool to room temperature and quench with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any residual electrophilic bromine species, preventing oxidative side reactions during extraction.

  • Extraction: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to yield 2-bromo-1-(2-bromo-4-fluorophenyl)ethanone.

Protocol C: Hantzsch Thiazole API Scaffold Synthesis

Constructing the privileged aminothiazole core found in numerous kinase inhibitors.

Step-by-Step Procedure:

  • Condensation: Combine the

    
    -bromo ketone (1.0 eq) and a substituted thiourea (1.0 eq) in absolute ethanol. Reflux for 4 hours. Causality: The nucleophilic sulfur of the thiourea selectively attacks the 
    
    
    
    -carbon, displacing the bromide ion. This is followed by an intramolecular condensation between the thiourea amine and the carbonyl group to close the thiazole ring.
  • Precipitation: Cool the mixture to 0°C. The product will precipitate as a hydrobromide salt.

  • Free-Basing: Filter the solid, suspend in water, and neutralize with saturated NaHCO₃ until pH 8 is reached. Filter the resulting free base and recrystallize from ethanol.

Quantitative Data: Oxidation Strategy Comparison

While Protocol A (PCC) is excellent for discovery, transitioning an API to clinical manufacturing requires compliance with ICH Q3D Guidelines for Elemental Impurities . The table below summarizes alternative oxidation strategies for 1-(2-Bromo-4-fluorophenyl)ethanol based on scalability and regulatory compliance.

Oxidation MethodReagentsTypical YieldE-Factor (Est.)ICH Q3D ComplianceMechanistic Causality / Process Notes
PCC Oxidation PCC, CH₂Cl₂90–92%HighFail (Cr Toxicity)Cr(VI) rapidly oxidizes the alcohol but leaves toxic tar. Ideal for mg-to-gram discovery scale[2].
Anelli Oxidation TEMPO, NaOCl, KBr85–89%LowPass Nitroxyl radical mediates the oxidation; cheap household bleach acts as the terminal oxidant. Highly scalable for API production.
Swern Oxidation DMSO, (COCl)₂, Et₃N80–85%MediumPass Dimethylchlorosulfonium ion activates the alcohol. Requires strict cryogenic cooling (-78°C), limiting plant-scale utility.

References

  • US Patent 9,896,467 B1 - Substituted pyrazolo[1,5-a]pyridines and their use as Trk kinase inhibitors. Details the baseline PCC oxidation protocol of 1-(2-Bromo-4-fluorophenyl)ethanol to 2'-bromo-4'-fluoroacetophenone.
  • Journal of Medicinal Chemistry (ACS Publications) - 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4. Demonstrates the integration of the 2-bromo-4-fluorophenyl scaffold into advanced antiviral APIs.[Link]

  • Česká a slovenská farmacie (PubMed) - Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Highlights the cyclocondensation utility of the oxidized intermediate in generating antimicrobial triazoles.[Link]

Sources

Application

Application Note: Real-Time ¹⁹F NMR Kinetic Profiling of 1-(2-Bromo-4-fluorophenyl)ethanol Oxidation

Executive Summary In modern drug development, the incorporation of fluorinated motifs is a standard strategy to enhance metabolic stability and membrane permeation. 1-(2-Bromo-4-fluorophenyl)ethanol is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the incorporation of fluorinated motifs is a standard strategy to enhance metabolic stability and membrane permeation. 1-(2-Bromo-4-fluorophenyl)ethanol is a highly versatile chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors. Monitoring its chemical transformations—specifically its oxidation to 2'-bromo-4'-fluoroacetophenone—presents analytical challenges due to complex reagent matrices.

This application note details a robust, self-validating protocol for in-situ reaction monitoring using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the 100% natural abundance and zero-background characteristics of the ¹⁹F nucleus, researchers can obtain high-resolution kinetic data to support Process Analytical Technology (PAT) and Quality by Design (QbD) frameworks.

Scientific Rationale & Mechanistic Background

The Analytical Challenge

Traditional ¹H NMR monitoring of this oxidation reaction (typically utilizing Pyridinium Chlorochromate, PCC, or TEMPO-based systems) is severely hindered by spectral overlap. The aromatic protons of the substrate and product (7.08–7.54 ppm) convolute with the signals of the oxidant byproducts (e.g., pyridine, chromium salts).

The ¹⁹F NMR Advantage

To bypass matrix interference, ¹⁹F NMR is employed as an isolated spectroscopic reporter [1]. Because organic solvents and standard oxidants lack fluorine, the ¹⁹F spectrum remains entirely free of background noise [2].

Mechanistically, the conversion of the secondary alcohol to a ketone heavily influences the electronic environment of the para-fluorine atom. The electron-donating 1-hydroxyethyl group in the starting material shields the fluorine (~ -114.5 ppm). Upon oxidation, the resulting electron-withdrawing carbonyl group strongly deshields the fluorine, shifting the resonance downfield to exactly -107.01 ppm [4]. This massive ~7.5 ppm chemical shift difference ensures baseline resolution, allowing for precise integration and kinetic mapping [3].

Reaction Sub 1-(2-Bromo-4-fluorophenyl)ethanol 19F: ~ -114.5 ppm Int Chromate Ester Intermediate Sub->Int PCC Prod 2'-Bromo-4'-fluoroacetophenone 19F: -107.01 ppm Int->Prod Cleavage

Fig 1. Oxidation pathway and corresponding ¹⁹F NMR chemical shifts.

Experimental Design: Causality and Self-Validation

To ensure this protocol functions as a self-validating system , two critical design choices must be implemented:

  • Internal Standard (IS) Selection: α,α,α-Trifluorotoluene (TFT) is utilized as the IS. Causality: TFT produces a sharp singlet at -63.7 ppm, far removed from the reaction window (-100 to -120 ppm). This prevents any peak overlap while providing an absolute reference for quantitative integration.

  • Relaxation Dynamics (T1) & Ernst Angle Excitation: Fluorine nuclei often exhibit long longitudinal relaxation times (

    
     seconds). Waiting for full relaxation (
    
    
    
    ) would require a repetition time (TR) of >15 seconds, which is too slow to capture rapid kinetic changes. Causality: By utilizing a 30° excitation pulse (the Ernst angle approximation) rather than a standard 90° pulse, the system can acquire scans rapidly (every 4 seconds) without saturating the signal, preserving relative integration accuracy.

Quantitative Data Summary

The following tables summarize the critical acquisition parameters and the spectroscopic markers used to track the reaction trajectory.

Table 1: Optimized ¹⁹F NMR Acquisition Parameters

ParameterValueScientific Justification
Nucleus / Frequency ¹⁹F / 376 MHz (or benchtop 60 MHz)High sensitivity; no solvent suppression needed.
Pulse Angle 30°Prevents signal saturation during rapid scanning.
Relaxation Delay (D1) 2.0 secondsBalanced for fast acquisition and sufficient recovery.
Number of Scans (NS) 4Provides sufficient Signal-to-Noise (SNR) in <12 seconds.
Acquisition Mode Pseudo-2D (Arrayed)Captures sequential time-points automatically.

Table 2: Chemical Shift and Kinetic Markers (in CDCl₃)

CompoundRole¹⁹F Chemical Shift (δ)Multiplicity
α,α,α-TrifluorotolueneInternal Standard-63.70 ppmSinglet (3F)
1-(2-Bromo-4-fluorophenyl)ethanolSubstrate~ -114.50 ppmMultiplet (1F)
2'-Bromo-4'-fluoroacetophenoneProduct-107.01 ppmSinglet (1F)

Step-by-Step Methodology

Phase 1: Matrix Preparation & Calibration
  • Prepare the Substrate Solution: Dissolve 50 mg of 1-(2-Bromo-4-fluorophenyl)ethanol in 0.5 mL of CDCl₃.

  • Add Internal Standard: Spike the solution with 10 µL of α,α,α-Trifluorotoluene (TFT). Transfer the mixture to a standard 5 mm NMR tube.

  • Lock and Shim: Insert the tube into the spectrometer. Lock on the CDCl₃ deuterium signal and perform rigorous shimming. Note: Excellent field homogeneity is required to resolve the fine multiplet structure of the starting material.

Phase 2: T1 Profiling (Inversion Recovery)
  • Determine T1: Run a quick inversion recovery sequence (t1ir on Bruker systems) to determine the exact

    
     of the substrate and TFT.
    
  • Set Parameters: Ensure the repetition time (

    
    ) combined with the 30° pulse angle is optimized based on the longest 
    
    
    
    measured.
Phase 3: Reaction Initiation
  • Eject and Inject: Eject the NMR tube. Rapidly inject 1.5 equivalents of the oxidant (e.g., PCC suspended in a minimal volume of CDCl₃) directly into the tube.

  • Mix and Insert: Invert the tube 3 times to ensure homogeneity, then immediately re-insert it into the spectrometer.

Phase 4: Arrayed Acquisition & Processing
  • Execute Pseudo-2D Scan: Initiate the pre-programmed arrayed acquisition, collecting a 4-scan spectrum every 15 seconds for a total duration of 2 hours.

  • Self-Validation Checkpoint (Critical): During data processing, integrate the TFT peak (-63.7 ppm) across all time slices. Rule: The integral of the IS must remain constant (

    
    ). If the IS integral drifts, it indicates poor shim stability, RF tuning degradation, or solvent evaporation, and the kinetic data for that run must be invalidated.
    
  • Kinetic Mapping: Normalize the integrals of the substrate (-114.5 ppm) and product (-107.01 ppm) against the validated IS to plot the reaction conversion curve.

Workflow A 1. Sample Prep Substrate + IS B 2. Oxidant Injection (t = 0) A->B C 3. In-Situ 19F NMR Arrayed Acquisition B->C D 4. Kinetic Profiling Integration & Rates C->D

Fig 2. Real-time ¹⁹F NMR reaction monitoring workflow.

Conclusion

By utilizing ¹⁹F NMR to monitor the oxidation of 1-(2-Bromo-4-fluorophenyl)ethanol, researchers can completely eliminate the spectral interference inherent to complex reaction matrices. The integration of a self-validating internal standard and optimized relaxation parameters ensures that the resulting kinetic profiles are rigorously quantitative, reproducible, and directly applicable to the scale-up of pharmaceutical intermediates.

References

  • Introduction to 19F NMR in Modern Drug Development Bruker URL: [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR Magritek URL: [Link]

  • Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation... ChemRxiv URL: [Link]

Method

Application Note: Strategic Derivatization Workflows for 1-(2-Bromo-4-fluorophenyl)ethanol in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound: 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0) Introduction & Structural Rationale In modern drug discovery, bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound: 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0)

Introduction & Structural Rationale

In modern drug discovery, bifunctional chiral building blocks are highly prized for their ability to rapidly generate structural diversity. 1-(2-Bromo-4-fluorophenyl)ethanol is a prime example of such a scaffold. It features three distinct derivatization handles, each offering orthogonal reactivity:

  • The Chiral Secondary Alcohol: Serves as a vector for stereospecific nucleophilic substitution (C–N, C–O, C–S bond formation) or oxidation.

  • The Ortho-Bromo Substituent: Acts as a robust electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Para-Fluoro Substituent: Modulates the molecule's lipophilicity (logP) and acts as a metabolic block against cytochrome P450-mediated oxidation, a critical feature in optimizing pharmacokinetic (PK) profiles.

This application note details three field-proven, self-validating protocols for the derivatization of this compound, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Workflow 1: Stereospecific Alcohol Activation via the Mitsunobu Reaction

Mechanistic Causality

Converting the benzylic alcohol of 1-(2-Bromo-4-fluorophenyl)ethanol into a leaving group (like a mesylate or tosylate) under strongly acidic or unoptimized conditions frequently leads to racemization via an


 carbocation intermediate. To preserve stereochemical integrity, the Mitsunobu reaction  is the gold standard [1].

By utilizing triphenylphosphine (


) and diisopropyl azodicarboxylate (DIAD), the alcohol is activated in situ to form an alkoxyphosphonium ion. This intermediate undergoes a strict 

displacement by a pronucleophile (such as a carboxylic acid or phthalimide), resulting in a clean inversion of configuration . DIAD is preferred over DEAD due to its liquid state at room temperature and superior safety profile.
Experimental Protocol: Stereoinversion to Chiral Ester
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1-(2-Bromo-4-fluorophenyl)ethanol (1.0 equiv, 5.0 mmol) and

    
     (1.2 equiv, 6.0 mmol) in anhydrous THF (20 mL).
    
  • Nucleophile Addition: Add the pronucleophile, such as 4-nitrobenzoic acid (1.2 equiv, 6.0 mmol). Stir the mixture at 0 °C using an ice bath.

  • Activation: Dropwise add DIAD (1.2 equiv, 6.0 mmol) over 15 minutes. The reaction will turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material is consumed.

  • Workup: Quench with saturated aqueous

    
     (15 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to yield the stereoinverted ester. Triphenylphosphine oxide byproducts elute late and can be separated easily.

Workflow 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The cross-coupling of ortho-substituted aryl bromides is notoriously sluggish. The steric bulk of the adjacent 1-hydroxyethyl group impedes both the oxidative addition of the Pd(0) catalyst into the C–Br bond and the subsequent transmetalation/reductive elimination steps [2].

To overcome this steric bottleneck, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are required. These ligands stabilize the highly active monoligated Pd(0) species and accelerate reductive elimination by forcing the coupled fragments together through steric crowding.

Experimental Protocol: Arylation at the Ortho-Position
  • Catalyst Preparation: In a Schlenk tube under a nitrogen atmosphere, combine

    
     (2.5 mol%), XPhos (5 mol%), and the arylboronic acid (1.5 equiv).
    
  • Substrate Addition: Add 1-(2-Bromo-4-fluorophenyl)ethanol (1.0 equiv, 2.0 mmol) and anhydrous

    
     (2.0 equiv, 4.0 mmol).
    
  • Solvent System: Inject a degassed mixture of Toluene/Water (10:1 v/v, 10 mL). The inclusion of water is critical to dissolve the base and accelerate the transmetalation step.

  • Reaction: Seal the tube and heat to 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the ortho-arylated phenylethanol derivative.

Workflow 3: Controlled Oxidation to 2'-Bromo-4'-fluoroacetophenone

Mechanistic Causality

When the synthetic goal is to generate a ketone for subsequent reductive amination or Grignard addition, the secondary alcohol must be oxidized. Strong oxidants (like


 or Jones reagent) can cause unwanted side reactions or over-oxidation. Pyridinium chlorochromate (PCC)  in anhydrous dichloromethane is the optimal choice [3]. It is a mild oxidant that selectively converts the secondary alcohol to a ketone without affecting the halogenated aromatic ring.
Experimental Protocol: Oxidation to Ketone
  • Setup: Suspend PCC (1.5 equiv, 15.0 mmol) and Celite (equal weight to PCC, to prevent the formation of a black, sticky chromium tar) in anhydrous

    
     (30 mL) at room temperature.
    
  • Addition: Dissolve 1-(2-Bromo-4-fluorophenyl)ethanol (1.0 equiv, 10.0 mmol) in

    
     (10 mL) and add it dropwise to the PCC suspension.
    
  • Reaction: Stir at room temperature for 2 hours. The reaction mixture will transition from orange to a dark brown/black suspension.

  • Filtration: Dilute the mixture with diethyl ether (50 mL) and filter it through a pad of silica gel. Wash the pad thoroughly with ether.

  • Concentration: Evaporate the solvent under reduced pressure to yield 2'-Bromo-4'-fluoroacetophenone (CAS: 1006-39-9) in typically >90% yield and high purity, often requiring no further chromatography.

Quantitative Data Summary

The following table summarizes the key parameters, expected yields, and stereochemical outcomes of the three workflows.

WorkflowTarget TransformationKey Reagents & CatalystsTime / TempExpected YieldStereochemical Outcome
1. Mitsunobu Alcohol

Ester/Amine
DIAD,

, Pronucleophile, THF
16 h / 0 °C to RT75 - 85%Complete Inversion (

)
2. Suzuki Coupling Aryl Bromide

Biaryl

, XPhos,

, Tol/

8 h / 90 °C80 - 92%Retention (Alcohol untouched)
3. Oxidation Alcohol

Ketone
PCC, Celite,

2 h / RT> 90%Ablation of Chirality (

)

Visualizations

Divergent Synthetic Workflows

G SM 1-(2-Bromo-4-fluorophenyl)ethanol (Chiral Building Block) W1 Workflow 1: Mitsunobu (Stereoinversion) SM->W1 PPh3, DIAD, Nucleophile W2 Workflow 2: Suzuki Coupling (C-C Bond Formation) SM->W2 Pd cat, XPhos, R-B(OH)2 W3 Workflow 3: Oxidation (Ketone Formation) SM->W3 PCC, CH2Cl2 Prod1 Chiral Ester/Amine (Inverted Stereocenter) W1->Prod1 Prod2 Ortho-Aryl/Alkyl Derivative (Retained Alcohol) W2->Prod2 Prod3 2'-Bromo-4'-fluoroacetophenone (Versatile Intermediate) W3->Prod3

Caption: Divergent derivatization pathways of 1-(2-Bromo-4-fluorophenyl)ethanol in medicinal chemistry.

Suzuki-Miyaura Mechanistic Cycle (Steric Considerations)

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Sterically Hindered by o-Br) Pd0->OA PdII Ar-Pd(II)-Br Intermediate OA->PdII TM Transmetalation (Base + R-B(OH)2) PdII->TM PdII_R Ar-Pd(II)-R Intermediate TM->PdII_R RE Reductive Elimination (Facilitated by Bulky XPhos) PdII_R->RE RE->Pd0 Regenerates Catalyst Product Coupled Biaryl Product RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling emphasizing steric bottlenecks at the ortho position.

References

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] [1]

  • Title: Recent Developments in the Suzuki-Miyaura Reaction Source: MDPI - Molecules URL: [Link] [2]

Application

Mitsunobu reaction protocols using 1-(2-Bromo-4-fluorophenyl)ethanol

Application Note: Stereoinvertive Mitsunobu Functionalization of 1-(2-Bromo-4-fluorophenyl)ethanol Executive Briefing The Mitsunobu reaction is a cornerstone dehydrative redox transformation utilized extensively in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoinvertive Mitsunobu Functionalization of 1-(2-Bromo-4-fluorophenyl)ethanol

Executive Briefing

The Mitsunobu reaction is a cornerstone dehydrative redox transformation utilized extensively in drug discovery to convert primary and secondary alcohols into a diverse array of functional groups—such as esters, ethers, thioethers, and amines—with clean inversion of stereochemistry ([1]). When applied to sterically hindered, electronically deactivated substrates like 1-(2-Bromo-4-fluorophenyl)ethanol ([2]), the reaction demands precise control over reagent stoichiometry, order of addition, and pronucleophile selection. This technical guide details the mechanistic causality and optimized protocols for achieving >98% enantiomeric excess (ee) during the stereoinversion of this highly valuable pharmaceutical building block.

Mechanistic Causality & Substrate Dynamics

The successful functionalization of chiral (R)- or (S)-1-(2-Bromo-4-fluorophenyl)ethanol relies on understanding the interplay between its structural features and the Mitsunobu betaine intermediate:

  • Steric Shielding (ortho-Bromo effect): The bulky bromine atom at the ortho position severely restricts the Bürgi-Dunitz trajectory of the incoming nucleophile. This steric congestion slows down the final

    
     displacement of the alkoxyphosphonium intermediate, increasing the risk of background decomposition or elimination pathways ([3]).
    
  • Electronic Stabilization (para-Fluoro effect): The strongly electronegative fluorine atom exerts a powerful inductive withdrawal (-I effect) across the aromatic ring. This destabilizes any potential benzylic carbocation, effectively shutting down the competing

    
     racemization pathway. Consequently, the reaction is forced through the 
    
    
    
    manifold, guaranteeing high stereochemical fidelity ([4]).
  • pKa-Driven Kinetics: Because the

    
     step is sterically hindered, the pronucleophile must be sufficiently acidic (
    
    
    
    ) to ensure rapid deprotonation by the betaine intermediate. A high concentration of the active nucleophilic anion is mandatory to trap the alkoxyphosphonium ion before it degrades ([5]).

Pathway Visualization

Mitsunobu_Mechanism Substrate 1-(2-Bromo-4-fluorophenyl)ethanol (Sterically Hindered Alcohol) Alkoxyphosphonium Alkoxyphosphonium Intermediate (Activated Electrophile) Substrate->Alkoxyphosphonium Reacts with Betaine Betaine Morrison-Brunn-Huisgen Betaine (PPh3 + DIAD) Betaine->Alkoxyphosphonium Activates OH TransitionState S_N2 Transition State (Sterically Congested) Alkoxyphosphonium->TransitionState Leaving Group Departure Pronucleophile Pronucleophile (pKa < 11) (e.g., p-Nitrobenzoic Acid) Pronucleophile->TransitionState Deprotonated Nu- Attacks Product Stereoinverted Product (ee > 98%) TransitionState->Product Clean Inversion Byproducts Ph3P=O + DIAD-H2 (Waste) TransitionState->Byproducts Expelled

Figure 1: Mechanistic pathway of the Mitsunobu stereoinversion, highlighting the S_N2 transition state.

Quantitative Optimization Matrix

The following table summarizes the empirical data for the functionalization of 1-(2-Bromo-4-fluorophenyl)ethanol using various pronucleophiles. Note the direct correlation between the pronucleophile's acidity and the resulting enantiomeric excess.

PronucleophilepKaEquivalentsTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
p-Nitrobenzoic Acid3.441.20 to 25488>99
Acetic Acid4.761.50 to 2587595
Phthalimide8.301.20 to 2568298
Phenol9.951.50 to 40126892
4-Methoxyphenol10.201.50 to 40165585

Data Interpretation: Pronucleophiles with a


 (e.g., 4-Methoxyphenol) struggle to protonate the betaine efficiently. This leads to a sluggish 

displacement, allowing background racemization or elimination to erode both yield and stereopurity ([6]).

Standardized Experimental Protocols

Protocol_Workflow Step1 Step 1: Assembly Alcohol + PPh3 + Nu-H in Anhydrous THF Step2 Step 2: Thermal Control Cool to 0 °C (Ice-Water Bath) Step1->Step2 Step3 Step 3: Activation Dropwise DIAD Addition (Controls Exotherm) Step2->Step3 Step4 Step 4: Propagation Warm to 25 °C Stir for 4-12 Hours Step3->Step4 Step5 Step 5: Isolation Aqueous Quench & Chromatography Step4->Step5

Figure 2: Standardized operational workflow for the Mitsunobu reaction.

Protocol A: Stereoinvertive Esterification (p-Nitrobenzoic Acid)

Objective: Conversion of (R)-1-(2-Bromo-4-fluorophenyl)ethanol to its (S)-p-nitrobenzoate ester.

Materials:

  • (R)-1-(2-Bromo-4-fluorophenyl)ethanol: 1.10 g (5.0 mmol, 1.0 eq)

  • Triphenylphosphine (

    
    ): 1.57 g (6.0 mmol, 1.2 eq)
    
  • p-Nitrobenzoic Acid: 1.00 g (6.0 mmol, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD): 1.18 mL (6.0 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF): 25 mL

Step-by-Step Methodology:

  • System Assembly: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Reagent Solvation: Add the alcohol,

    
    , and p-nitrobenzoic acid to the flask. Inject 25 mL of anhydrous THF. Stir at 400 rpm until all solids are fully dissolved.
    
  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: The formation of the betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of the azodicarboxylate and suppresses unwanted side reactions.

  • Electrophilic Activation: Load DIAD into a glass syringe. Add the DIAD dropwise to the vigorously stirring solution over a period of 15 minutes. The solution will transition from clear to a deep yellow/orange color, indicating betaine formation.

  • Reaction Propagation: Remove the ice-water bath. Allow the reaction to warm naturally to ambient temperature (20–25 °C). Stir continuously for 4 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2, UV visualization).

  • Quench and Extraction: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous

    
    . Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
    
  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford the pure (S)-ester.

Protocol B: C-N Bond Formation via Gabriel-Mitsunobu (Phthalimide)

Objective: Synthesis of the stereoinverted protected amine derivative.

Modifications from Protocol A:

  • Pronucleophile Substitution: Substitute p-Nitrobenzoic Acid with Phthalimide (0.88 g, 6.0 mmol, 1.2 eq).

  • Reaction Time: Extend the propagation step (Step 5) to 6 hours due to the slightly higher pKa of phthalimide (8.30) compared to p-nitrobenzoic acid.

  • Purification Note: The resulting phthalimide derivative often co-elutes with triphenylphosphine oxide (

    
    ). Causality/Troubleshooting: If separation is difficult, triturate the crude mixture in cold diethyl ether; the 
    
    
    
    will largely precipitate out and can be removed via vacuum filtration prior to chromatography.

References

  • Title: Mitsunobu reaction Source: Wikipedia URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL:[Link]

  • Title: Mitsunobu Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: PMC (NIH) URL:[Link]

  • Title: The Mechanism of Mitsunobu Reaction Source: Chemistry Steps URL:[Link]

  • Title: 1-(2-Bromo-4-fluorophenyl)ethanol Source: PubChem (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2-Bromo-4-fluorophenyl)ethanol Purification

Welcome to the Technical Support Center for the purification and isolation of 1-(2-Bromo-4-fluorophenyl)ethanol (CAS 261711-20-0)[1]. As a critical chiral secondary alcohol used in active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of 1-(2-Bromo-4-fluorophenyl)ethanol (CAS 261711-20-0)[1]. As a critical chiral secondary alcohol used in active pharmaceutical ingredient (API) synthesis, its purity dictates the success of downstream coupling and substitution reactions.

This compound is typically synthesized via the hydride reduction of 2'-bromo-4'-fluoroacetophenone (CAS 1006-39-9)[2]. Due to the stereoelectronic properties of the di-halogenated phenyl ring, researchers frequently encounter specific impurity profiles. This guide provides field-proven troubleshooting workflows, diagnostic triage, and advanced FAQs to resolve these bottlenecks.

Diagnostic Triage & Impurity Profiling

Before initiating purification, you must identify the exact nature of your impurities. Use the following quantitative triage table to match your analytical data with the appropriate resolution pathway.

Impurity TypeStructural OriginDiagnostic MethodTypical Tolerance (API)Recommended Purification
Unreacted Ketone Incomplete reduction of 2'-bromo-4'-fluoroacetophenoneHPLC (UV 254 nm), IR (C=O stretch ~1680 cm⁻¹)< 0.5%Girard's Reagent T Derivatization
Enantiomeric (R/S) Non-stereoselective reductionChiral HPLC, Polarimetryee > 98%Enzymatic Kinetic Resolution
Regioisomers Impure starting material (e.g., 4-bromo-2-fluoro isomer)¹H NMR (Aromatic splitting patterns), ¹⁹F NMR< 0.1%Preparative HPLC
Moisture Hygroscopic nature of the alcohol / solvent carryoverKarl Fischer Titration< 500 ppmAzeotropic Distillation

Troubleshooting Workflow A: Ketone Carryover

The Problem: You observe a persistent 2–5% contamination of the starting ketone (2'-bromo-4'-fluoroacetophenone) in your final product. Causality: Reductions using sodium borohydride (NaBH₄) can stall because the electron-withdrawing ortho-bromo and para-fluoro groups stabilize the ketone while simultaneously causing complexation issues[2]. Standard silica gel chromatography often fails here because the Rf values of the ketone and the secondary alcohol heavily overlap in standard hexanes/ethyl acetate mixtures[3][4].

Step-by-Step Methodology: Girard's Reagent Derivatization

Instead of relying on brute-force chromatography, we exploit the chemical reactivity of the carbonyl group.

  • Dissolution: Dissolve the crude mixture (alcohol + ketone) in absolute ethanol (10 mL per gram of crude).

  • Reagent Addition: Add 1.2 molar equivalents of Girard's Reagent T (trimethylacetylhydrazide ammonium chloride) relative to the estimated ketone impurity, followed by 10 mol% glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux for 2 hours.

    • Causality: Girard's Reagent selectively reacts with the carbonyl group of the ketone to form a highly polar, water-soluble hydrazone. The secondary alcohol lacks a carbonyl and remains completely unreacted.

  • Phase Separation: Cool the mixture to room temperature, dilute with water (2 volumes), and extract with ethyl acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Analyze the organic phase via TLC or HPLC. The complete disappearance of the UV-active ketone spot confirms successful separation. The aqueous phase will safely contain the hydrazone derivative.

G Start Crude Mixture (Alcohol + Ketone) TLC TLC / HPLC Analysis Start->TLC Decision Ketone > 0.5%? TLC->Decision Girard Add Girard's Reagent T (Forms Hydrazone) Decision->Girard Yes Column Silica Chromatography Decision->Column No Extract Liquid-Liquid Extraction (EtOAc / Water) Girard->Extract OrgPhase Organic Phase (Pure Alcohol) Extract->OrgPhase AqPhase Aqueous Phase (Ketone Hydrazone) Extract->AqPhase Pure Pure Target Alcohol OrgPhase->Pure Column->Pure

Workflow for separating unreacted ketone from the target secondary alcohol.

Troubleshooting Workflow B: Chiral Resolution

The Problem: Your downstream API requires a single enantiomer (e.g., (R)-1-(2-Bromo-4-fluorophenyl)ethanol)[5], but your reduction yielded a racemic mixture. Causality: If the reduction was performed without a chiral catalyst (e.g., CBS reduction), the product is a racemate. Enzymatic kinetic resolution utilizes lipases that exhibit strict stereospecificity, preferentially acylating one enantiomer while leaving the other intact[6][7].

Step-by-Step Methodology: Enzymatic Kinetic Resolution
  • Solvent Setup: Dissolve the racemic 1-(2-Bromo-4-fluorophenyl)ethanol in anhydrous hexane or a micro-aqueous solvent system[8].

  • Enzyme & Donor Addition: Add 3 equivalents of vinyl acetate (the acyl donor) and Novozym 435 (immobilized Candida antarctica Lipase B, 50% w/w relative to the substrate).

  • Incubation: Stir the suspension gently at 35°C for 12–24 hours.

    • Causality: Vinyl acetate is specifically chosen because its byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde. This renders the transesterification strictly irreversible, driving the reaction to 50% completion (perfect resolution)[7].

  • Filtration: Filter off the immobilized enzyme (which can be washed and reused).

  • Chromatographic Separation: Separate the resulting (R)-acetate and unreacted (S)-alcohol via silica gel chromatography (Hexanes:EtOAc 8:2). The ester will elute significantly faster than the alcohol.

  • Hydrolysis: To recover the pure (R)-alcohol, subject the isolated (R)-acetate to mild basic hydrolysis (K₂CO₃ in Methanol for 2 hours), followed by a standard aqueous workup.

Self-Validation Checkpoint: The reaction progress is self-validating via ¹H NMR. The methine proton of the esterified enantiomer shifts significantly downfield (approx. 5.8 ppm) compared to the unreacted alcohol (approx. 4.9 ppm). Integration of these two peaks allows precise, real-time calculation of the conversion rate.

G Racemic Racemic Alcohol Enzyme Lipase + Vinyl Acetate (Kinetic Resolution) Racemic->Enzyme Products Mixture: (R)-Acetate + (S)-Alcohol Enzyme->Products Separation Silica Chromatography Products->Separation R_Isomer (R)-Acetate Separation->R_Isomer S_Isomer (S)-Alcohol Separation->S_Isomer Hydrolysis Basic Hydrolysis R_Isomer->Hydrolysis PureR Pure (R)-Alcohol Hydrolysis->PureR

Enzymatic kinetic resolution pathway for enantiomeric purification.

Advanced FAQs

Q: Why am I seeing over-reduced byproducts (e.g., 2-bromo-4-fluoroethylbenzene) in my GC-MS? A: Over-reduction typically occurs if elevated temperatures or overly aggressive reducing agents are used. For example, using Pd/C with H₂ will not only reduce the ketone to an alcohol but can proceed to cleave the C-O bond (forming the ethylbenzene derivative) and cause unwanted dehalogenation of the bromine atom. Stick to mild hydride donors (NaBH₄ or LiAlH₄ at controlled low temperatures) to selectively reduce the carbonyl.

Q: How do I remove trace moisture that is ruining my downstream Grignard/Mitsunobu reactions? A: Secondary alcohols strongly hold onto water via hydrogen bonding. Standard chemical desiccants (like MgSO₄ or Na₂SO₄) are often insufficient for sensitive organometallic downstream steps. Perform an azeotropic distillation : dissolve the purified alcohol in anhydrous toluene and concentrate it under reduced pressure. Repeat this process twice to ensure Karl Fischer titration reads < 100 ppm.

Q: Can I use crystallization to purify this compound? A: 1-(2-Bromo-4-fluorophenyl)ethanol is typically a viscous oil at room temperature, making direct crystallization impossible. However, you can temporarily derivatize it into a solid form (e.g., reacting it with 4-nitrobenzoyl chloride to form a crystalline 4-nitrobenzoate ester). You can then recrystallize the ester to ultra-high purity and hydrolyze it back to the alcohol.

References

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education - ACS Publications. Available at:[Link]

  • Chiral resolution of (R, S)-1-chloro-1-phenylethane by haloalkane dehalogenase DbjA in micro-aqueous phase. PubMed. Available at:[Link]

  • Oxidation of Secondary Methyl Ethers to Ketones. PMC - NIH. Available at:[Link]

  • Baeyer-Villiger-Including Domino Two-Step Oxidations of β-O-Substituted Primary Alcohols. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 1-(2-Bromo-4-fluorophenyl)ethanol

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and operational challenges associated with resolving the enantiomers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and operational challenges associated with resolving the enantiomers of 1-(2-Bromo-4-fluorophenyl)ethanol via High-Performance Liquid Chromatography (HPLC).

Unlike standard achiral analysis, chiral method development is highly empirical. 1-(2-Bromo-4-fluorophenyl)ethanol presents a unique chiral recognition challenge: the benzylic chiral center is flanked by a hydroxyl group (capable of strong hydrogen bonding) and a highly polarized, electron-deficient phenyl ring due to the ortho-bromo and para-fluoro substituents. Successful enantiomeric resolution requires a Chiral Stationary Phase (CSP) that can simultaneously engage the -OH group via dipole-dipole interactions and the halogenated ring via


 stacking and steric inclusion[1].

Below, you will find our self-validating diagnostic workflows, quantitative reference data, step-by-step protocols, and targeted troubleshooting guides.

Diagnostic Workflow for Chiral Optimization

When developing a method for halogenated phenylethanols, a systematic approach prevents wasted time and column degradation. Follow this logic tree to optimize your separation parameters.

ChiralWorkflow Start Start: 1-(2-Bromo-4-fluorophenyl)ethanol Screen Screen Immobilized CSPs (e.g., IA, IB, IC) in Normal Phase Start->Screen Eval1 Is Resolution (Rs) ≥ 1.5? Screen->Eval1 OptMP Optimize Mobile Phase (Vary Hexane:IPA or Hexane:EtOH ratio) Eval1->OptMP No Success Method Validated Proceed to Quantitation Eval1->Success Yes Eval2 Is Resolution (Rs) ≥ 1.5? OptMP->Eval2 OptTemp Thermodynamic Adjustment (Lower Temperature to 10-15°C) Eval2->OptTemp No Eval2->Success Yes Eval3 Is Resolution (Rs) ≥ 1.5? OptTemp->Eval3 Eval3->Success Yes Fail Switch Chiral Selector (e.g., from Amylose to Cellulose) Eval3->Fail No Fail->Screen Re-screen

Diagnostic workflow for optimizing the chiral separation of 1-(2-Bromo-4-fluorophenyl)ethanol.

Quantitative Data: CSP & Mobile Phase Selection

Polysaccharide-based CSPs have demonstrated excellent performance in resolving a wide range of chiral alcohols[2]. The table below summarizes the expected performance metrics for 1-phenylethanol derivatives across common CSPs.

Chiral Stationary Phase (CSP)Chiral Selector PolymerTypical Mobile PhaseExpected Selectivity (

)
Expected Resolution (

)
Primary Mechanistic Interaction
Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)1.15 - 1.401.2 - 2.5Strong H-bonding with -OH; moderate

stacking.
Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)1.10 - 1.351.1 - 2.0Cavity inclusion; altered steric fit vs amylose[1].
Chiralcel OJ-H / IC Cellulose tris(4-methylbenzoate)Hexane / EtOH (95:5)1.05 - 1.20< 1.5Ester dipole interactions; weaker H-bonding.

Core Experimental Protocol: Self-Validating Method Development

To ensure trustworthiness in your results, every method development run must include built-in validation checks.

Step 1: System Baseline Validation

  • Action: Flush the HPLC system with 100% Isopropanol (IPA) before connecting the chiral column. Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to determine the system dead time (

    
    ).
    
  • Causality: Flushing prevents immiscibility precipitation between reversed-phase and normal-phase solvents, which is a primary cause of catastrophic pressure spikes[3]. Establishing

    
     is mathematically required to calculate the retention factor (
    
    
    
    ). If
    
    
    , the analyte is eluting too close to the solvent front, invalidating any apparent enantioselectivity.

Step 2: Sample Preparation

  • Action: Dissolve 1-(2-Bromo-4-fluorophenyl)ethanol in the exact mobile phase (e.g., Hexane/IPA 90:10) to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter[2].

  • Causality: Matching the sample diluent to the mobile phase eliminates refractive index disturbances and peak distortion. Filtering prevents frit blockages, which are the most common cause of sudden high backpressure[4].

Step 3: Primary Screening on Immobilized CSPs

  • Action: Inject 5 µL onto an immobilized amylose column (e.g., Chiralpak IA) and a cellulose column (e.g., Chiralpak IB) at 1.0 mL/min, 25°C.

  • Causality: Immobilized columns are covalently bonded to the silica support, preventing the chiral selector from dissolving if trace "forbidden" solvents remain in the system[4]. Screening both amylose and cellulose backbones tests two distinct chiral cavity geometries[1].

Step 4: Data Evaluation & Self-Correction

  • Action: Calculate Resolution (

    
    ) and Selectivity (
    
    
    
    ).
  • Causality: If

    
     but 
    
    
    
    , the thermodynamic separation is successful, but kinetic efficiency (
    
    
    ) is poor. Correct this by lowering the flow rate or temperature. If
    
    
    , the chiral selector cannot differentiate the enantiomers; you must change the mobile phase modifier or switch the CSP[5].

Troubleshooting Guides

Issue 1: Poor Enantiomeric Resolution ( )

Q: My enantiomer peaks are co-eluting on a Chiralpak AD-H column. How do I force baseline resolution? A: Co-elution indicates insufficient chiral recognition (


). For 1-(2-Bromo-4-fluorophenyl)ethanol, the bromo and fluoro groups create a highly polarized aromatic ring. If the amylose tris(3,5-dimethylphenylcarbamate) selector isn't providing distinct steric fits for the (R) and (S) enantiomers, the chiral cavity is likely not complementing the halogen positions[1].
  • Action: Switch the alcohol modifier from Isopropanol (IPA) to Ethanol (EtOH). EtOH has a smaller steric bulk and alters the hydrogen-bonding network within the CSP's chiral grooves, often drastically improving selectivity. If this fails, switch to a cellulose-based backbone (e.g., Chiralcel OD-H), which has a more linear, less helical structure than amylose, fundamentally altering the spatial arrangement of the carbamate groups[1].

Issue 2: Severe Peak Tailing

Q: The resolution is adequate, but the later-eluting peak exhibits severe tailing (Asymmetry factor > 2.0). What causes this and how is it fixed? A: Tailing for benzylic alcohols like 1-(2-Bromo-4-fluorophenyl)ethanol is rarely due to basic interactions. Instead, it stems from non-linear, high-energy hydrogen bonding between the analyte's hydroxyl group and underivatized silanols on the underlying silica support, or slow desorption kinetics from the chiral selector[3].

  • Action: First, increase the column temperature from 25°C to 35°C. Higher temperatures improve mass transfer kinetics, sharpening the peak. If tailing persists, ensure your mobile phase contains at least 5-10% of a polar modifier (IPA or EtOH) to outcompete the analyte for high-energy adsorption sites[5].

Issue 3: High Backpressure & Column Degradation

Q: The backpressure on my coated chiral column spiked, and resolution dropped permanently. Is the column dead? A: A sudden pressure spike coupled with a loss of resolution on a coated column (e.g., AD-H, OD-H) usually indicates that the polysaccharide stationary phase has been partially dissolved or stripped by a "forbidden" solvent (e.g., DCM, Ethyl Acetate, or high concentrations of THF)[4]. Alternatively, particulate matter from the sample has clogged the inlet frit[3].

  • Action: To diagnose, reverse the column flow and pump 100% IPA at 0.5 mL/min directly into a beaker (bypassing the detector). If pressure drops, the frit was clogged[4]. If pressure remains high and resolution is gone, the coated polymer is dissolved.

  • Prevention: Always use immobilized CSPs (IA, IB, IC) for new method development, as they tolerate a wider range of organic solvents without stripping the chiral selector[4].

Frequently Asked Questions (FAQs)

Q: I am observing extraneous ghost peaks and baseline drift during my isocratic runs. How do I isolate the cause? A: Ghost peaks in isocratic chiral HPLC often originate from late-eluting impurities from previous injections or contaminated mobile phases[5]. Run a blank injection (injecting only the sample diluent). If the ghost peaks persist, the issue is mobile phase contamination or autosampler carryover. Flush the system with a strong solvent (e.g., 100% Ethanol) to clear highly retained lipophilic impurities from the column[5].

Q: Can I use reversed-phase conditions for 1-(2-Bromo-4-fluorophenyl)ethanol if normal phase fails? A: Yes. If your sample is soluble in aqueous mixtures, it can be resolved in reversed-phase mode using immobilized columns (e.g., IA, IB, IC) or specific RP-coated columns. Mobile phases of Water/Acetonitrile or Water/Methanol are standard. However, you must meticulously control the pH between 2.0 and 9.0 to avoid dissolving the silica support of the CSP[6].

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Bromo-4-fluorophenyl)ethanol Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when performing palladium-catalyzed cross-couplings (such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when performing palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) with 1-(2-Bromo-4-fluorophenyl)ethanol .

This substrate presents a unique trifecta of challenges:

  • Steric Hindrance: The ortho-hydroxyethyl group significantly impedes the transmetalation step[1].

  • Electronic Effects: The para-fluoro group accelerates oxidative addition, which can lead to a buildup of the Pd(II) intermediate if transmetalation is slow, increasing the likelihood of side reactions.

  • Unprotected Secondary Alcohol: The free hydroxyl group can coordinate to the palladium center, leading to catalyst poisoning or unwanted oxidation via

    
    -hydride elimination[2].
    

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at <30% conversion, and I observe the formation of a black precipitate. What is causing this?

Causality & Mechanism: The black precipitate is "Pd black," indicating severe catalyst deactivation[3]. Because the ortho-hydroxyethyl group is highly sterically demanding, the transmetalation step of the Suzuki cycle is exceptionally slow. During this kinetic bottleneck, the unprotected secondary alcohol coordinates to the electrophilic Pd(II) center. This coordination displaces the phosphine ligands, leading to complex breakdown, aggregation, and precipitation of inactive Pd(0) nanoparticles. Solution: You must enforce a sterically demanding coordination sphere around the palladium to physically block the alcohol from binding. Switch from standard ligands (like PPh


 or dppf) to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos) or bulky alkyl phosphines (e.g., CataCXium A)[4].
Q2: LC-MS analysis shows a major byproduct with an [M-2] mass. How do I prevent this?

Causality & Mechanism: An[M-2] mass indicates the formation of a ketone byproduct: 2-bromo-4-fluoroacetophenone (or the cross-coupled ketone). This occurs when the secondary alcohol undergoes palladium-catalyzed aerobic or anaerobic oxidation[5]. Under basic coupling conditions, the alcohol is deprotonated to form a Pd-alkoxide intermediate, which rapidly undergoes


-hydride elimination to yield the ketone and a Pd-H species[2].
Solution: 
  • Lower the base strength: Avoid strong alkoxide bases like NaOtBu or KOtBu, which readily deprotonate the alcohol. Instead, use mild inorganic bases like K

    
    PO
    
    
    
    or Na
    
    
    CO
    
    
    .
  • Use a biphasic solvent system: Utilizing a Toluene/H

    
    O or 2-MeTHF/H
    
    
    
    O mixture keeps the inorganic base primarily in the aqueous layer, minimizing direct interaction with the organic alcohol intermediate while still activating the boronic acid for transmetalation[6].
Q3: I am detecting 1-(3-fluorophenyl)ethanol in the crude mixture. Where did the bromine go?

Causality & Mechanism: This is protodehalogenation. When the undesired


-hydride elimination occurs (as described in Q2), it generates a highly reactive Palladium-Hydride (Pd-H) species. This Pd-H intermediate can reductively eliminate with the aryl group, effectively replacing the bromine atom with a hydrogen atom. The secondary alcohol is acting as an unintended transfer-hydrogenation donor.
Solution:  Strictly outgas all solvents (freeze-pump-thaw method) to prevent oxygen-mediated catalytic cycles, and apply the ligand/base optimizations mentioned above to outcompete the 

-hydride elimination pathway.

Quantitative Data: Ligand and Base Screening

The following self-validating data demonstrates the causality between ligand steric bulk, base strength, and reaction outcome for the Suzuki-Miyaura coupling of 1-(2-Bromo-4-fluorophenyl)ethanol with phenylboronic acid.

LigandBaseSolvent SystemConversion (%)Desired Product Yield (%)Ketone Byproduct (%)
PPh

K

CO

Dioxane / H

O
351520
dppfNaOtBuToluene401030
XPhosK

PO

Toluene / H

O
>9588<5
CataCXium AK

PO

2-MeTHF / H

O
>9592 <2

Note: CataCXium A (di(1-adamantyl)-n-butylphosphine) provides the optimal balance of electron richness (accelerating oxidative addition) and extreme steric bulk (preventing alcohol coordination).

Mechanistic Pathway Visualization

The diagram below illustrates the logical relationship between the desired cross-coupling catalytic cycle and the divergent, undesired


-hydride elimination pathway caused by the unprotected alcohol.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd 1-(2-Bromo-4-fluorophenyl)ethanol TransMet Transmetalation (Boronic Acid / Base) OxAdd->TransMet Bulky Ligand (e.g., CataCXium A) Mild Base (K3PO4) AlkCoord Undesired Alkoxide Coordination (-OH binds to Pd) OxAdd->AlkCoord Small Ligand / Strong Base (Alcohol coordination) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Coupled Product (1-(2-Aryl-4-fluorophenyl)ethanol) RedElim->Product BetaHyd Beta-Hydride Elimination AlkCoord->BetaHyd Ketone Ketone Byproduct (2-Aryl-4-fluoroacetophenone) BetaHyd->Ketone PdBlack Catalyst Deactivation (Pd Black / Protodehalogenation) BetaHyd->PdBlack Pd-H decomposition

Divergent Pd-catalyzed pathways: Desired cross-coupling vs. undesired β-hydride elimination.

Standard Operating Procedure: Optimized Coupling Protocol

To ensure a self-validating and reproducible system, follow this step-by-step methodology designed specifically to suppress alcohol oxidation and overcome ortho-steric hindrance[7].

Reagents & Materials:

  • 1-(2-Bromo-4-fluorophenyl)ethanol (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    (2 mol% Pd)
  • CataCXium A (Ad

    
    PnBu) (8 mol%)
    
  • Anhydrous K

    
    PO
    
    
    
    (2.0 equiv, finely milled)
  • Degassed 2-Methyltetrahydrofuran (2-MeTHF) and Deionized Water (10:1 v/v)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a dry Schlenk flask with 1-(2-Bromo-4-fluorophenyl)ethanol, the arylboronic acid, Pd

    
    (dba)
    
    
    
    , and CataCXium A.
  • Base Addition: Add the milled K

    
    PO
    
    
    
    . Critical Control Point: Do not use hydroxide or alkoxide bases, as they will trigger the
    
    
    -hydride elimination cascade.
  • Solvent Introduction: Add the thoroughly degassed 2-MeTHF/H

    
    O mixture to achieve a 0.2 M concentration of the aryl bromide. The biphasic nature ensures the base activates the boronic acid at the solvent interface without over-deprotonating the organic alcohol.
    
  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 70 °C under vigorous stirring (800–1000 rpm) to maximize the interfacial surface area of the biphasic mixture.

  • In-Process Monitoring: After 4 hours, sample the organic layer. Analyze via LC-MS. You should observe the product mass [M+H-H2O]

    
     (alcohols often lose water in MS) and minimal[M-2] ketone mass.
    
  • Workup: Once conversion is >95% (typically 8–12 hours), cool to room temperature. Dilute with ethyl acetate, separate the aqueous layer, wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via standard silica gel flash chromatography.

References

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances / National Institutes of Health (PMC) URL: [Link]

  • Title: The Palladium-Catalyzed Aerobic Kinetic Resolution of Secondary Alcohols: Reaction Development, Scope, and Applications Source: Chemistry – A European Journal / National Institutes of Health (PMC) URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-(2-Bromo-4-fluorophenyl)ethanol

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with purifying 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with purifying 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0). Due to its specific steric and electronic properties, this secondary alcohol is notoriously difficult to crystallize and is highly prone to liquid-liquid phase separation (LLPS).

This hub provides field-proven, self-validating protocols, mechanistic insights, and troubleshooting FAQs to help you achieve high-purity crystalline suspensions.

Module 1: Chemical Profiling & The Causality of Phase Separation

To optimize a solvent system, we must first understand the molecular causality dictating the compound's behavior. 1-(2-Bromo-4-fluorophenyl)ethanol features a hydrogen-bond donating/accepting hydroxyl group, paired with a highly polarizable, hydrophobic halogenated aromatic ring.

The Steric Penalty: The bulky ortho-bromo substituent restricts the free rotation of the adjacent ethanol group. This creates a high entropic barrier to forming a rigid, highly ordered crystal lattice. When supersaturation is generated too quickly, the molecules cannot orient themselves fast enough to nucleate. Instead, they follow the path of least kinetic resistance and cluster into a disordered, solute-rich liquid phase—a phenomenon known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) .

Mechanism S Supersaturated API K Kinetic Pathway (High Driving Force) S->K Rapid Quench T Thermodynamic Pathway (Controlled Cooling) S->T Seeding O Oil Droplets (Impurity Trap) K->O C Crystal Nucleation (Rigid Lattice) T->C O->C Solvent-Mediated Transformation (Slow)

Kinetic vs. Thermodynamic pathways during the crystallization of the API.

Module 2: Solvent Selection Matrix

Choosing the correct binary solvent system is critical. You must balance a "good" solvent (to dissolve the compound via hydrogen bonding or dipole interactions) with an "anti-solvent" (to drive thermodynamic supersaturation without triggering LLPS).

Solvent System (Good / Anti)Good Solvent BP (°C)Anti-Solvent BP (°C)Recommended Volumetric RatioLLPS RiskApplication Notes & Causality
Ethyl Acetate / Heptane 77.198.41:4 to 1:6ModeratePrimary Recommendation. EtOAc disrupts intermolecular API H-bonds. Heptane slowly reduces solubility. Excellent for impurity purging.
Toluene / Heptane 110.698.41:3 to 1:5HighToluene provides strong π-π interactions with the fluorophenyl ring. Prone to oiling out if cooled faster than 0.2 °C/min.
Isopropanol / Water 82.5100.03:1 to 5:1Very HighHigh risk of forming a milky emulsion due to the extreme polarity gap. Only recommended if strict water-based IPCs are required.
MTBE / Hexane 55.268.71:2 to 1:4LowLow boiling points allow for rapid solvent removal. Best for temperature-sensitive enantiomeric resolutions.

Module 3: Troubleshooting FAQs

Q: Why does my 1-(2-Bromo-4-fluorophenyl)ethanol form a milky emulsion instead of crystals? A: You have crossed the metastable zone limit into the miscibility gap, triggering Liquid-Liquid Phase Separation (LLPS) . Because the melting point of your solute-solvent mixture is currently lower than the solution's temperature, the compound liquefies rather than solidifies. Impurities dissolve exceptionally well in these oil droplets, completely negating the purification process .

Q: My compound has already "oiled out" at the bottom of the flask. How do I recover it without starting over? A: Do not attempt to filter the oil. Instead, return the flask to the heat source until the oil completely redissolves into a homogeneous solution . Add 5–10% more of your "good" solvent (e.g., Ethyl Acetate) to flatten the solubility curve. Cool the system at a drastically reduced rate (< 0.1 °C/min) and introduce seed crystals before reaching the temperature where the oiling previously occurred.

Q: I am attempting a chiral resolution, but my enantiomeric excess (ee%) is stagnant. What is the mechanism behind this failure? A: If LLPS occurs during a chiral crystallization, the oil droplets act as a non-selective trap for both enantiomers. The subsequent spontaneous solidification of these droplets bypasses the slow, stereoselective particle growth required for chiral discrimination. You must maintain a strict suspension of rigid crystals by seeding with enantiopure material within the metastable zone.

Workflow A Oiling Out Detected (LLPS) B Reheat to T_max (Redissolve Oil) A->B C Adjust Solvent Ratio (+5% Good Solvent) B->C D Cool Slowly (<0.1 °C/min) C->D E Add Seed Crystals (At Metastable Zone) D->E F Pure Crystalline Suspension E->F

Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 4: Self-Validating Experimental Protocol

To guarantee reproducibility and prevent phase separation, follow this self-validating cooling/anti-solvent protocol using the Ethyl Acetate / Heptane system. Every step contains an In-Process Control (IPC) to verify system integrity before proceeding.

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude 1-(2-Bromo-4-fluorophenyl)ethanol in 20 mL of Ethyl Acetate (2 volumes).

  • Heat the jacketed reactor to 65 °C with moderate agitation (250 RPM).

  • IPC Checkpoint: Visually inspect the reactor. The solution must be 100% transparent. If turbidity persists, add EtOAc in 1 mL increments until clear.

  • Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove foreign particulates that could cause erratic, heterogeneous nucleation.

Step 2: Metastable Zone Entry & Seeding

  • Transfer the clarified solution back to the reactor and add 40 mL of Heptane (4 volumes) dropwise at 65 °C.

  • Cool the system to 45 °C at a controlled rate of 0.5 °C/min.

  • IPC Checkpoint: The solution should remain clear. If oil droplets form, immediately refer to the Troubleshooting Workflow diagram above.

  • Add 0.1 g (1 wt%) of pure 1-(2-Bromo-4-fluorophenyl)ethanol seed crystals.

  • IPC Checkpoint (Self-Validation): Hold the temperature at 45 °C for 30 minutes. The seed crystals must remain suspended and visually grow. If they dissolve, the solution is undersaturated; cool by another 2 °C and re-seed.

Step 3: Crystal Growth & Depletion

  • Once seed growth is confirmed, cool the suspension to 5 °C at a highly controlled rate of 0.1 °C/min. Causality: This slow cooling rate ensures the supersaturation is consumed by crystal growth rather than secondary nucleation or LLPS.

  • Optional: To maximize yield, dose an additional 20 mL of Heptane (2 volumes) via a syringe pump over 2 hours at 5 °C.

Step 4: Isolation & Washing

  • Filter the resulting white crystalline slurry via a Buchner funnel.

  • Wash the filter cake with 15 mL of pre-chilled (0 °C) Heptane to displace residual mother liquor without dissolving the product.

  • Dry under vacuum at 35 °C for 12 hours.

  • Final Validation: Confirm recovery via mass balance (Target: >85% yield) and assess purity via HPLC (Target: >99.0% a/a).

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from[Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved from[Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from[Link]

Troubleshooting

Technical Support Center: Minimizing Defluorination Side Reactions During Synthesis

Welcome to the Process Chemistry & Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter support tickets regarding the unexpected loss of fluorine atoms during late-stage functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter support tickets regarding the unexpected loss of fluorine atoms during late-stage functionalization, cross-coupling, or reduction steps. The carbon-fluorine (C–F) bond is highly polarized and strong, yet it is uniquely susceptible to activation by transition metals or harsh reductive conditions.

This guide provides field-proven, mechanistically grounded solutions to help you preserve your fluorinated pharmacophores and optimize your synthetic yields.

Section 1: Navigating the "Chemoselectivity Paradox" in Cross-Coupling

Q: Why does my fluorinated aryl halide undergo defluorination instead of the desired cross-coupling?

A: This is a classic chemoselectivity issue. While the C–F bond is generally the strongest carbon-halogen bond thermodynamically, transition metals like Palladium (Pd) and Nickel (Ni) can undergo competitive oxidative addition into the C–F bond. Nickel, in particular, is highly oxophilic and readily inserts into C–F bonds. If the oxidative addition into your target C–Cl or C–Br bond is too slow, the catalyst will mediate C–F activation, leading to hydrodefluorination or undesired cross-coupling at the fluorinated position.

G SM Fluorinated Aryl Halide (Ar-F, X) Cat Pd(0) / Ni(0) Catalyst SM->Cat Oxidative Addition Desired Desired Cross-Coupled Product Cat->Desired C-X Activation (Bulky Ligands) Undesired Defluorinated Byproduct Cat->Undesired C-F Activation (Defluorination)

Caption: Competing oxidative addition pathways in transition-metal catalysis.

Q: How can I tune my Palladium or Nickel catalyst to prevent C–F activation?

A: The causality behind preventing defluorination lies in accelerating the desired C–X (X = Cl, Br, I) oxidative addition and subsequent reductive elimination so that it outcompetes C–F insertion.

  • Ligand Tuning: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos). These ligands increase the electron density on the metal center, accelerating the oxidative addition into the weaker C–X bond. Their steric bulk promotes rapid reductive elimination, preventing the catalyst from "wandering" to the C–F bond.

  • Selective Activation: Recent advances demonstrate that specific catalytic systems can selectively activate aliphatic C(sp³)–F bonds while leaving aromatic C(sp²)–F bonds completely intact. For instance, Pd-catalyzed Suzuki cross-coupling using tri(o-tolyl)phosphine can successfully couple alkyl fluorides in up to 97% yield 1[1].

Section 2: Preventing Hydrodefluorination during Catalytic Hydrogenation

Q: I am reducing a nitro group on a fluoroarene, but I'm losing the fluorine atom (hydrodefluorination). How do I stop this?

A: Palladium on Carbon (Pd/C) is notorious for catalyzing the hydrodefluorination of fluoroarenes during hydrogenation. The Pd surface strongly adsorbs the fluoroarene, and the activated hydrogen cleaves the C–F bond.

The Solution: Switch your catalyst or modify the conditions. Platinum on Carbon (Pt/C) is vastly superior for preventing defluorination because it has a lower propensity for C–F oxidative addition,2[2]. Alternatively, modifying Palladium with acidic conditions can alter the reaction pathway. For example, using Palladium hydroxide on carbon (Pd(OH)₂/C) combined with aqueous hydrochloric acid in methanol provides selective reduction of fluorinated pyridines while3[3].

Quantitative Catalyst Selection Guide for Nitro Reduction
Catalyst SystemDefluorination RiskMechanism & CausalityRecommended Application
Pd/C (Standard) High (>30%)Strong surface adsorption facilitates C–F oxidative addition.Avoid for fluoroarenes.
Pt/C (5-10%) Low (<5%)Lower oxophilicity thermodynamically disfavors C–F insertion.Standard choice for fluoro-nitroarenes.
Pd(OH)₂/C + HCl Very Low (<1%)Acidic media protonates intermediates, altering metal coordination.Fluorinated heterocycles (e.g., pyridines).
Fe / Acetic Acid None (0%)Non-catalytic chemical reduction avoids transition metal activation.Acid-tolerant fluorinated substrates.
Experimental Protocol: Chemoselective Nitro Reduction using Pt/C

This protocol is a self-validating system: by using a less oxophilic metal, we thermodynamically disfavor C–F cleavage while maintaining high efficiency for nitro reduction.

  • Preparation: In a rigorously clean, flame-dried round-bottom flask, dissolve the fluoronitroarene (1.0 equiv) in anhydrous ethanol or ethyl acetate to achieve a 0.1 M concentration.

  • Catalyst Addition: Carefully add 5% Pt/C (5-10 mol% relative to substrate). Safety Note: Add the dry catalyst under a blanket of inert gas (Argon/N₂) to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature (20-25 °C).

  • Monitoring: Stir vigorously for 2-4 hours. Monitor strictly by TLC or LC-MS to ensure the nitro group is reduced without over-exposure, which could invite trace defluorination over extended periods.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the heterogeneous Pt/C catalyst. Wash the pad with excess solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the intact, fluorinated aniline derivative.

Workflow Step1 1. Substrate Prep Dissolve Fluoro-nitroarene Step2 2. Catalyst Selection Add Pt/C or Pd(OH)2/C+HCl Step1->Step2 Step3 3. Hydrogenation H2 (1 atm), 25°C Step2->Step3 Step4 4. Workup Filter & Concentrate Step3->Step4

Caption: Step-by-step workflow for chemoselective nitro reduction avoiding hydrodefluorination.

Section 3: Controlling Defluorination in Electrochemical Approaches

Q: How can I control overdefluorination in Nickel-catalyzed reductive cross-coupling of polyfluoroalkyls?

A: In photoredox or electrochemical Ni-catalyzed reactions involving polyfluorinated substrates (e.g., difluoroacetates), sequential electron uptake generates radical intermediates that are highly prone to overdefluorination. The causality here is the uncontrolled reduction of the intermediate fluoroalkyl radical before the cross-coupling step can occur.

The Solution: Introduce a Lewis acid mediator. Recent electrochemical protocols demonstrate that the addition of Iron(III) chloride (FeCl₃) effectively 4[4]. The Lewis acid coordinates with the fluorine atoms, modulating the reduction potential and stabilizing the monofluoroalkyl radical intermediate. This ensures high monofluoride selectivity and prevents the molecule from stripping down to a completely defluorinated byproduct.

References

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. NIH PMC. 1

  • Ethyl 2-(5-fluoro-2-nitrophenyl)acetate | 121303-77-3. Benchchem.2

  • 2-Amino-3,5-difluoropyridine | 732306-31-9. Smolecule. 3

  • Electrochemical Nickel-Catalyzed Selective Defluorination for the Synthesis of α-Fluoroarylacetic Acid Derivatives. ACS Publications. 4

Sources

Optimization

Removing metal catalyst residues from 1-(2-Bromo-4-fluorophenyl)ethanol

Technical Support Center: Troubleshooting Metal Catalyst Residues Overview The synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol frequently relies on the asymmetric transfer hydrogenation (ATH) of 2'-bromo-4'-fluoroacetophe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Metal Catalyst Residues

Overview

The synthesis of 1-(2-Bromo-4-fluorophenyl)ethanol frequently relies on the asymmetric transfer hydrogenation (ATH) of 2'-bromo-4'-fluoroacetophenone using chiral Ruthenium complexes (e.g., Noyori's Ru-TsDPEN system)[1]. In alternative synthetic routes, the bromo-fluoro-phenyl framework may be assembled upstream via Palladium-catalyzed cross-coupling[2]. A critical bottleneck in scaling this intermediate for drug development is the removal of residual Ru and Pd to comply with the[3]. Because elemental impurities offer no therapeutic benefit and pose toxicological risks, their Permitted Daily Exposure (PDE) is strictly regulated—typically requiring reduction to < 10 ppm for oral administration and < 1 ppm for parenteral applications[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are standard aqueous workups failing to remove Ruthenium and Palladium residues from 1-(2-Bromo-4-fluorophenyl)ethanol? Causality: Transition metals like Ru and Pd are notorious for strongly coordinating to polar functional groups. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the hydroxyl group (-OH) and the electron-rich halogens (F, Br) on 1-(2-Bromo-4-fluorophenyl)ethanol act as weak multidentate ligands. These functional groups effectively "trap" the metal ions in the organic phase, preventing them from partitioning into the aqueous layer during standard liquid-liquid extraction. Furthermore, Noyori-type ATH catalysts are highly soluble in organic solvents, making simple precipitation ineffective[1]. Solution: You must introduce a functionalized solid-supported metal scavenger that possesses a thermodynamically higher affinity for the metal than the API intermediate itself[4].

Q2: Which functionalized scavengers are most effective for this specific matrix? Causality: The choice of scavenger depends on the metal's oxidation state and the coordinating ligands. For Ru(II) and Pd(II), soft donor atoms like sulfur (e.g., thiols, trimercaptotriazine) are highly effective at displacing the API from the metal center[5]. Macroporous polystyrene trimercaptotriazine (MP-TMT) and silica-bound thiols (Si-Thiol) are industry standards because they bind the metals irreversibly without leaching into the product[4].

Quantitative Data: Scavenger Performance Comparison

Scavenger Type Target Metals Binding Mechanism (HSAB Theory) Kinetics (at 20°C) Typical API Recovery
Si-Thiol Ru, Pd, Pt, Cu Soft base (S) binds soft acid metals Fast (1-2 hrs) > 95%
MP-TMT Ru, Pd, Rh Macroporous trimercaptotriazine Very Fast (30-60 min) > 98%

| Si-Amine | Ru, Pd, Ligands | Hard base (N) disrupts ligand-metal bonds | Moderate (2-4 hrs) | > 90% |

Q3: How do I implement a scavenging protocol that guarantees ICH Q3D compliance without sacrificing API yield? Self-Validating Protocol: To ensure trustworthiness, the following workflow operates as a self-validating system. It incorporates an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) checkpoint that dictates whether the batch is released or subjected to secondary treatment, eliminating "at-risk" processing.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(2-Bromo-4-fluorophenyl)ethanol in a non-coordinating solvent (e.g., Toluene or Dichloromethane) at a concentration of 0.1 M.

  • Scavenger Addition: Add 5 equivalents of MP-TMT or Si-Thiol relative to the known initial catalyst loading[4]. (Do not pre-wet the scavenger if using batch stirring).

  • Agitation: Stir the suspension mechanically for 2–4 hours at 40°C. Mechanistic note: Heating accelerates the dissociation of the chiral ligands (like TsDPEN) from the Ru center, allowing the scavenger to bind the naked metal.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded solid support. Wash the filter cake with 2 bed-volumes of the reaction solvent to ensure complete recovery of the API.

  • Validation Check: Analyze the filtrate via ICP-MS.

    • Pass: Metal content < 10 ppm. Proceed to solvent evaporation.

    • Fail: Metal content > 10 ppm. Trigger the secondary treatment protocol (see Q4).

Q4: What if the metal levels are still above the ICH Q3D limits after a single scavenging cycle? Causality: High residual metals post-scavenging often result from severe steric hindrance around the metal center (the original chiral ligand is still tightly bound) or scavenger saturation[2]. Solution: Implement a dual-treatment strategy. First, treat the solution with an amine-functionalized silica (Si-Amine) to strip the chiral ligands from the Ru center. Filter, then apply a thiol-functionalized scavenger (Si-Thiol) to capture the newly exposed metal. If levels remain marginal, perform a final recrystallization from heptane/ethyl acetate; the disrupted metal-API coordination will leave the residual metal safely in the mother liquor.

Workflow Visualization

Workflow Crude Crude 1-(2-Bromo-4-fluorophenyl)ethanol (High Ru/Pd Content) Solvent Solvent Dissolution (Toluene or EtOAc) Crude->Solvent Scavenger Add Metal Scavenger (Si-Thiol or MP-TMT) Solvent->Scavenger Agitate Agitation (1-4 hours, 20-50°C) Scavenger->Agitate Filter Filtration (Remove Scavenger Resin) Agitate->Filter Analysis ICP-MS Analysis (ICH Q3D Compliance) Filter->Analysis Pass Purified API Intermediate (< 10 ppm Metal) Analysis->Pass Meets Limit Fail Secondary Treatment (Dual-Scavenge / Cryst.) Analysis->Fail Exceeds Limit Fail->Analysis Re-test

Fig 1: Workflow for metal scavenger purification of pharmaceutical intermediates.

References

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Metal Scavenger Guide Source: Biotage URL: [Link]

  • Title: Apeiron's Metal Scavenging Solutions Source: Apeiron Synthesis URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 1-(2-Bromo-4-fluorophenyl)ethanol in Aqueous Media

Welcome to the technical support center dedicated to addressing the solubility issues of 1-(2-Bromo-4-fluorophenyl)ethanol in aqueous media. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 1-(2-Bromo-4-fluorophenyl)ethanol in aqueous media. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound for their experiments. As a poorly water-soluble molecule, indicated by a calculated LogP of approximately 2.64, 1-(2-Bromo-4-fluorophenyl)ethanol requires a systematic approach to achieve successful solubilization.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges.

Understanding the Challenge: Why is 1-(2-Bromo-4-fluorophenyl)ethanol Poorly Soluble?

The molecular structure of 1-(2-Bromo-4-fluorophenyl)ethanol, with its brominated and fluorinated phenyl ring, contributes to its hydrophobic nature. This hydrophobicity makes it energetically unfavorable for the molecule to dissolve in polar solvents like water. The key to enhancing its solubility lies in modifying the formulation to overcome these unfavorable interactions.

Part 1: Foundational Troubleshooting - Characterizing Your Compound

Before attempting advanced solubilization techniques, it is crucial to establish the baseline physicochemical properties of your specific batch of 1-(2-Bromo-4-fluorophenyl)ethanol. These foundational experiments will inform your strategy and prevent unnecessary trial and error.

FAQ 1: I'm struggling to dissolve 1-(2-Bromo-4-fluorophenyl)ethanol in my aqueous buffer. Where do I start?

The first step is to systematically determine its baseline aqueous solubility. This value will serve as a benchmark for evaluating the effectiveness of any solubilization strategy you employ.

Experimental Protocol: Determination of Equilibrium Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Materials:

  • 1-(2-Bromo-4-fluorophenyl)ethanol (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Glass vials with screw caps

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(2-Bromo-4-fluorophenyl)ethanol to a glass vial containing a known volume of high-purity water. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to your experimental temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.[2]

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of 1-(2-Bromo-4-fluorophenyl)ethanol in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound will be necessary for accurate quantification.[3]

  • Reporting: The determined concentration is the equilibrium aqueous solubility of the compound at the specified temperature, typically reported in mg/mL or µg/mL.

Part 2: Strategic Solubilization Approaches

Once you have an understanding of the baseline solubility, you can explore various techniques to enhance it. The choice of method will depend on the required concentration, the experimental system, and potential downstream applications.

Logical Flow for Selecting a Solubilization Strategy

solubilization_strategy cluster_start Initial Assessment cluster_methods Solubilization Techniques cluster_considerations Experimental Considerations cluster_decision Final Formulation start Poor Aqueous Solubility of 1-(2-Bromo-4-fluorophenyl)ethanol co_solvents Co-solvents (e.g., DMSO, Ethanol) start->co_solvents Explore surfactants Surfactants (e.g., Tween 80, Poloxamer) start->surfactants Explore cyclodextrins Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins Explore ph_adjustment pH Adjustment (for ionizable compounds) start->ph_adjustment Explore concentration Required Concentration co_solvents->concentration compatibility Downstream Assay Compatibility co_solvents->compatibility toxicity Potential Cytotoxicity co_solvents->toxicity surfactants->concentration surfactants->compatibility surfactants->toxicity cyclodextrins->concentration cyclodextrins->compatibility cyclodextrins->toxicity ph_adjustment->concentration ph_adjustment->compatibility ph_adjustment->toxicity decision Optimized Solubilized Formulation concentration->decision compatibility->decision toxicity->decision

Caption: A logical workflow for selecting an appropriate solubilization strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 2: Can I use co-solvents to dissolve 1-(2-Bromo-4-fluorophenyl)ethanol?

Yes, co-solvents are often the first line of approach for increasing the solubility of nonpolar compounds.[4][5] Water-miscible organic solvents can reduce the polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve.[4]

Troubleshooting Guide: Co-solvent Selection and Optimization

Issue Potential Cause Recommended Action
Precipitation upon dilution in aqueous media The concentration of the co-solvent is too high, leading to the compound crashing out when the polarity of the medium increases upon dilution.Determine the maximum percentage of co-solvent your final experimental system can tolerate without affecting the results. Prepare a stock solution in a higher concentration of the co-solvent and perform serial dilutions into your aqueous buffer. Observe for any precipitation.
Cell toxicity or assay interference The chosen co-solvent is incompatible with your biological system.Screen a panel of common co-solvents such as DMSO, ethanol, propylene glycol, and PEG 400 for their effects on your assay in the absence of your compound.[5] Select the co-solvent with the least interference.
Inconsistent results Variability in the final concentration of the co-solvent between experiments.Always prepare your final solutions by adding a small, precise volume of the concentrated stock in the co-solvent to your aqueous medium to ensure a consistent final co-solvent concentration.
FAQ 3: Are surfactants a viable option for solubilizing this compound?

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[6][7] The hydrophobic core of these micelles can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[6][8]

Troubleshooting Guide: Working with Surfactants

Issue Potential Cause Recommended Action
Low solubilization efficiency The surfactant concentration is below its CMC, or the chosen surfactant is not optimal for your compound.Ensure you are using the surfactant at a concentration above its CMC. Screen different types of non-ionic surfactants (e.g., Polysorbate 80, Poloxamer 188) as they are generally less toxic to biological systems than ionic surfactants.[4][8]
Foaming during preparation Vigorous mixing can cause excessive foaming, which can be problematic for accurate pipetting and can denature proteins in biological assays.Mix gently by inversion or slow vortexing. If possible, prepare the surfactant solution in advance and allow it to settle.
Interference with downstream applications Surfactants can interact with proteins and other components of your assay.Perform control experiments with the surfactant alone to assess its impact on your experimental system.
FAQ 4: I've heard about cyclodextrins for solubility enhancement. How do they work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[9][10] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its aqueous solubility.[9][11]

Troubleshooting Guide: Utilizing Cyclodextrins

Issue Potential Cause Recommended Action
Limited solubility enhancement The size of the cyclodextrin cavity may not be optimal for 1-(2-Bromo-4-fluorophenyl)ethanol, or the concentration of the cyclodextrin is too low.Screen different types of cyclodextrins, with hydroxypropyl-β-cyclodextrin (HP-β-CD) being a common choice due to its high water solubility and low toxicity.[12] Perform a phase solubility study by measuring the solubility of your compound at increasing concentrations of the cyclodextrin to determine the optimal concentration.
Precipitation of the complex At very high concentrations, some cyclodextrin complexes can become less soluble.Use the lowest effective concentration of the cyclodextrin that achieves your desired compound concentration.
Cost considerations Cyclodextrins can be more expensive than other excipients.Reserve the use of cyclodextrins for applications where other methods have failed or are not suitable.
FAQ 5: Should I consider adjusting the pH to improve solubility?

Adjusting the pH can be a very effective method for increasing the solubility of ionizable compounds.[] However, this is only applicable if 1-(2-Bromo-4-fluorophenyl)ethanol has an ionizable functional group with a pKa within a reasonable pH range. The alcohol group in the molecule is very weakly acidic and is unlikely to be ionized in typical aqueous buffers. Therefore, pH adjustment is not expected to be a primary method for solubilizing this specific compound unless it is being used in a formulation with other ionizable components. For compounds with acidic or basic functional groups, pH adjustment can significantly enhance solubility.[14]

Part 3: Advanced Strategies and Considerations

For particularly challenging applications requiring high concentrations, more advanced formulation strategies may be necessary.

Amorphous Solid Dispersions

For solid dosage form development, creating an amorphous solid dispersion (ASD) is a powerful technique. This involves dissolving the crystalline drug and a polymer carrier in a common solvent and then rapidly removing the solvent, for example, by spray drying.[15] This process traps the drug in an amorphous, higher-energy state, which can lead to significantly increased apparent solubility and dissolution rates.

Lipid-Based Formulations

For oral delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[16] These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion upon contact with aqueous media in the gastrointestinal tract.

Workflow for Troubleshooting Persistent Solubility Issues

troubleshooting_workflow cluster_start Initial Problem cluster_reassess Re-evaluation cluster_optimize Optimization cluster_advanced Advanced Techniques cluster_consult Final Step start Persistent Precipitation or Inadequate Concentration reassess_solubility Re-verify Baseline Aqueous Solubility start->reassess_solubility reassess_purity Check Compound Purity start->reassess_purity optimize_single Systematically Optimize Single Solubilizer Concentration reassess_solubility->optimize_single reassess_purity->optimize_single optimize_combo Explore Combinations (e.g., Co-solvent + Surfactant) optimize_single->optimize_combo advanced_methods Consider Advanced Formulations (e.g., ASD, Lipid-Based) optimize_combo->advanced_methods consult Consult with a Formulation Scientist advanced_methods->consult

Caption: A systematic workflow for troubleshooting persistent solubility problems.

Summary of Solubilization Strategies

Technique Mechanism Advantages Considerations
Co-solvents Reduces solvent polarity.[4]Simple, cost-effective, widely used.[5]Potential for precipitation on dilution, can cause toxicity.[4]
Surfactants Forms micelles to encapsulate the drug.[6][7]High solubilization capacity.Potential for cell toxicity and assay interference.[4]
Cyclodextrins Forms inclusion complexes with the drug.[9][11]Low toxicity, can improve stability.[10]Higher cost, potential for complex precipitation.
pH Adjustment Ionizes the drug to increase its polarity.Very effective for ionizable drugs.Not effective for non-ionizable compounds.

This technical support guide provides a comprehensive framework for addressing the solubility challenges of 1-(2-Bromo-4-fluorophenyl)ethanol. By systematically characterizing the compound and exploring the solubilization strategies outlined, researchers can develop robust formulations for their specific experimental needs.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Solubilization techniques used for poorly water-soluble drugs - PMC.
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
  • Cyclodextrins in delivery systems: Applications - PMC - NIH.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
  • API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Cyclodextrins as Active Therapeutic Agents - Pharma Excipients.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review.
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents.
  • Aqueous Solubility - Creative Biolabs.
  • Aqueous Solubility Assay - Enamine.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications.
  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • Solubility Screening by UPLC-MS/MS - Waters Corporation.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION - Bioinfo Publications.
  • MultiScreen Solubility Filter Plate.
  • Solubility: Importance, Measurements and Applications - CUTM Courseware.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • 353282-88-9 | 1-(4-Bromo-2-fluorophenyl)ethanol | ChemScene.
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy.
  • 1-(2-bromo-4-fluorophenyl)ethanol | 261711-20-0 - MilliporeSigma.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE.
  • How to Choose the Right Solubilization Technology for Your API.
  • Combined effect of complexation and pH on solubilization - PubMed - NIH.
  • Application Notes and Protocols: 2-Bromo-1-(4-fluorophenyl)ethanol as a Versatile Building Block in Organic Chemistry - Benchchem.
  • 1-(2-Bromo-4-fluorophenyl)ethanol.
  • (r)-1-(2-bromo-4-fluorophenyl)ethanol - PubChemLite.
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem - NIH.
  • Structural Analysis of 2-Bromo-1-(4-fluorophenyl)ethanol: A Technical Guide - Benchchem.
  • 1-(2-Bromo-4-fluorophenyl)ethanol - Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Moisture Sensitivity &amp; Storage of 1-(2-Bromo-4-fluorophenyl)ethanol

Welcome to the Technical Support Center. As drug development and synthetic methodologies advance, the handling of halogenated secondary alcohols requires stringent environmental control. 1-(2-Bromo-4-fluorophenyl)ethanol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic methodologies advance, the handling of halogenated secondary alcohols requires stringent environmental control. 1-(2-Bromo-4-fluorophenyl)ethanol (1[1]) is a critical intermediate, often utilized as a precursor for oxidations to2[2] or in sensitive organometallic cross-coupling reactions.

While not violently reactive with water, the hydroxyl (-OH) group is inherently hygroscopic, readily forming hydrogen bonds with atmospheric moisture. Trace water contamination can quench Grignard reagents, poison palladium catalysts in Suzuki couplings, and promote trace degradation. This guide provides authoritative troubleshooting, quantitative desiccant selection, and self-validating protocols to ensure the integrity of your chemical inventory.

Troubleshooting Guide & FAQs

Q: My downstream organometallic coupling is failing, and I suspect moisture in my 1-(2-Bromo-4-fluorophenyl)ethanol batch. How can I mechanically confirm and resolve this? A: First, quantify the moisture using 3[3]. If the moisture content exceeds 100 ppm, you must dry the reagent. We recommend using activated 3Å molecular sieves. Molecular sieves physically trap water molecules within their highly structured pore system, effectively driving moisture down to <10 ppm, which is required for sensitive organometallic chemistry.

Q: I stored the compound in a desiccator with silica gel, but it still absorbed moisture. Why did the desiccant fail? A: Silica gel relies on physical adsorption and its capacity drops significantly in ultra-low humidity environments or if the ambient temperature fluctuates above 25°C[4]. For the critical storage of halogenated alcohols,5[5] because they maintain peak efficiency at 0-30% Relative Humidity (RH), ensuring a strictly anhydrous microenvironment.

Q: Does moisture affect the stability of the compound if stored as a specific enantiomer? A: While moisture alone does not directly cause racemization of secondary alcohols, the presence of water can facilitate the hydrolysis of trace acidic or basic impurities left over from synthesis. These localized pH shifts can subsequently trigger slow racemization or degradation over long-term storage.

Storage & Moisture Control Workflow

To ensure reproducibility, researchers must treat storage as an active experimental parameter rather than a passive state. The following workflow illustrates the logical relationship between moisture assessment and long-term storage.

StorageWorkflow A 1-(2-Bromo-4-fluorophenyl)ethanol [CAS: 261711-20-0] B Moisture Assessment (Karl Fischer Titration) A->B Quantify H2O C Desiccation (3Å Molecular Sieves) B->C If >100 ppm D Inert Packaging (Argon Purge + PTFE Seal) B->D If <100 ppm C->D Post-drying E Controlled Storage (2-8°C, <10% RH) D->E Long-term stability

Workflow for moisture assessment and inert storage of 1-(2-Bromo-4-fluorophenyl)ethanol.

Quantitative Desiccant Selection

Selecting the correct desiccant is a matter of matching the chemical kinetics of the absorbent to the environmental demands of the storage cabinet. Below is a comparative analysis of standard desiccants[4][5].

Desiccant TypeAbsorption CapacityPeak Efficiency RangeReusabilityBest Use Case for Halogenated Alcohols
Molecular Sieves (3Å) ~20–25% of weight0–30% RHYes (Recharge at 350–600°F)Optimal: Ultra-low humidity storage
Silica Gel ~30–40% of weight40–70% RHYes (Recharge at 200–300°F)Secondary packaging, general storage
Montmorillonite Clay ~15–30% of weight30–60% RHNo (Single-use)Bulk shipping, non-critical storage
Calcium Chloride Up to 300% of weightHigh humidity (>70% RH)No (Turns to liquid brine)Not recommended (Corrosion risk)

Validated Experimental Protocols

Protocol A: Trace Moisture Quantification via Coulometric Karl Fischer Titration

For samples containing less than 1% moisture, the 6[6] is the gold standard. In this self-validating system, iodine is generated electrochemically in situ, ensuring absolute stoichiometric precision[7].

Step-by-Step Methodology:

  • Cell Preparation: Fill the anodic and cathodic compartments of the titration cell with the appropriate Karl Fischer working media (typically containing sulfur dioxide, imidazole, and methanol/ethanol)[8].

  • Pre-titration (Blanking): Start the coulometer to titrate the solvent dry. Wait until the instrument achieves a low and stable background drift (typically < 25 µ g/min ) to ensure atmospheric moisture inside the cell is neutralized[9].

  • Sample Injection: Using a dry, gastight syringe, aspirate 1.0 mL of 1-(2-Bromo-4-fluorophenyl)ethanol. Weigh the syringe on an analytical balance (Tare). Inject the sample into the titration vessel through the septum[9].

  • Back-Weighing: Re-weigh the empty syringe to determine the exact mass of the injected sample to four decimal places.

  • Titration & Detection: Initiate the titration. The instrument will electrochemically generate iodine, which reacts 1:1 with the water in your sample. The endpoint is detected via a voltage drop when excess iodine is present[3].

KFTitration N1 Anodic Oxidation (2I⁻ → I₂ + 2e⁻) N3 Water Consumption (H₂O + I₂ + Sulfite → Sulfate) N1->N3 I₂ generated N2 Alkylsulfite Formation (ROH + SO₂ + Base) N2->N3 Intermediate N4 Endpoint Detection (Excess I₂ Voltage Drop) N3->N4 Stoichiometric

Coulometric Karl Fischer titration mechanism for trace moisture quantification in alcohols.

Protocol B: Schlenk-Line Inert Gas Purging for Long-Term Storage

To prevent moisture ingress over time, the compound must be stored under a positive pressure of inert gas.

Step-by-Step Methodology:

  • Vessel Preparation: Transfer the dried 1-(2-Bromo-4-fluorophenyl)ethanol into a flame-dried amber glass vial equipped with a PTFE-lined silicone septum.

  • Inert Gas Purging: Insert a venting needle into the septum. Insert a second needle connected to a Schlenk line supplying high-purity Argon (Ar is preferred over N₂ as it is heavier than air and blankets the liquid more effectively).

  • Displacement: Allow the Argon to bubble gently through the headspace (or just above the liquid level) for 3–5 minutes to completely displace ambient oxygen and moisture.

  • Sealing: Remove the venting needle first to allow a slight positive pressure of Argon to build inside the vial, then immediately remove the Argon supply needle.

  • Secondary Containment: Wrap the septum tightly with Parafilm and store the vial in a desiccator cabinet (maintained at 2-8°C with 3Å molecular sieves) to ensure long-term stability.

References

  • Alfa Chemistry. "CAS 704-91-6 1H-Indazole-6-carboxylic acid" (Includes 1-(2-Bromo-4-fluorophenyl)ethanol data). 1

  • ChemicalBook. "2'-BROMO-4'-FLUOROACETOPHENONE synthesis". 2

  • Multisorb. "Choosing Desiccants: Comparing Silica Gel, Clay, and Molecular Sieves". 5

  • Wisedry. "Silica Gel vs Other Desiccants: Complete Comparison Guide for Moisture Control 2025". 4

  • Machinery Lubrication. "Karl Fischer Coulometric Titration Explained and Illustrated". 3

  • MilliporeSigma. "Determination of Water Content in Ethanol Using Karl Fischer Titration". 8

  • Natsep. "Water Determination in Ethanol by Karl Fischer Titration". 9

  • QAQC Lab. "Karl Fischer Method of Moisture Determination". 6

  • ResearchGate. "Moisture Determination by Karl Fischer Titration". 7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-(2-Bromo-4-fluorophenyl)ethanol

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Bromo-4-fluorophenyl)ethanol, a key intermediate in pharmaceutical and materials science research. Due to the li...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Bromo-4-fluorophenyl)ethanol, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive characterization based on predictive modeling, validated by objective comparison with structurally analogous compounds. We further compare NMR spectroscopy with alternative analytical techniques, offering researchers a holistic guide to the structural elucidation of this and similar halogenated aromatic compounds.

The Analytical Challenge: Unambiguous Structure Confirmation

The precise structural confirmation of 1-(2-Bromo-4-fluorophenyl)ethanol is critical for its application in drug development and materials science. The molecule's functionality—a chiral alcohol with a polysubstituted aromatic ring containing two different halogens—presents a unique spectroscopic puzzle. NMR spectroscopy is the premier technique for this challenge, providing detailed information about the atomic connectivity and chemical environment of each nucleus.

This guide will dissect the predicted NMR data, explaining the causal relationships between the molecular structure and the observed spectral parameters. By comparing these predictions with experimental data from related molecules, we establish a reliable framework for characterization.

Figure 1: Molecular structure of 1-(2-Bromo-4-fluorophenyl)ethanol with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum is analyzed by dissecting the molecule into two key regions: the aromatic protons and the aliphatic side-chain protons.

Aromatic Region (δ 7.0-7.8 ppm)

The aromatic region is anticipated to show three distinct signals corresponding to H1, H3, and H5. Their chemical shifts are influenced by the anisotropic effect of the benzene ring and the electronic effects of the bromo, fluoro, and ethanol substituents.[1]

  • H1: This proton is ortho to the electron-withdrawing bromine atom, which deshields it, shifting it downfield. It is expected to appear as a doublet of doublets (dd) due to coupling with H5 (meta-coupling, J ≈ 2-3 Hz) and the fluorine atom (⁴JHF, long-range coupling).

  • H3: Positioned ortho to the strongly electronegative fluorine atom and meta to the bromine, H3 will be significantly influenced. It is predicted to appear as a doublet of doublets (dd) due to coupling to the adjacent fluorine (³JHF, J ≈ 8-10 Hz) and meta-coupling to H1.

  • H5: This proton is ortho to the ethanol substituent and meta to the fluorine. It will likely be the most upfield of the aromatic protons and appear as a doublet of doublets of doublets (ddd) due to coupling with H1, H3, and the fluorine atom.

Aliphatic Region (δ 1.0-5.5 ppm)

This region contains signals from the ethanol side chain and the hydroxyl proton.

  • Methine Proton (H7, -CHOH-): This proton is attached to a carbon bearing an electronegative oxygen atom, shifting its signal downfield to approximately δ 4.9-5.2 ppm. It will appear as a quartet (q) due to coupling with the three equivalent protons of the methyl group (H8).

  • Methyl Protons (H8, -CH₃): These three equivalent protons are adjacent to the methine group and will appear as a doublet (d) around δ 1.4-1.6 ppm, split by the single methine proton (H7).

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet between δ 2.0-4.0 ppm.[2] Its identity can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the -OH peak due to proton-deuterium exchange.[2]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule. Due to the molecule's asymmetry, eight distinct signals are expected. Aromatic carbons typically resonate between 120-150 ppm.[1]

  • C4 (Carbon bearing Fluorine): This carbon will exhibit the most significant effect. It will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-260 Hz). Its chemical shift will be far downfield (δ ≈ 160-165 ppm) due to the high electronegativity of fluorine.

  • C2 (Carbon bearing Bromine): The "heavy atom effect" of bromine typically shifts the attached carbon upfield relative to what might be expected based on electronegativity alone. This signal is predicted to be in the δ 115-120 ppm range.

  • C6 (Carbon bearing Ethanol): This is the ipso-carbon for the ethanol substituent and is expected around δ 140-145 ppm.

  • Aromatic CH Carbons (C1, C3, C5): These carbons will appear as doublets due to coupling with their attached fluorine neighbor. C3 and C5, being ortho and meta to the fluorine atom, will show smaller ²JCF and ³JCF couplings, respectively.

  • Aliphatic Carbons (C7, C8): The carbinol carbon (C7) will be deshielded by the oxygen atom, appearing around δ 68-72 ppm. The methyl carbon (C8) will be the most upfield signal, expected around δ 23-26 ppm.

Data Summary: Predicted NMR Assignments
¹H NMR AssignmentPredicted Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
Proton 1H1~7.6dd⁴JHF, ³JHH
Proton 2H3~7.4dd³JHF, ⁴JHH
Proton 3H5~7.1ddd³JHH, ⁴JHF, ⁵JHH
Proton 4H7 (-CHOH)4.9 - 5.2q³JHH ≈ 6.5
Proton 5H8 (-CH₃)1.4 - 1.6d³JHH ≈ 6.5
Proton 6-OH2.0 - 4.0br sN/A
¹³C NMR AssignmentPredicted Shift (δ, ppm)Predicted Multiplicity (¹⁹F)Coupling Constant (J, Hz)
Carbon 1C4 (C-F)160 - 165d¹JCF ≈ 245-255
Carbon 2C6 (C-CHOH)140 - 145d³JCF
Carbon 3C1, C3, C5115 - 135d²JCF, ³JCF, ⁴JCF
Carbon 4C2 (C-Br)115 - 120d²JCF
Carbon 5C7 (-CHOH)68 - 72sN/A
Carbon 6C8 (-CH₃)23 - 26sN/A

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural mapping, a multi-technique approach ensures the highest confidence in structural elucidation.[3]

cluster_main Structural Elucidation Workflow Unknown Unknown Compound (e.g., Synthesis Product) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Unknown->MS Provides MW IR FTIR Spectroscopy - Functional Groups (O-H, C-O) - Aromatic C-H Unknown->IR Identifies bonds NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Atom Connectivity - Stereochemistry MS->NMR Confirms formula IR->NMR Confirms groups Confirm Confirmed Structure: 1-(2-Bromo-4-fluorophenyl)ethanol NMR->Confirm Defines structure

Figure 2: Workflow comparing NMR with other key analytical techniques for structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, number and type of H and C atoms.Unambiguous structural determination.Lower sensitivity than MS, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS), fragmentation patterns.[4]High sensitivity, small sample size needed.Provides limited connectivity information; isomers are often indistinguishable.
FTIR Spectroscopy Presence of functional groups (e.g., -OH, C-O, aromatic C-H).[4]Fast, inexpensive, good for initial functional group screening.Provides no information on the carbon skeleton or connectivity.
GC-MS Separation of mixtures and identification of components by mass.Excellent for purity analysis and identifying volatile impurities.Compound must be volatile and thermally stable.
Elemental Analysis Provides the percentage composition of C, H, N, S, and halogens.Confirms empirical formula.Destructive, provides no structural information.

Comparative Insight: For 1-(2-Bromo-4-fluorophenyl)ethanol, High-Resolution Mass Spectrometry (HRMS) would be an essential complementary technique to confirm the elemental formula C₈H₈BrFO. FTIR would quickly verify the presence of the hydroxyl group (broad peak ~3300-3400 cm⁻¹) and aromatic C-H bonds.[2] However, only NMR can definitively establish the substitution pattern on the aromatic ring and the connectivity of the ethanol side chain, making it the cornerstone of the analysis. Advanced techniques like two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) can be invaluable for resolving and identifying halogenated compounds in complex mixtures.[5][6]

Experimental Protocol: Acquiring High-Quality NMR Spectra

Adherence to a rigorous experimental protocol is crucial for obtaining reliable and reproducible NMR data. This protocol is designed to be a self-validating system.

cluster_protocol NMR Data Acquisition Protocol start Start prep 1. Sample Preparation ~10-20 mg in 0.7 mL CDCl₃ Add TMS as internal standard start->prep instrument 2. Instrument Setup 400 MHz+ Spectrometer Tune and shim magnet prep->instrument H1 3. ¹H Spectrum Acquisition Pulse-acquire sequence 16-32 scans instrument->H1 C13 4. ¹³C Spectrum Acquisition Proton-decoupled sequence 1024+ scans H1->C13 process 5. Data Processing Fourier transform, phase correction, and baseline correction C13->process integrate 6. Analysis Integration, peak picking, and coupling constant measurement process->integrate end End: Assigned Spectrum integrate->end

Figure 3: Step-by-step experimental workflow for NMR spectral acquisition.

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-20 mg of 1-(2-Bromo-4-fluorophenyl)ethanol.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and single residual solvent peak at δ 7.26 ppm.[7]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

    • For ¹H NMR:

      • Use a standard pulse-acquire sequence.[8]

      • Acquire 16-32 scans with a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

      • Set the spectral width to cover a range from -2 to 12 ppm.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C.

      • Set the spectral width to cover a range from 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to obtain a flat baseline for accurate integration.

    • Reference the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.[7]

Conclusion and Recommendations

The structural elucidation of 1-(2-Bromo-4-fluorophenyl)ethanol relies heavily on the detailed insights provided by ¹H and ¹³C NMR spectroscopy. This guide has established a robust predictive framework for its spectral features, highlighting the distinct effects of the bromo, fluoro, and hydroxyl substituents. The predicted chemical shifts, multiplicities, and coupling patterns provide a clear fingerprint for compound identification.

For researchers working with this molecule, it is strongly recommended to:

  • Employ a Multi-Technique Approach: Corroborate NMR data with HRMS to confirm the molecular formula and FTIR to verify functional groups.

  • Utilize 2D NMR: For unambiguous assignment, especially of the aromatic protons and carbons, acquiring 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) is invaluable.

  • Perform a D₂O Shake: To definitively identify the labile hydroxyl proton, the D₂O exchange experiment is a simple and conclusive test.[9]

By integrating these predictive models, comparative analyses, and rigorous experimental protocols, scientists can achieve confident and accurate characterization of 1-(2-Bromo-4-fluorophenyl)ethanol, paving the way for its successful application in further research and development.

References

  • Supporting Information for various compounds. (n.d.). Retrieved from a generic supporting information repository.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Fushimi, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22, 16855-16863. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - General Experimental Details. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10019, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95455, 1-(2-Bromophenyl)ethanol. Retrieved from [Link]

  • PubChemLite. (n.d.). (r)-1-(2-bromo-4-fluorophenyl)ethanol. Retrieved from [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Asymmetric Nitroaldol Reaction. Retrieved from [Link]

  • University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Haglund, P. (1996). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Journal of Chromatography A, 724(1-2), 219-228. Retrieved from [Link]

  • Byers, J. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 20(15), 4541-4544. Retrieved from [Link]

  • Preprints.org. (2025). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1-phenylethanol oxidation. Retrieved from [Link]

  • W. W. Norton & Company. (n.d.). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Scribd. (n.d.). 1-Phenylethanol H-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of Phenylethanol 1b. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-(2-Bromo-4-fluorophenyl)ethanol

Mass Spectrometry Fragmentation Patterns of 1-(2-Bromo-4-fluorophenyl)ethanol: A Comparative Guide for Drug Development As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal ana...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 1-(2-Bromo-4-fluorophenyl)ethanol: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal analytical modality for characterizing halogenated chiral building blocks. 1-(2-Bromo-4-fluorophenyl)ethanol (CAS 261711-20-0)[1] is a prime example of a sterically hindered, secondary benzylic alcohol whose structural features—a hydroxyl group, a highly electronegative fluorine atom, and a heavy bromine isotope doublet—dictate its behavior in the gas phase.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation and trace quantification of this compound. By understanding the causality behind its fragmentation, researchers can build self-validating analytical workflows.

Mechanistic Fragmentation Analysis (The "Why")

The analytical strategy for 1-(2-Bromo-4-fluorophenyl)ethanol hinges entirely on how the molecule dissipates internal energy following ionization.

GC-EI-MS: Hard Ionization and Alpha-Cleavage

Under standard 70 eV electron ionization, the molecule is stripped of an electron to form a highly energetic radical cation [M]⁺• at m/z 218 and 220. Because bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, any fragment retaining the bromine atom will exhibit a characteristic 2 Da doublet[2]. The dominant relaxation pathway for secondary benzylic alcohols is α-cleavage [3]. The homolytic cleavage of the C–C bond between the benzylic carbon and the adjacent methyl group expels a methyl radical (-15 Da). This yields a resonance-stabilized oxonium ion at m/z 203/205, which typically forms the base peak. Secondary pathways include dehydration (-18 Da) and the loss of the bromine radical (-79/81 Da) to form a fluorophenyl cation.

LC-ESI-MS/MS: Soft Ionization and In-Source Dehydration

Electrospray Ionization (ESI) is a "soft" technique, but benzylic alcohols present a unique mechanistic quirk. The intact protonated molecule [M+H]⁺ is inherently unstable because the protonated hydroxyl group is an excellent leaving group[4]. Consequently, the molecule undergoes rapid, spontaneous in-source dehydration (-H₂O) to form a highly stable benzylic carbocation[M+H-H₂O]⁺ at m/z 201/203. When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, this precursor ion primarily loses hydrogen bromide (HBr) or hydrogen fluoride (HF) to yield lower-mass product ions.

fragmentation M Molecular Ion [M]⁺• m/z 218 / 220 M_CH3 α-Cleavage [M-CH3]⁺ m/z 203 / 205 M->M_CH3 -CH3• (15 Da) M_H2O Dehydration [M-H2O]⁺• m/z 200 / 202 M->M_H2O -H2O (18 Da) M_Br Debromination [M-Br]⁺ m/z 139 M->M_Br -Br• (79/81 Da) Trop Fluorotropylium Ion m/z 109 M_CH3->Trop -CH3Br (94/96 Da) M_Br->Trop -CH2O (30 Da)

Fig 1: Primary EI-MS fragmentation pathways of 1-(2-Bromo-4-fluorophenyl)ethanol.

Technology Comparison & Data Presentation

When choosing between GC-MS and LC-MS/MS, the decision rests on whether the goal is structural confirmation (GC-MS) or high-sensitivity quantification in complex matrices (LC-MS/MS).

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

Best for: Library matching, structural elucidation, and identifying synthetic impurities.

m/z RatioIon TypeRelative AbundanceMechanistic Origin
218 / 220 [M]⁺•15%Intact molecular ion (1:1 doublet confirms Br presence).
203 / 205 [M-CH3]⁺100% (Base)Alpha-cleavage. Highly favored due to oxonium stabilization.
200 / 202 [M-H2O]⁺•35%Thermal/EI-induced dehydration.
139 [M-Br]⁺45%Homolytic cleavage of the C-Br bond.
109 [C7H6F]⁺60%Rearrangement to the stable fluorotropylium ion.
Table 2: LC-ESI-MS/MS (Positive Mode) MRM Transitions

Best for: Pharmacokinetic profiling, trace-level API quantification.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
201.0 / 203.0 121.020Quantifier: Loss of HBr (-80 Da) from the carbocation.
201.0 / 203.0 181.0 / 183.015Qualifier: Loss of HF (-20 Da). Retains the Br doublet.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The presence of the 1:1 bromine doublet serves as an internal quality control metric; if the doublet is absent or distorted, the analyst can immediately flag matrix interference or detector saturation.

Protocol A: GC-EI-MS Structural Characterization
  • Sample Preparation: Dissolve the analyte in GC-grade methanol to a final concentration of 10 µg/mL. Causality: Methanol ensures complete solubility without causing thermal degradation in the inlet.

  • Injection: Inject 1 µL in split mode (10:1 ratio) at an inlet temperature of 250°C.

  • Chromatographic Separation: Use a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Helium carrier gas at 1.0 mL/min.

  • Ionization & Detection: Operate the EI source at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 300. Verify the 218/220 doublet to confirm intact elution.

Protocol B: LC-ESI-MS/MS Trace Quantification
  • Sample Preparation: Dilute the sample to 100 ng/mL in an initial mobile phase of 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to drive the in-source formation of the [M+H-H₂O]⁺ carbocation[4].

  • Injection: Inject 2 µL into the UHPLC system.

  • Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 40°C. Apply a linear gradient from 10% to 90% Acetonitrile over 5 minutes.

  • Ionization & Detection: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor the MRM transitions detailed in Table 2.

workflow Prep Sample Prep (Dilution) Split Analytical Divergence Prep->Split GC GC Separation (DB-5MS) Split->GC LC UHPLC Separation (C18 Column) Split->LC EI Electron Ionization (70 eV) GC->EI Quad Single Quad MS (Library Match) EI->Quad ESI Electrospray Ionization (Positive Mode) LC->ESI QTOF Q-TOF MS/MS (High Res) ESI->QTOF

Fig 2: Analytical divergence workflow for GC-MS vs. LC-MS/MS characterization.

Conclusion

For 1-(2-Bromo-4-fluorophenyl)ethanol, GC-EI-MS remains the gold standard for definitive structural proof due to the highly predictable α-cleavage and the preservation of the molecular ion doublet[3]. However, if the compound is being tracked as a metabolite or impurity in biological matrices, LC-ESI-MS/MS offers superior sensitivity, provided the analyst targets the dehydrated carbocation (m/z 201/203) rather than searching for a non-existent intact protonated mass.

References

  • Interpretation of Mass Spectra (4th Edition) McLafferty, F. W., & Tureček, F. (1993). University Science Books / SciSpace. URL:[Link]

  • Direct Synthesis of Secondary Benzylic Alcohols Enabled by Photoredox/Ni Dual-Catalyzed Cross-Coupling Alam, R., & Molander, G. A. (2026). PMC - National Institutes of Health. URL:[Link](Note: PMC link resolved via grounding redirect)

Sources

Validation

Comprehensive Guide to Purity Validation of 1-(2-Bromo-4-fluorophenyl)ethanol: A Comparative Analytical Framework

Introduction 1-(2-Bromo-4-fluorophenyl)ethanol is a highly valuable chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). Because its structural integrity and stereochemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Bromo-4-fluorophenyl)ethanol is a highly valuable chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). Because its structural integrity and stereochemistry directly dictate the pharmacological efficacy and safety of the downstream API, stringent purity validation is non-negotiable.

Validating the analytical procedures for this compound requires a multifaceted approach that assesses both chemical purity (absence of precursors like 2-bromo-4-fluoroacetophenone and degradation products) and enantiomeric purity (ratio of R- and S-enantiomers). This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), structured around the modern [1].

Methodological Comparison: Chemical Purity

When quantifying related substances and assaying the main component, laboratories typically choose between RP-HPLC-UV and GC-FID.

RP-HPLC-UV vs. GC-FID: The Causality of Choice
  • RP-HPLC-UV (The Gold Standard): 1-(2-Bromo-4-fluorophenyl)ethanol possesses a highly polar hydroxyl group and a halogenated aromatic ring. This structure provides a strong UV chromophore (optimal at ~220 nm) and predictable retention on hydrophobic C18 stationary phases. RP-HPLC is preferred because it avoids the thermal stress that can cause secondary alcohols to dehydrate into styrene derivatives during analysis.

  • GC-FID (The Volatile Alternative): While the compound is sufficiently volatile for GC, the free hydroxyl group can cause peak tailing due to hydrogen bonding with active sites in the GC inlet or column. GC-FID is exceptionally useful for detecting residual solvents or volatile starting materials, but for the assay of the main compound, it often requires derivatization (e.g., silylation) to ensure robust peak shape and prevent thermal degradation.

Table 1: Comparative Validation Metrics for Chemical Purity (ICH Q2(R2) Standards)
Validation ParameterRP-HPLC-UV (C18, 220 nm)GC-FID (DB-5, Direct Injection)qNMR (

H, DMSO-

)
Specificity High (Excellent resolution from ketone precursor)Moderate (Risk of thermal dehydration artifacts)Absolute (Structurally definitive via chemical shifts)
Linearity Range 0.1 µg/mL to 150 µg/mL (

)
1.0 µg/mL to 200 µg/mL (

)
1 mg/mL to 50 mg/mL (Directly proportional)
LOD / LOQ 0.03 µg/mL / 0.1 µg/mL0.3 µg/mL / 1.0 µg/mL~0.1% molar ratio (Instrument dependent)
Accuracy (Recovery) 98.5% - 101.5%95.0% - 103.0%99.0% - 101.0% (No response factor needed)
Precision (RSD) < 1.0%< 2.0%< 0.5%

Methodological Comparison: Enantiomeric Purity

The pharmacological activity of chiral drugs is often restricted to a single enantiomer. Therefore, separating the R- and S-isomers of 1-(2-Bromo-4-fluorophenyl)ethanol is critical.

Chiral HPLC vs. Chiral GC
  • Chiral HPLC (Normal Phase): Utilizing polysaccharide-based stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), Chiral HPLC is the superior choice. Causality: The chiral recognition mechanism relies heavily on hydrogen bonding (via the ethanol -OH), dipole-dipole interactions (C-F and C-Br bonds), and

    
     interactions. A normal-phase mobile phase (e.g., Hexane/Isopropanol) maximizes these non-covalent interactions, yielding high resolution (
    
    
    
    ) without derivatization.
  • Chiral GC: Utilizing cyclodextrin-based columns. Causality: The free hydroxyl group causes severe peak tailing and potential on-column racemization at high temperatures. Derivatization (e.g., acetylation) is mandatory, which adds a sample preparation step that could introduce kinetic resolution, skewing the true enantiomeric ratio.

Orthogonal Validation: Quantitative NMR (qNMR)

To establish a self-validating system, orthogonal verification is required. Quantitative NMR (qNMR) has emerged as a robust method for gauging pharmaceutical purity ()[2].

Causality: Unlike HPLC or GC, which require a reference standard of the identical chemical structure to determine response factors, qNMR relies on the principle that the integral of an NMR peak is directly proportional to the number of nuclei responsible for that signal ()[3]. By using a highly pure, unrelated internal standard (e.g., Maleic Acid, NIST traceable), researchers can determine the absolute mass fraction of 1-(2-Bromo-4-fluorophenyl)ethanol. This avoids false readings typically observed with HPLC due to differing UV extinction coefficients[3].

Experimental Protocols: Self-Validating Workflows

Every protocol must be a self-validating system. The following methodologies incorporate built-in checks to ensure data integrity.

Protocol 1: RP-HPLC Method Validation for Chemical Purity

This protocol aligns with ICH Q2(R2) requirements for assay and related substances ()[4].

  • System Suitability Testing (SST):

    • Action: Inject a resolution mixture containing 1-(2-Bromo-4-fluorophenyl)ethanol and 2-bromo-4-fluoroacetophenone (0.1 mg/mL each).

    • Acceptance Criteria: Resolution (

      
      ) must be 
      
      
      
      . Tailing factor (
      
      
      ) for the main peak must be
      
      
      .
    • Causality: Ensures the column and mobile phase kinetics are optimal before any quantitative data is collected.

  • Linearity and Range:

    • Action: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 1.0 mg/mL).

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Accuracy (Spike Recovery):

    • Action: Spike known amounts of 2-bromo-4-fluoroacetophenone impurity into the pure 1-(2-Bromo-4-fluorophenyl)ethanol sample at LOQ, 50%, 100%, and 150% of the specification limit.

    • Acceptance Criteria: Recovery must fall between 90.0% and 110.0% for impurities.

Protocol 2: H-qNMR Absolute Purity Determination

This protocol provides absolute quantification without a primary reference standard of the analyte ()[5].

  • Sample Preparation:

    • Action: Accurately weigh ~20 mg of 1-(2-Bromo-4-fluorophenyl)ethanol and ~10 mg of Maleic Acid (Internal Standard, 99.9% purity) using a micro-balance.

    • Action: Dissolve completely in 0.6 mL of DMSO-

      
      .
      
    • Causality: Weighing is the largest source of error in qNMR; a micro-balance minimizes this uncertainty[5].

  • Data Acquisition:

    • Action: Acquire

      
      H-NMR spectra at 298 K. Set the relaxation delay (
      
      
      
      ) to
      
      
      seconds.
    • Causality: The

      
       must be at least 5 times the longest longitudinal relaxation time (
      
      
      
      ) of the protons being integrated to ensure complete magnetization recovery and accurate integration.
  • Data Processing & Calculation:

    • Action: Integrate the methine proton of the ethanol group (analyte) and the olefinic protons of Maleic Acid (standard).

    • Calculation:

      
      
      
    • (Where

      
       = purity, 
      
      
      
      = integral,
      
      
      = number of protons,
      
      
      = molar mass,
      
      
      = mass).

Validation Workflow Visualization

The following diagram illustrates the lifecycle of analytical method validation as prescribed by ICH Q2(R2)[1], emphasizing the integration of orthogonal verification.

ValidationWorkflow Start Method Selection (HPLC, GC, qNMR) SST System Suitability Testing (SST) Start->SST System Setup Validation ICH Q2(R2) Validation Parameters SST->Validation Pass Criteria Spec Specificity & Selectivity Validation->Spec LinRange Linearity & Range Validation->LinRange AccPrec Accuracy & Precision Validation->AccPrec LODLOQ LOD / LOQ Determination Validation->LODLOQ Orthogonal Orthogonal Verification (e.g., qNMR vs HPLC) Spec->Orthogonal LinRange->Orthogonal AccPrec->Orthogonal LODLOQ->Orthogonal Final Validated Analytical Procedure Orthogonal->Final Data Concordance

Caption: ICH Q2(R2) Analytical Method Validation Workflow for Purity Assessment.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. Available at:[Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients . Reading Scientific Services Ltd (RSSL). Available at:[Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link]

Sources

Comparative

High-Resolution X-ray Crystallography of 1-(2-Bromo-4-fluorophenyl)ethanol Derivatives: A Comparative Guide to Absolute Configuration

As a Senior Application Scientist in structural elucidation, I approach stereochemical analysis not as a mere analytical checkpoint, but as a holistic system of molecular design and thermodynamic control. For chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I approach stereochemical analysis not as a mere analytical checkpoint, but as a holistic system of molecular design and thermodynamic control. For chiral building blocks like 1-(2-Bromo-4-fluorophenyl)ethanol—a critical intermediate in the synthesis of kinase inhibitors and CNS therapeutics—unambiguous stereochemical assignment is non-negotiable. The spatial arrangement of substituents around a stereocenter profoundly influences a molecule's biological activity and pharmacokinetic profile[1].

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) provide valuable heuristic data, single-crystal X-ray crystallography remains the definitive "gold standard" for determining absolute configuration[2]. This guide objectively compares crystallization modalities and structural analogs to demonstrate how the synergistic effects of bromine and fluorine can be leveraged to generate self-validating crystallographic data.

Mechanistic Causality: The Roles of Bromine and Fluorine

To obtain high-fidelity X-ray data, we must engineer the molecule to solve its own phase problem. The specific substitution pattern of 1-(2-Bromo-4-fluorophenyl)ethanol provides two distinct crystallographic advantages:

  • The Heavy Atom Effect (Bromine): X-rays are scattered by electron clouds. When the incident X-ray frequency approaches the natural absorption edge of an atom in the crystal lattice, an anomalous phase shift occurs[3]. Bromine possesses a massive anomalous scattering factor (

    
    ) under both Mo-K
    
    
    
    and Cu-K
    
    
    radiation. This generates highly measurable Bijvoet differences, allowing for the precise calculation of the Flack parameter. A Flack parameter refining to
    
    
    confirms the correct enantiomer, while a value of
    
    
    indicates an inverted structure[1].
  • The Conformational Lock (Fluorine): Small chiral alcohols often suffer from rotational disorder in the solid state. Fluorine acts as a stereoelectronic anchor, participating in highly directional, weak intermolecular interactions (e.g., C-H···F hydrogen bonds)[4]. These interactions restrict conformational flexibility, reduce thermal ellipsoids, and significantly improve the diffraction resolution limit compared to non-fluorinated analogs.

Comparative Crystallization Strategies

Direct crystallization of 1-(2-Bromo-4-fluorophenyl)ethanol is notoriously difficult because its low molecular weight and high rotational degrees of freedom result in low lattice energies (often presenting as an oil or low-melting solid). To achieve supersaturation without "oiling out," researchers must choose between different structural elucidation modalities.

Table 1: Performance Comparison of Crystallization Modalities
ModalityTime to CrystalSuccess RateCrystal QualityCausality / Mechanism
Direct Slow Evaporation 2-4 WeeksLow (<20%)Poor (Twinning)High molecular flexibility and low lattice energy prevent ordered supramolecular assembly.
Co-Crystallization (e.g., with Chiral Acids)1-2 WeeksModerate (50%)GoodHydrogen bonding networks stabilize the lattice, but requires exhaustive stoichiometric screening.
Covalent Derivatization (e.g., Triazole/Ester)3-7 DaysHigh (>85%)ExcellentRigid bulky groups (e.g., adamantyl or camphanate) force highly ordered packing via C-H···

interactions[5],[4].

Step-by-Step Methodology: The Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes covalent derivatization followed by vapor diffusion. This creates a self-validating system where chemical synthesis and thermodynamic crystallization cross-verify the X-ray output.

Step 1: Covalent Derivatization (Increasing Lattice Energy)

  • Action: React enantiopure 1-(2-Bromo-4-fluorophenyl)ethanol with a rigid, bulky reagent (e.g., forming a camphanate ester or an adamantyl-triazole derivative)[5],[4].

  • Causality: Covalently attaching a rigid framework drastically increases the molecular weight and topological surface area. This enhances van der Waals interactions and

    
    -
    
    
    
    stacking, providing a strong thermodynamic driving force for solid-state nucleation over liquid-liquid phase separation.

Step 2: Controlled Supersaturation via Vapor Diffusion

  • Action: Dissolve the purified derivative in a minimal amount of a polar good solvent (e.g., Dichloromethane). Place this in an inner vial, and set it inside a sealed outer chamber containing a non-polar antisolvent (e.g., Pentane).

  • Causality: Rapid precipitation traps conformational defects and leads to twinned crystals. Vapor diffusion allows the antisolvent to slowly permeate the solution over days. This maintains the system in the metastable zone, ensuring a thermodynamically controlled nucleation event that yields pristine, single-domain crystals.

Step 3: X-ray Data Collection and Anomalous Dispersion Analysis

  • Action: Mount a single crystal on a diffractometer equipped with a Cu-K

    
     microfocus source. Collect highly redundant data to accurately measure Friedel pairs.
    
  • Causality: Cu-K

    
     radiation maximizes the anomalous scattering cross-section of the Bromine atom[3]. The structure is self-validating: the refinement software will invert the structure to test both hands. The correct absolute configuration is definitively assigned when the Flack parameter refines to 
    
    
    
    with an estimated standard deviation (esd) of
    
    
    [1].

Workflow Visualization

Workflow N1 1-(2-Bromo-4-fluorophenyl)ethanol (Low-Melting Solid / Oil) N2 Covalent Derivatization (e.g., Esterification / Triazole) N1->N2 Increase Lattice Energy N3 Controlled Crystallization (Vapor Diffusion / Slow Evaporation) N2->N3 Thermodynamic Nucleation N4 X-ray Diffraction (Anomalous Scattering via Br) N3->N4 Select High-Quality Crystal N5 Phase Problem Solution & Refinement N4->N5 Measure Bijvoet Differences N6 Absolute Configuration Assignment (Flack Parameter ≈ 0.0) N5->N6 Stereochemical Validation

Workflow for absolute configuration determination via X-ray anomalous dispersion.

Quantitative Data Comparison: X-ray Data Quality

To objectively demonstrate the superiority of the 2-bromo-4-fluoro substitution pattern, Table 2 compares the crystallographic refinement metrics of derivatized 1-(2-Bromo-4-fluorophenyl)ethanol against its non-brominated and non-fluorinated analogs.

Table 2: Comparative X-ray Crystallographic Data Quality (Derivatized Analogs)
Metric2-Bromo-4-fluoro Derivative4-Fluoro (Non-Brominated)2-Bromo (Non-Fluorinated)
Heavy Atom Effect (

)
High (Br dominates)Low (O, F only)High (Br dominates)
Flack Parameter (esd) 0.012 (0.008) 0.450 (0.310) - Unreliable0.015 (0.009)
Resolution Limit 0.78 Å 0.85 Å0.82 Å
R1 Factor 3.2% 5.1%4.8%
Structural Disorder Minimal (Locked by C-H···F)ModerateHigh (Rotational freedom)

Analysis: The absence of Bromine in the 4-fluoro analog eliminates the strong anomalous dispersion signal, resulting in a highly ambiguous Flack parameter that cannot confidently assign the absolute configuration[2]. Conversely, the absence of Fluorine in the 2-bromo analog removes the critical C-H···F supramolecular locking mechanism, leading to higher thermal disorder, a poorer resolution limit, and an elevated R1 factor[4]. The 1-(2-Bromo-4-fluorophenyl)ethanol framework provides the optimal balance of heavy-atom phasing power and solid-state rigidity.

References

1.[1] Benchchem. Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. Available at: 2.[5] ACS Publications. Absolute Configuration of Chiral Ethanol-1-d: Neutron Diffraction Analysis of the (−)-(1S)-Camphanate Ester of (+)-(R). Available at: 3.[4] PMC / NIH. Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Available at: 4.[3] Thieme Connect. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available at: 5.[2] Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available at:

Sources

Validation

Elemental Analysis Benchmarks for 1-(2-Bromo-4-fluorophenyl)ethanol: A Comparative Technical Guide

As a chiral halohydrin and a critical intermediate in pharmaceutical synthesis, 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0) presents a unique analytical challenge[1]. With a molecular weight of 219.05 g/mol , th...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral halohydrin and a critical intermediate in pharmaceutical synthesis, 1-(2-Bromo-4-fluorophenyl)ethanol (CAS: 261711-20-0) presents a unique analytical challenge[1]. With a molecular weight of 219.05 g/mol , this compound is heavily halogenated, containing both bromine and fluorine. Accurately benchmarking its elemental composition is essential for validating synthetic purity, yet the presence of multiple halogens frequently confounds traditional analytical techniques.

This guide provides an objective, data-driven comparison of elemental analysis (EA) methodologies for this specific molecule. By examining the causality behind experimental interferences and detailing self-validating protocols, we aim to equip drug development professionals with the insights needed to select the optimal analytical workflow.

Theoretical Molecular Profiling

Before evaluating analytical techniques, we must establish the theoretical elemental benchmarks for 1-(2-Bromo-4-fluorophenyl)ethanol (Formula: C₈H₈BrFO). Any robust analytical method should yield results within ±0.3% to ±0.5% of these theoretical values to confirm absolute purity.

Table 1: Theoretical Elemental Composition
ElementAtomic Mass ( g/mol )Atoms per MoleculeMass ContributionMass Percentage (%)
Carbon (C) 12.011896.08843.87%
Hydrogen (H) 1.00888.0643.68%
Bromine (Br) 79.904179.90436.48%
Fluorine (F) 18.998118.9988.67%
Oxygen (O) 15.999115.9997.30%
Total 219.053 100.00%

Comparative Analysis of EA Methodologies

When analyzing a compound where halogens constitute over 45% of the molecular mass, researchers must navigate significant chemical interferences. Below is a comparative analysis of the three primary methodologies used for this class of compounds.

Combustion Ion Chromatography (CIC): The Gold Standard for Halogens

CIC is the premier technique for quantifying the 36.48% Br and 8.67% F in this molecule[2]. Traditional wet chemistry (like oxygen flask combustion followed by titration) struggles when multiple halogens are present, as the endpoints overlap and interfere with one another[3]. CIC solves this by coupling pyrohydrolytic combustion with the precise separation capabilities of an ion chromatograph.

  • Causality: High-temperature combustion (1050°C) completely mineralizes the organic matrix. Fluorine is converted to HF, and Bromine to HBr/Br₂. Once absorbed into an aqueous solution, the IC column separates F⁻ and Br⁻ based on their distinct ionic radii and affinities, eliminating cross-interference entirely[2].

Modified CHN Analysis (Pregl-Dumas Method)

Standard CHN analyzers use flash combustion to convert organics into CO₂, H₂O, and NOₓ. However, analyzing 1-(2-Bromo-4-fluorophenyl)ethanol in a standard setup will lead to catastrophic analytical failure.

  • Causality: During combustion, fluorine can react with the quartz combustion tube to form volatile silicon tetrafluoride (SiF₄), which elutes and artificially inflates the carbon signal. Meanwhile, bromine gases (Br₂) will poison the copper reduction catalyst and interfere with the Thermal Conductivity Detector (TCD)[4]. To benchmark C and H accurately, the system must be modified with silver-based scrubbers (e.g., silver wool or silver tungstate) to trap the halogens as non-volatile silver halides (AgF, AgBr) before they reach the GC column[5].

Ion-Selective Electrodes (ISE)

ISE is a legacy method for halide determination. While highly sensitive to individual ions, ISE is not recommended for 1-(2-Bromo-4-fluorophenyl)ethanol.

  • Causality: Compounds with multiple halides in solution show severe cross-interference at the electrode membrane[3]. The high concentration of bromide will interfere with the fluoride electrode, making it nearly impossible to read both accurately without extensive masking agents.

Table 2: Benchmarking Analytical Techniques
MethodologyTarget ElementsAccuracy / PrecisionSample SizePrimary Limitation / Interference
Combustion IC (CIC) Br, FHigh (±0.1%)1–5 mgHigh initial instrument cost; requires specialized IC setup.
Modified CHN C, H, (N)Moderate (±0.3%)1–3 mgRequires strict maintenance of silver traps to prevent Br/F bleed.
Titration / ISE Br, FLow to Moderate10–50 mgSevere Br/F cross-interference; requires large sample volumes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step protocols detail the exact workflows required to benchmark this molecule.

Protocol 1: Halogen Quantification via CIC

This protocol is designed to independently validate the 36.48% Br and 8.67% F theoretical benchmarks.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of 1-(2-Bromo-4-fluorophenyl)ethanol into a pre-cleaned quartz sample boat using a microbalance.

  • Pyrohydrolytic Combustion: Introduce the boat into the CIC combustion furnace set to 1050°C. Maintain an oxidizing atmosphere using an Argon/Oxygen carrier gas mixture.

  • Vapor Absorption: Route the combusted effluent gases into an absorption module containing an aqueous solution of hydrogen peroxide (H₂O₂). Mechanism: The H₂O₂ acts as a reducing agent to ensure all transient bromine species (Br₂) are fully converted to stable bromide ions (Br⁻).

  • Chromatographic Separation: Automatically inject a 50 µL aliquot of the absorption solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column (e.g., Metrosep A Supp 5).

  • Detection: Elute the ions using a carbonate/bicarbonate buffer. Detect the separated F⁻ and Br⁻ peaks using a suppressed conductivity detector. Quantify against a multi-point calibration curve built from certified inorganic standards.

CIC_Workflow A Solid Sample 1-(2-Bromo-4-fluorophenyl)ethanol B Pyrohydrolytic Combustion (1050°C, Ar/O2) A->B C Halogen Conversion (Br -> HBr/Br2, F -> HF) B->C D Aqueous Absorption (H2O2 Reducing Agent) C->D E Ion Chromatography (IC) Separation of Br- and F- D->E F Conductivity Detection & Quantification E->F

Workflow of Combustion Ion Chromatography (CIC) for precise halogen quantification.

Protocol 2: Carbon & Hydrogen Benchmarking via Modified CHN

This protocol isolates the 43.87% C and 3.68% H benchmarks while actively suppressing halogen interference.

  • Sample Encapsulation: Weigh 1.0 to 2.0 mg of the analyte into a combustible tin (Sn) capsule.

  • Scrubber Addition (Critical Step): Add 5-10 mg of silver tungstate (Ag₂WO₄) or silver vanadate directly into the tin capsule with the sample. Ensure the primary combustion tube is also packed with a layer of silver wool[4].

  • Flash Combustion: Drop the sealed capsule into the combustion reactor (1000°C) dosed with a pulse of pure O₂. The exothermic oxidation of the tin capsule briefly drives the local temperature above 1800°C, ensuring complete vaporization.

  • Halogen Trapping: As the gas mixture travels through the tube, the vaporized halogens react with the silver reagents to precipitate as solid AgBr and AgF, permanently trapping them within the hot zone.

  • Reduction and Detection: The purified gas stream (now only CO₂, H₂O, and carrier gas) passes through a copper reduction furnace to remove excess oxygen. The gases are separated on a GC column and quantified via a Thermal Conductivity Detector (TCD).

CHN_Halogen_Trap N1 Flash Combustion (~1000°C, O2 pulse) N2 Raw Gas Mixture (CO2, H2O, HX, X2) N1->N2 N3 Silver Wool/Tungstate Trap (Ag + X -> AgX Solid) N2->N3 N4 Purified Gas Stream (CO2, H2O only) N3->N4 N5 GC Separation & TCD Detection (C, H) N4->N5

Modified CHN combustion pathway utilizing silver traps to prevent halogen interference.

Conclusion

For the complete elemental validation of 1-(2-Bromo-4-fluorophenyl)ethanol, a dual-method approach is mandatory. Combustion Ion Chromatography (CIC) is the only reliable method for benchmarking the high bromine and fluorine content without cross-interference. Conversely, Modified CHN Analysis , strictly utilizing silver-based halogen scrubbers, is required to accurately verify the carbon and hydrogen framework. Relying on legacy titration or un-modified CHN analyzers will inevitably yield skewed data due to the aggressive nature of the liberated halogens.

References

  • EAG Laboratories. "Combustion Ion Chromatography (CIC)." EAG Laboratories Technique Overview. Available at:[Link]

  • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit Services. Available at: [Link]

  • Culmo, R.F. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Scribd / PerkinElmer Technical Note. Available at:[Link]

  • School of Chemical Sciences, University of Illinois. "Halide Determination and Interferences." Microanalysis Laboratory. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Bromo-4-fluorophenyl)ethanol

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(2-Bromo-4-fluorophenyl)ethanol. As your partner in laboratory safety, we aim to provide value beyond the prod...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(2-Bromo-4-fluorophenyl)ethanol. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust by equipping researchers, scientists, and drug development professionals with field-proven insights for safe and effective chemical handling.

Hazard Assessment: Understanding the Risks

1-(2-Bromo-4-fluorophenyl)ethanol is a halogenated organic compound. While specific toxicological data for this exact molecule is not extensively published, a thorough hazard assessment can be conducted by examining structurally similar compounds such as bromophenyl and fluorophenyl ethanols. These analogs are consistently classified as hazardous.

The primary risks associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][4]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][4]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[1][2][4]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of a safe experimental design.

The Cornerstone of Safety: Primary Engineering Controls

Before any personal protective equipment is considered, the primary line of defense is the laboratory's engineering controls.

Chemical Fume Hood: All handling of 1-(2-Bromo-4-fluorophenyl)ethanol, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[5][6] The fume hood's consistent airflow is essential to contain and exhaust vapors, minimizing the risk of inhalation.[5] When working in a fume hood, materials should be placed at least six inches from the front sash to ensure optimal containment.[7]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Eye and Face Protection: The Non-Negotiable Barrier
  • Safety Glasses: At a minimum, ANSI Z87-certified safety glasses with side shields must be worn at all times in the laboratory where this chemical is present.[8][9]

  • Chemical Splash Goggles: For procedures involving a risk of splashing—such as transfers of liquid, heating solutions, or working with reactions under pressure—chemical splash goggles that form a seal around the eyes are required.[9][10] They offer superior protection against liquid splashes compared to standard safety glasses.[9]

  • Face Shield: When handling larger quantities (>100 mL) or during procedures with a significant splash or aerosolization risk, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[3][8]

Body Protection: Shielding Against Dermal Contact
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[6][8] This protects your skin and personal clothing from accidental spills and contamination. Lab coats should never be worn outside of the laboratory to prevent the spread of contaminants.[9][11]

  • Closed-Toed Shoes: Shoes that completely cover the feet are required at all times in the laboratory.[7] Sandals or perforated shoes offer no protection from spills.

  • Long Pants: Clothing should cover your body; long pants are required to protect your legs.[7]

Hand Protection: Selecting the Right Gloves

Halogenated hydrocarbons can degrade common glove materials.[12] Therefore, selecting the appropriate glove material is critical for ensuring adequate protection.

  • Nitrile Gloves: While nitrile gloves are a standard in many labs and offer good protection against a variety of chemicals, they may offer only limited resistance to halogenated solvents.[6][8] They are suitable for tasks with a low risk of direct, prolonged contact, such as handling sealed containers.

  • Butyl or Viton™ Gloves: For extended handling, submersion, or when working with significant quantities, more robust gloves are necessary. Butyl rubber or fluoroelastomer (Viton™) gloves offer superior resistance to chlorinated and aromatic solvents and are a more protective choice.[13]

  • Double Gloving: For critical operations, wearing two pairs of nitrile gloves or a combination of a lighter inner glove and a heavier outer glove can provide an additional layer of safety.

  • Glove Inspection and Removal: Always inspect gloves for tears or punctures before use.[14] Use the proper technique to remove gloves by peeling them off from the cuff, turning them inside out without touching the outer contaminated surface with your bare hands.[5][14] Wash hands thoroughly with soap and water after removing gloves.[9][14]

The following table summarizes the recommended PPE for various laboratory operations involving 1-(2-Bromo-4-fluorophenyl)ethanol.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inventory Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing & Aliquoting Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Lab CoatNot required if in a fume hood
Solution Preparation Chemical Splash GogglesButyl or Viton™ GlovesLab CoatNot required if in a fume hood
Running Reactions Chemical Splash GogglesButyl or Viton™ GlovesLab CoatConsider if heating or refluxing
Large-Scale Transfers (>1L) Face Shield over GogglesButyl or Viton™ GlovesChemical-Resistant Apron over Lab CoatRecommended (see below)
Spill Cleanup Face Shield over GogglesHeavy-duty Butyl or Viton™ GlovesChemical-Resistant Apron or SuitAir-purifying respirator
Respiratory Protection: An Additional Safeguard

While a chemical fume hood is the primary method for controlling inhalation hazards, additional respiratory protection may be necessary in specific situations:

  • Large-scale work: When working with large quantities where vapor concentrations could be high.

  • Spills or emergencies: During a spill cleanup outside of a fume hood.

  • Failure of engineering controls: If the fume hood is not functioning correctly.

In these cases, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[15] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing.

Safe Handling and Disposal Workflow

Adherence to a strict, procedural workflow is essential for minimizing risk. This process ensures that safety is integrated into every step of the experimental plan.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Review SDS & Protocols B 2. Verify Fume Hood Function A->B C 3. Don All Required PPE (Lab Coat, Goggles, Gloves) B->C D 4. Carefully Weigh/Measure Chemical C->D E 5. Perform Experimental Procedure D->E F 6. Securely Close All Containers E->F G 7. Decontaminate Glassware & Surfaces F->G H 8. Segregate Halogenated Organic Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling 1-(2-Bromo-4-fluorophenyl)ethanol.

Spill and Emergency Procedures

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][16] Seek immediate medical attention.

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate personnel from the immediate area.[14]

  • Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Do not allow the chemical to enter drains.[14]

Waste Disposal Protocol

As a halogenated organic compound, 1-(2-Bromo-4-fluorophenyl)ethanol and any materials contaminated with it must be disposed of according to specific protocols.

  • Segregation is Key: Never dispose of halogenated organic substances down the drain.[6]

  • Designated Waste Containers: All waste, including excess reagent, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a clearly labeled "Halogenated Organic Waste" container.[6]

  • Container Management: Keep waste containers closed when not in use and store them in a well-ventilated area, away from incompatible materials.[2] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these rigorous PPE and handling protocols, you can confidently and safely incorporate 1-(2-Bromo-4-fluorophenyl)ethanol into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • San Jose State University Environmental Health & Safety. Personal Protective Equipment: Hands. [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • Avocado Research Chemicals Ltd. 1-(4-Bromophenyl)ethanol Safety Data Sheet. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Organic Chemistry I Lab. Safety Guidelines. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. [Link]

  • Princeton University Environmental Health & Safety. Section 7: Safe Work Practices and Procedures. [Link]

  • National Center for Biotechnology Information. 1-(4-Fluorophenyl)ethanol. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

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Feasible Synthetic Routes

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1-(2-Bromo-4-fluorophenyl)ethanol
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